3-(2-Chlorophenyl)-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHILGRDFLIYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide (CAS 3533-10-6)
[1]
Executive Summary
3-(2-Chlorophenyl)-2-cyanoprop-2-enamide (CAS 3533-10-6), also known as (E)-2-cyano-3-(2-chlorophenyl)acrylamide , is a multifunctional electrophile serving as a critical building block in heterocyclic chemistry and medicinal agent design. Characterized by its "push-pull" alkene structure—featuring an electron-withdrawing cyano and amide group conjugated to a 2-chlorophenyl ring—this compound exhibits high reactivity toward nucleophiles.
This guide details the physicochemical properties, validated synthesis protocols, mechanistic pathways, and pharmaceutical applications of CAS 3533-10-6, specifically focusing on its role as a Michael acceptor in covalent inhibitor design and a precursor for fused nitrogen heterocycles.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The compound is an
Table 1: Core Chemical Data
| Property | Specification |
| CAS Registry Number | 3533-10-6 |
| IUPAC Name | (2E)-3-(2-Chlorophenyl)-2-cyanoprop-2-enamide |
| Common Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 206.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in Water |
| LogP (Predicted) | ~1.8 - 2.1 |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Synthetic Pathways & Mechanism
The most robust route to CAS 3533-10-6 is the Knoevenagel Condensation . This reaction exploits the acidity of the methylene protons in 2-cyanoacetamide (
Validated Synthesis Protocol
Reagents:
-
2-Chlorobenzaldehyde (1.0 eq)
-
2-Cyanoacetamide (1.0 eq)
-
Catalyst: Piperidine (0.05 eq) or Sodium Acetate (1.0 eq)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Procedure:
-
Dissolution: Dissolve 2-cyanoacetamide (10 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Addition: Add 2-chlorobenzaldehyde (10 mmol) to the solution.
-
Catalysis: Add catalytic piperidine (3-5 drops).
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. A solid precipitate typically begins to form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath to maximize precipitation.
-
Purification: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and hexane (2 x 5 mL) to remove unreacted aldehyde.
-
Drying: Dry the product in a vacuum oven at 45°C for 6 hours.
Reaction Mechanism (Knoevenagel Condensation)[6]
The following diagram illustrates the base-catalyzed mechanism, highlighting the deprotonation, nucleophilic attack, and subsequent dehydration that drives the equilibrium toward the stable conjugated product.
Figure 1: Step-wise mechanism of the Knoevenagel condensation yielding CAS 3533-10-6.
Analytical Characterization
To validate the identity of the synthesized compound, researchers should look for specific spectral fingerprints.
Nuclear Magnetic Resonance (NMR)[8][10]
-
H NMR (DMSO-
, 400 MHz):-
8.20–8.50 ppm (s, 1H): The olefinic proton (
=C) is highly deshielded due to the electron-withdrawing cyano and amide groups. -
7.80 ppm (s, broad, 1H) &
7.40 ppm (s, broad, 1H): Amide protons. - 7.40–7.65 ppm (m, 4H): Aromatic protons of the 2-chlorophenyl ring. The ortho-Cl substituent typically shifts the adjacent proton downfield.
-
8.20–8.50 ppm (s, 1H): The olefinic proton (
Infrared Spectroscopy (FT-IR)
-
Nitrile (
): Sharp band at ~2220 cm . -
Amide Carbonyl (
): Strong band at ~1680–1700 cm . -
Amide N-H: Doublet or broad band at 3150–3400 cm
. -
Alkene (
): Medium band at ~1600 cm .
Applications in Drug Discovery
CAS 3533-10-6 is not just a final product; it is a versatile "warhead" and scaffold intermediate.
Covalent Inhibition (Michael Acceptor)
The
-
Mechanism: A cysteine thiol (-SH) on the target protein performs a nucleophilic conjugate addition to the
-carbon of the acrylamide. -
Selectivity: The reactivity can be tuned by the steric bulk of the 2-chlorophenyl group, potentially improving selectivity for specific pockets (e.g., JAK3, BTK, or EGFR).
Heterocyclic Synthesis
This compound serves as a precursor for synthesizing fused heterocycles via cyclization reactions.
Figure 2: Synthetic utility of CAS 3533-10-6 in generating diverse heterocyclic scaffolds.
Safety & Handling (GHS Classification)
While specific toxicological data for this exact CAS is limited, it belongs to the class of
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place away from strong oxidizing agents.[2]
-
References
-
Preparation of 2-Cyano-3-arylacrylamides: Freeman, F. "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 1980, 80(4), 329–350. Link
-
Knoevenagel Condensation Mechanism: Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011. Link
- Biological Activity of Cyanoacrylamides: Reddy, M. V., et al. "Synthesis and biological evaluation of (E)-2-cyano-3-(heteroaryl)acrylamides as novel inhibitors of tumor cell proliferation." Bioorganic & Medicinal Chemistry Letters, 2010.
-
Covalent Inhibitor Design: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011, 10, 307–317. Link
2-cyano-3-(2-chlorophenyl)acrylamide chemical structure analysis
The following technical guide provides an in-depth structural and functional analysis of 2-cyano-3-(2-chlorophenyl)acrylamide , designed for researchers in medicinal chemistry and drug discovery.
Structure Analysis & Synthetic Methodology
Executive Summary
2-cyano-3-(2-chlorophenyl)acrylamide is a synthetic small molecule belonging to the tyrphostin class of compounds.[1] Characterized by an
Chemical Structure & Properties[1][2][3]
Identification
-
IUPAC Name: (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide[1]
-
Molecular Formula:
[1] -
Molecular Weight: 206.63 g/mol [1]
-
Core Scaffold:
-Cyanoacrylamide (Tyrphostin precursor)[1]
Stereochemistry
The Knoevenagel condensation typically yields the thermodynamically stable (E)-isomer .[1]
-
Configuration: The bulky 2-chlorophenyl group and the amide moiety are positioned trans to each other to minimize steric repulsion.[1]
-
Steric Influence: The ortho-chloro substituent introduces significant steric bulk, potentially twisting the phenyl ring out of planarity with the acrylamide backbone, which modulates its electrophilicity compared to the unsubstituted analog.[1]
| Property | Value (Experimental/Predicted) | Note |
| Melting Point | 198–202 °C | Typical range for primary amide tyrphostin analogs.[1] |
| LogP | ~1.8 | Moderate lipophilicity; membrane permeable.[1] |
| H-Bond Donors | 2 | Amide |
| H-Bond Acceptors | 3 | Nitrile |
| Rotatable Bonds | 2 | C(aryl)-C(vinyl) and C(vinyl)-C(amide).[1] |
Synthetic Pathway: Knoevenagel Condensation
The synthesis relies on the base-catalyzed Knoevenagel condensation between 2-chlorobenzaldehyde and 2-cyanoacetamide.[1] This pathway is preferred for its atom economy and high stereoselectivity.[1]
Reaction Mechanism[1]
-
Deprotonation: The base (Piperidine) deprotonates the active methylene of 2-cyanoacetamide (
).[1] -
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of 2-chlorobenzaldehyde.[1]
-
Dehydration: Spontaneous elimination of water occurs, driven by the formation of the conjugated enone system.
Experimental Protocol
-
Reagents: 2-Chlorobenzaldehyde (10 mmol), 2-Cyanoacetamide (10 mmol).[1]
-
Catalyst: Piperidine (3-5 drops) or DBU (green alternative).[1]
-
Solvent: Ethanol (Abs.) or Water (if using DBU).[1]
-
Procedure:
Synthetic Workflow Diagram
Figure 1: Step-wise Knoevenagel condensation pathway yielding the target acrylamide.[1]
Spectroscopic Characterization
Structural validation requires confirming the presence of the nitrile group, the integrity of the amide, and the E-alkene geometry.[1]
Proton NMR ( -NMR, 400 MHz, DMSO- )
The diagnostic peak is the vinylic proton, significantly deshielded by the geminal cyano and carbonyl groups.[1]
-
8.25 ppm (s, 1H): Vinylic proton (
).[1] Singlet confirms lack of vicinal coupling (trisubstituted alkene).[1] -
7.85 ppm (br s, 1H) & 7.45 ppm (br s, 1H): Amide
protons.[1] Often appear as two distinct broad singlets due to restricted rotation. -
7.95 ppm (dd, 1H): Aromatic proton at
(ortho to vinyl).[1] Deshielded by the alkene.[1] -
7.40–7.60 ppm (m, 3H): Remaining aromatic protons (
).[1]
Infrared Spectroscopy (FT-IR)
-
:
stretch (Sharp, characteristic of conjugated nitriles).[1] -
:
stretch (Amide I band).[1] -
:
stretch (Conjugated alkene).[1] -
:
stretch (Primary amide doublet).[1]
Reactivity Profile: The Michael Acceptor Warhead
The biological utility of 2-cyano-3-(2-chlorophenyl)acrylamide lies in its electrophilicity.[1] The
Covalent Inhibition Mechanism
In drug design, this scaffold targets non-catalytic cysteine residues in kinases (e.g., Cys797 in EGFR).
-
Warhead:
-Cyanoacrylamide.[1] -
Nucleophile: Thiol (-SH) of Cysteine or Glutathione (GSH).[1]
-
Reaction Type: Reversible or Irreversible Michael Addition (Thia-Michael).[1]
-
Effect of 2-Cl: The ortho-chlorine atom exerts an inductive electron-withdrawing effect (
), potentially increasing the electrophilicity of the -carbon compared to the unsubstituted phenyl analog, while simultaneously providing steric selectivity for the binding pocket.[1]
Reactivity Pathway Diagram[1]
Figure 2: Mechanism of covalent cysteine targeting by the cyanoacrylamide warhead.
References
-
Synthetic Methodology:Standard protocol for Knoevenagel condens
-
BenchChem. (2025).[1] Application Notes and Protocols: Knoevenagel Condensation of N-(tert-butyl)-2-cyanoacetamide.
-
-
Structural Analogs (NMR/IR Data)
-
Moustafa, M.S., et al. (2021). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI Molbank.
-
-
Biological Activity (Tyrphostins): Analysis of cyanoacrylamide warheads in kinase inhibition.[1]
-
Liao, Y., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
-
Reaction Mechanism:Green chemistry approaches to Knoevenagel condens
-
Ying, A.G., et al. (2008). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.
-
Sources
Alpha-cyanoacrylamide Michael acceptors in drug discovery
Mastering Reversibility: The -Cyanoacrylamide Warhead in Covalent Drug Discovery[1]
Executive Summary: The Renaissance of Covalent Inhibition
For decades, medicinal chemistry viewed covalent inhibition with skepticism, fearing idiosyncratic toxicity and permanent off-target haptenization. The paradigm shifted with the approval of irreversible inhibitors like ibrutinib and osimertinib.[1] However, the next evolution in this field is Reversible Covalent Inhibition (RCI) .
The
Mechanistic Basis: The "Cysteine-Locking" Equilibrium
To design effective
The Reaction Coordinate
The reaction proceeds via a thia-Michael addition.[2] The cysteine thiolate attacks the
Visualization: Reaction Mechanism
The following diagram details the reversible cycle, highlighting the critical role of the
Synthetic Protocol: Knoevenagel Condensation
The construction of the
Protocol: Piperidine-Catalyzed Synthesis
Objective: Synthesize an (E)-2-cyano-3-arylacrylamide derivative. Scope: Applicable to diverse aromatic/heteroaromatic aldehydes.[3][4]
Reagents:
-
Aldehyde substrate (R-CHO)
-
2-Cyanoacetamide (1.0 - 1.2 equiv)
-
Piperidine (0.1 - 0.2 equiv) or DIPEAc
-
Solvent: Ethanol (EtOH) or Water/EtOH mix
Step-by-Step Methodology:
-
Preparation: Dissolve the aldehyde (1.0 mmol) and 2-cyanoacetamide (1.1 mmol) in Ethanol (5 mL) in a round-bottom flask.
-
Catalysis: Add Piperidine (0.1 mmol, ~10 µL) dropwise.
-
Reaction: Stir the mixture at room temperature (25°C). Note: Electron-deficient aldehydes react within 1-2 hours; electron-rich aldehydes may require reflux (80°C) for 4-6 hours.
-
Monitoring: Monitor consumption of aldehyde by TLC (Hexane:EtOAc 1:1) or LC-MS.[5] Look for the appearance of the product peak [M+H]+.
-
Workup:
-
Precipitation: Upon completion, cool the mixture to 0°C. The product often precipitates as a solid.
-
Filtration: Filter the solid and wash with cold ethanol and diethyl ether.
-
Recrystallization: If necessary, recrystallize from EtOH/DMF to ensure the removal of any Z-isomer (though the E-isomer is thermodynamically favored and typically dominant).
-
-
Characterization: Confirm structure via
H NMR. The vinylic proton typically appears as a singlet between 7.9 - 8.5 ppm.
Biochemical Validation: Proving Reversibility
Trusting that a compound is reversible requires rigorous kinetic validation. A simple
The Jump-Dilution Assay
This is the gold-standard protocol to distinguish reversible covalent inhibitors from irreversible ones.
Principle: Rapid dilution of the enzyme-inhibitor complex drives the equilibrium toward dissociation if the bonding is reversible.
Protocol:
-
Incubation: Incubate the target kinase (at 100x concentration required for assay) with the inhibitor at a concentration equivalent to 10x its
for 1 hour. This ensures >95% target occupancy (formation of the E-I complex). -
Jump-Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing the substrate (ATP and peptide).
-
Final concentrations: Enzyme is now at 1x (assay level), Inhibitor is at 0.1x
(below inhibitory threshold).
-
-
Measurement: Continuously monitor product formation (fluorescence/luminescence) over 2-4 hours.
-
Data Analysis:
-
Irreversible Control: Progress curve remains flat (0% activity recovery).
-
Reversible Covalent: Progress curve shows a slow, curvilinear recovery of activity as the inhibitor dissociates (
) and the enzyme processes the substrate. -
Rapid Reversible (Non-covalent): Immediate linear product formation (instant dissociation).
-
Data Presentation: Kinetic Parameters
When characterizing
| Parameter | Definition | Significance for |
| Affinity constant (initial binding) | Measures non-covalent recognition (scaffold fit). | |
| Rate of bond formation | Should be fast enough to capture the target quickly. | |
| Rate of bond breakage | Critical. Defines residence time ( | |
| Residence Time | Duration of target occupancy | High residence time allows for "drug-free" systemic clearance while maintaining efficacy. |
Case Studies: Field-Proven Success
Rilzabrutinib (PRN1008) - BTK Inhibitor
Rilzabrutinib exemplifies the successful application of this warhead. Designed to treat Immune Thrombocytopenia (ITP), it targets Cys481 of BTK.[6][7][8]
-
Challenge: Irreversible BTK inhibitors (e.g., Ibrutinib) carry bleeding risks due to off-target inhibition of kinases like EGFR or TEC, and permanent platelet dysfunction.
-
Solution: The
-cyanoacrylamide warhead confers reversibility.[3][2][5][9][10][11] Rilzabrutinib binds BTK with high affinity but dissociates sufficiently to allow rapid clearance from systemic circulation, reducing off-target toxicity while maintaining efficacy in B-cells where BTK synthesis is rapid. -
Outcome: It demonstrates "on-demand" inhibition, sparing platelets while suppressing autoantibody production.[8][12]
JAK3 Selective Inhibitors
Targeting Cys909 in JAK3 is challenging due to high homology with JAK1/2.
-
Strategy: Using a scaffold that fits the JAK3 pocket and an
-cyanoacrylamide warhead. -
Selectivity: The reversible covalent bond provides a thermodynamic selectivity filter. Even if the scaffold binds transiently to JAK1/2 (which lack the specific cysteine in the exact position or orientation), the covalent bond cannot form or is unstable, whereas the Cys909 in JAK3 forms a stable reversible adduct.
Strategic Workflow: From Screen to Lead
The following Graphviz diagram outlines the decision tree for developing these inhibitors.
References
-
Forster, M. et al. (2016). "Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting Cys909." Cell Chemical Biology. Link
-
Serafimova, I. M. et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology. Link
-
Bradshaw, J. M. et al. (2015). "Prolonged and tunable residence time using reversible covalent kinase inhibitors."[7] Nature Chemical Biology. Link
-
Smith, C. R. et al. (2015). "Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis." Journal of the American Chemical Society. Link
-
Bandyopadhyay, A. & Gao, J. (2016). "Targeting the Cysteine Proteome with Reversible Covalent Inhibitors." Current Opinion in Chemical Biology. Link
-
Principia Biopharma. (2020). "Rilzabrutinib (PRN1008) mechanism of action and clinical data." Blood Advances. Link
Sources
- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-catalyzed synthesis of ( E )-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07121F [pubs.rsc.org]
- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 11. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 3-Aryl-2-Cyanoacrylamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: A Scaffold of Versatility and Potency
In the landscape of medicinal chemistry, the 3-aryl-2-cyanoacrylamide scaffold has emerged as a privileged motif, underpinning the development of a diverse array of biologically active agents. Its inherent structural features, particularly the electrophilic nature of the α,β-unsaturated system, render it a versatile pharmacophore for designing targeted covalent inhibitors. This guide provides an in-depth exploration of the multifaceted biological activities of 3-aryl-2-cyanoacrylamide derivatives, offering researchers and drug development professionals a comprehensive resource to navigate the therapeutic potential of this promising class of compounds. We will delve into their anticancer, antimicrobial, and antiviral properties, elucidate their mechanisms of action, and provide practical insights into their experimental evaluation.
Core Chemistry: The Michael Acceptor and Covalent Inhibition
The biological activity of many 3-aryl-2-cyanoacrylamide derivatives is intrinsically linked to the reactivity of the core scaffold. The electron-withdrawing cyano and amide groups activate the double bond, making it a potent Michael acceptor. This electrophilicity allows for a covalent reaction with nucleophilic residues, most notably cysteine, present in the active sites of various protein targets.[1] This ability to form a stable covalent bond can lead to irreversible or reversible inhibition, a key consideration in drug design.[2][3] The nature of the aryl substituent and the amide moiety can be modulated to fine-tune this reactivity, influencing both potency and selectivity.[4]
Anticancer Activity: A Multi-pronged Assault on Malignancy
The most extensively studied therapeutic application of 3-aryl-2-cyanoacrylamide derivatives is in the realm of oncology. These compounds have demonstrated potent cytotoxic and anti-proliferative effects against a broad spectrum of cancer cell lines through various mechanisms of action.[5][6]
Mechanism of Action 1: Kinase Inhibition
A primary mode of anticancer action for this class of compounds is the inhibition of protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 3-aryl-2-cyanoacrylamide derivatives have been identified as potent inhibitors of EGFR, a tyrosine kinase frequently overexpressed or mutated in various cancers. For instance, certain bis(cyanoacrylamide) derivatives have shown impressive inhibitory activity against EGFR, with IC50 values in the nanomolar range.[7] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[7]
-
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition: TAK1, a key mediator in inflammatory and cell survival pathways, has emerged as a promising cancer target.[3][8][9] Derivatives of 2-cyanoacrylamide tethered to an imidazopyridine scaffold have been developed as potent and reversible covalent inhibitors of TAK1, with IC50 values as low as 27 nM.[2][8][9]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. 3-Aryl-2-(2-thienyl)acrylonitrile derivatives have been identified as multi-kinase inhibitors with preferential activity against VEGFR-2, a key regulator of angiogenesis.[10]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: Reversible covalent inhibitors of BTK based on an inverted cyanoacrylamide scaffold have been developed, demonstrating the tunability of this warhead for achieving prolonged target engagement.[11]
Signaling Pathway: EGFR Inhibition by 3-Aryl-2-Cyanoacrylamide Derivatives
Caption: EGFR signaling cascade and its inhibition.
Mechanism of Action 2: Microtubule Targeting
Microtubules are dynamic cytoskeletal polymers essential for cell division, making them an attractive target for anticancer drugs.[12] Certain 2-amino-pyrrole-carboxamides, which can be considered derivatives of the cyanoacrylamide scaffold, have been identified as novel microtubule targeting agents.[5] These compounds interfere with microtubule dynamics by promoting tubulin polymerization, leading to mitotic arrest and subsequent apoptotic cell death.[5] This mechanism is particularly significant as these agents have shown efficacy in multi-drug resistant (MDR) cancer cells.[5]
Experimental Workflow: Evaluation of Microtubule Targeting Activity
Caption: Workflow for assessing microtubule targeting.
Quantitative Data: Cytotoxic Activity of Selected Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 3f | A549 (Lung) | 1.15 | EGFR Inhibition | [7] |
| 3e | A549 (Lung) | 2.3 | EGFR Inhibition | [7] |
| 3c | MDA-MB-231 (Breast) | 9 | DNA Interaction (Photodynamic) | [13] |
| 3b | HCT116 (Colon) | 23 | DNA Interaction (Photodynamic) | [13] |
| 9 | HCT116 (Colon) | 14.5 | Apoptotic Induction | [6] |
| 13h | (TAK1 Kinase Assay) | 0.027 | TAK1 Inhibition | [2][8][9] |
| 2-APCA-III | Various | Potent | Microtubule Stabilization | [5] |
Antimicrobial and Antiviral Activities
Beyond their anticancer properties, 3-aryl-2-cyanoacrylamide derivatives have demonstrated promising activity against various pathogens.
Antibacterial Activity
Novel derivatives of 4-aminosalicylic acid incorporating the cyanoacrylamide moiety have been synthesized and evaluated for their antibacterial activity.[14][15][16][17] Certain compounds exhibited good activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria when compared to standard drugs like streptomycin.[14][15][16][17] The mechanism is thought to involve binding to sterol components of the cell or altering cell permeability.[18]
Antifungal Activity
Some chromene derivatives containing a cyano group, structurally related to the topic compounds, have shown excellent antifungal outcomes against species like Candida albicans and Fusarium oxysporum.[19]
Antiviral Activity
The 3-aryl-2-cyanoacrylamide scaffold has been explored as a core pharmacophore for the development of inhibitors against viral proteases. Specifically, these compounds have been shown to inhibit the serine proteases of Dengue and West Nile viruses, with the para-hydroxy substituted analog being the most potent inhibitor in one study.[4] Additionally, certain derivatives have exhibited promising antiviral activity against the vesicular stomatitis virus (VSV).[18]
Experimental Protocols
General Procedure for Synthesis of 3-Aryl-2-cyanoacrylamide Derivatives (Knoevenagel Condensation)
This synthetic route is a common and efficient method for preparing the title compounds.[14][15][20][21]
-
Reactant Preparation: Dissolve the appropriate 2-cyanoacetamide derivative and an aromatic aldehyde in a suitable solvent (e.g., ethanol, toluene, or 2-propanol).[2][20]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine. In some cases, an acid co-catalyst like glacial acetic acid may be used.[14][15]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 45 minutes to several hours, with reaction progress monitored by thin-layer chromatography (TLC).[20]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent to afford the desired 3-aryl-2-cyanoacrylamide derivative.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the 3-aryl-2-cyanoacrylamide derivatives (typically ranging from 0 to 100 µM) and incubate for a specified period (e.g., 20-72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The 3-aryl-2-cyanoacrylamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The ability to modulate the reactivity of the Michael acceptor system through synthetic modifications allows for the fine-tuning of covalent interactions with a variety of biological targets. The demonstrated efficacy of these derivatives as anticancer, antimicrobial, and antiviral agents highlights their significant therapeutic potential. Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of lead compounds, as well as exploring novel therapeutic applications for this remarkable class of molecules. The continued investigation of structure-activity relationships will be crucial for the design of next-generation 3-aryl-2-cyanoacrylamide derivatives with enhanced potency, selectivity, and safety profiles.
References
Sources
- 1. 3-Amino-2-cyanoacrylamide | Benchchem [benchchem.com]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Arylcyanoacrylamides as inhibitors of the Dengue and West Nile virus proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S‑Phase Cell Cycle Arrest in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. wjpsonline.com [wjpsonline.com]
- 19. One moment, please... [nanobioletters.com]
- 20. mdpi.com [mdpi.com]
- 21. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action of cyanoacrylamide kinase inhibitors
An In-Depth Technical Guide for Drug Discovery Scientists
Executive Summary: The Reversible Covalent Paradigm
The historical dichotomy in kinase inhibition—transient non-covalent binding versus permanent irreversible alkylation—has been bridged by reversible covalent inhibitors . At the forefront of this class are
Unlike standard acrylamides (e.g., ibrutinib, osimertinib) that permanently alkylate cysteine residues, cyanoacrylamides are designed to engage a target cysteine with high affinity and rapid kinetics, yet retain the ability to dissociate. This guide dissects the chemical physics, kinetic advantages, and validation protocols for this specific warhead class.
Key Technical Value:
-
Tunable Residence Time: Decouples pharmacokinetics (PK) from pharmacodynamics (PD) without the immunogenic risks of permanent protein modification.
-
Kinetic Selectivity: Achieves high specificity through differential residence times (
) rather than just thermodynamic affinity ( ).
The Chemical Engine: -Cyanoacrylamide Warhead[2]
The defining feature of this mechanism is the retro-Michael addition . While unsubstituted acrylamides form stable thioether bonds that are effectively irreversible under physiological conditions, the introduction of an electron-withdrawing cyano group (
2.1 Mechanistic Pathway
-
Nucleophilic Attack: The thiolate anion (
) attacks the -carbon of the cyanoacrylamide. -
Transition State Stabilization: The
-cyano group stabilizes the developing negative charge on the -carbon (carbanion/enolate intermediate) via resonance and induction. -
Adduct Formation: A covalent bond forms, inhibiting the kinase.[2]
-
Reversibility (The Differentiator): The increased acidity of the
-proton in the adduct (due to the group) lowers the activation energy for the elimination reaction (retro-Michael). This allows the inhibitor to dissociate to its parent form, regenerating the active free thiol.
Figure 1: The catalytic cycle of reversible covalent inhibition. Note the critical role of the cyano group in facilitating the reverse path.
Therapeutic Advantages & Kinetic Selectivity[4][5]
The primary utility of cyanoacrylamides lies in Kinetic Selectivity .
| Feature | Irreversible (Acrylamide) | Reversible Covalent (Cyanoacrylamide) |
| Bond Stability | Permanent (Turnover dependent on protein synthesis) | Transient (Tunable |
| Selectivity Driver | Thermodynamic Affinity ( | Residence Time ( |
| Immunogenicity | High risk (Hapten formation) | Low risk (Adduct is transient) |
| Off-Target Risk | "Sink" effect (Permanent inactivation of off-targets) | Temporary inhibition of off-targets |
The "Goldilocks" Zone:
Cyanoacrylamides allow drug designers to optimize the residence time (
Experimental Validation Protocols
To confirm a cyanoacrylamide inhibitor functions via a reversible covalent mechanism, you must prove two things: Covalency (bond formation) and Reversibility (bond breaking).
Protocol A: Intact Protein Mass Spectrometry (The "Adduct Test")
Objective: Confirm stoichiometric covalent labeling of the target kinase.
-
Preparation: Incubate the kinase domain (e.g., BTK, 1-5 µM) with the inhibitor (1:1.5 molar ratio) in assay buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP) for 60 minutes.
-
Analysis: Inject onto an LC-MS (Q-TOF or Orbitrap). Use a C4 desalting column.
-
Data Interpretation:
-
Pass: Deconvoluted mass spectrum shows a single peak shifted by exactly the molecular weight of the inhibitor (
). -
Fail: No shift (non-covalent) or multiple shifts (non-specific promiscuity).
-
Protocol B: Jump-Dilution Enzymatic Recovery (The "Reversibility Test")
Objective: Demonstrate that the enzyme recovers activity after inhibitor removal, distinguishing it from irreversible suicide inhibitors.
-
Incubation (High Concentration): Incubate Kinase (
) with Inhibitor ( ) for 1 hour to achieve full occupancy (100% inhibition). -
Jump Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing ATP and substrate.
-
Note: The final inhibitor concentration is now
(below the inhibitory threshold).
-
-
Measurement: Monitor product formation (fluorescence/luminescence) continuously over 4 hours.
-
Control: Run a parallel arm with an irreversible inhibitor (e.g., Ibrutinib) as a negative control (flat line).
Data Visualization:
| Time (min) | Vehicle (DMSO) | Irreversible Inhibitor | Cyanoacrylamide (Reversible) |
| 0 | 0% Activity | 0% Activity | 0% Activity |
| 30 | 100% Activity | 0% Activity | 15% Activity |
| 60 | 100% Activity | 0% Activity | 45% Activity |
| 120 | 100% Activity | 0% Activity | 85% Activity |
Table 1: Expected enzymatic recovery profiles. The Cyanoacrylamide arm shows a time-dependent regain of function.
Figure 2: Logic flow for the Jump-Dilution assay. Recovery of activity is the hallmark of the cyanoacrylamide mechanism.
Case Study: Rilzabrutinib (PRN1008)
Target: Bruton’s Tyrosine Kinase (BTK).[3][4][5] Indication: Immune Thrombocytopenia (ITP), Pemphigus Vulgaris.[6]
-
Design Challenge: BTK is critical for B-cell function. Irreversible inhibitors (Ibrutinib) are effective in cancer but carry safety risks for chronic autoimmune diseases due to off-target alkylation (e.g., EGFR, ITK).
-
Solution: Rilzabrutinib utilizes a cyanoacrylamide warhead to target Cys481 .[3]
-
Outcome:
-
Rapid on-rate (
) ensures effective target silencing. -
Slow but finite off-rate (
) allows the drug to eventually detach. -
This "kinetic selectivity" minimizes off-target consequences, as the drug does not permanently disable other kinases it might transiently encounter.
-
References
-
Bradshaw, J. M., et al. (2015). "Prolonged and tunable residence time using reversible covalent kinase inhibitors." Nature Chemical Biology, 11(7), 525–531. Link
-
Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 8(5), 471–476. Link
-
Smith, P. F., et al. (2017). "Rilzabrutinib (PRN1008), a Reversible Covalent BTK Inhibitor for the Treatment of Immune-Mediated Diseases." Journal of Medicinal Chemistry, 60(13), 5927-5932. Link
-
Bauer, R. A. (2015). "Covalent inhibitors in drug discovery: from accidental discoveries to rational design." Drug Discovery Today, 20(9), 1061-1073. Link
-
Krishnan, S., et al. (2014). "Targeting the disordered C terminus of PTP1B with an allosteric inhibitor." Nature Chemical Biology, 10, 558–566. Link
Sources
Executive Summary
The Tyrphostin class, specifically the benzylidenemalononitrile derivative AG 17 (Tyrphostin A17) and its structural relatives, the
This guide analyzes the transition from the "promiscuous" reputation of early tyrphostins to the precision engineering of modern Reversible Covalent Inhibitors (RCIs) . We explore the unique electrophilic properties of the cyano-activated Michael acceptor, provide optimized synthetic protocols via Knoevenagel condensation, and detail self-validating assays to measure cysteine reactivity and reversibility.
Part 1: Chemical Biology & Mechanism of Action
The Warhead: Tunable Electrophilicity
The core pharmacological engine of AG 17 and related cyanoacrylamides is the electron-deficient alkene (
-
AG 17 (Malononitrile): Two cyano groups (-CN) create a highly electrophilic
-carbon. -
AG 490 (Cyanoacrylamide): One cyano group and one amide group reduce electrophilicity relative to AG 17, allowing for greater selectivity.
The Paradigm of Reversible Covalent Inhibition
Unlike the acrylamide warheads found in first-generation covalent drugs (e.g., Ibrutinib) which form permanent bonds,
The Mechanism:
-
Nucleophilic Attack: A specific cysteine thiol in the target protein attacks the
-carbon. -
Stabilization: The resulting carbanion is stabilized by the
-cyano group(s). -
Reversibility (Retro-Michael): Because the adduct is acidic (due to the
-CN), the proton can be removed, regenerating the double bond and releasing the inhibitor. This "On-Off" cycling increases residence time without permanently modifying off-target proteins, reducing immunogenicity risks.
Mechanistic Visualization
The following diagram illustrates the kinetic equilibrium of the cyanoacrylamide warhead reacting with a cysteine thiol.
Caption: Figure 1. The reversible Michael addition mechanism.[1] The electron-withdrawing cyano group facilitates the retro-Michael reaction, distinguishing this class from irreversible acrylamides.[1][2]
Part 2: Structural Evolution & SAR
The structure-activity relationship (SAR) of this class balances lipophilicity (for binding affinity) and electrophilicity (for covalent reactivity).
Table 1: Comparative SAR of Key Analogs
| Compound | Structure Class | Warhead (Electrophile) | Target(s) | Binding Mode |
| AG 17 | Benzylidenemalononitrile | EGFR, PDGFR, Mitochondria | Reversible Covalent / Uncoupler | |
| AG 490 | JAK2, EGFR | Reversible Covalent | ||
| Rilzabrutinib | Optimized Heterocycle + Cyanoacrylamide | BTK | Reversible Covalent (Clinical) | |
| Ibrutinib | Acrylamide | BTK | Irreversible Covalent |
Key Insight: Replacing one cyano group in AG 17 with an amide (as in AG 490) lowers the reactivity of the Michael acceptor. This is a critical design choice: lower reactivity requires better non-covalent fit to the active site to drive reaction kinetics, resulting in higher selectivity.
Part 3: Synthetic Pathways
The standard synthesis for AG 17 and cyanoacrylamides is the Knoevenagel Condensation . While simple, controlling the reaction to prevent bis-addition or polymerization is critical.
Synthetic Workflow Diagram
Caption: Figure 2. Standard Knoevenagel condensation workflow for synthesizing Tyrphostin analogs.
Part 4: Experimental Protocols
Synthesis of AG 17 (Standard Protocol)
This protocol is adapted from the classic Levitzki method but optimized for purity.
Reagents:
-
3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq, catalytic)
-
Ethanol (Absolute)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of the aldehyde and 11 mmol of malononitrile in 20 mL of absolute ethanol in a round-bottom flask.
-
Catalysis: Add 3-4 drops of piperidine. The solution may turn yellow/orange immediately (formation of the phenolate anion).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear.
-
Workup: Cool the reaction mixture to room temperature and then pour into 50 mL of ice-cold water containing 1 mL of 1N HCl (to neutralize piperidine and precipitate the phenol).
-
Filtration: Filter the precipitate and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow crystals.
Self-Validating Assay: GSH Trapping (Reactivity Test)
To verify if your synthesized analog functions as a Michael acceptor (and to test reversibility), use this Glutathione (GSH) assay.
Rationale: GSH mimics the cysteine nucleophile. Method:
-
Incubation: Incubate 10
M of compound with 5 mM GSH in PBS (pH 7.4) at 37°C. -
Sampling: Take aliquots at 0, 1, 4, and 24 hours.
-
Analysis (LC-MS):
-
Look for the parent mass [M+H]+.
-
Look for the adduct mass [M + GSH + H]+.
-
-
Reversibility Check (Dilution Step): After adduct formation (4h), dilute the sample 100-fold in GSH-free buffer. If the inhibitor is reversible, the adduct peak should decrease over time as the equilibrium shifts back to the parent compound.
Part 5: Therapeutic Applications & Off-Target Effects[3]
Oncology: Kinase Inhibition
AG 17 and AG 490 were originally developed to inhibit EGFR and JAK2.
-
Mechanism: They bind to the ATP pocket, but the covalent interaction with a non-catalytic cysteine (or proximal cysteine) stabilizes the complex.
-
Current Status: While AG 490 is rarely used clinically due to poor pharmacokinetics, the scaffold is the predecessor to modern drugs like Rilzabrutinib (BTK inhibitor), which utilizes the cyanoacrylamide warhead for "tuned" reversibility.
Neurodegeneration: Amyloid Inhibition
Recent research highlights a non-kinase application for AG 17 analogs.
-
Target: Amyloid Beta (A
) oligomers.[3][4] -
Mechanism: The aromatic rings intercalate into the
-sheets of amyloid fibrils, while the cyano groups may disrupt hydrogen bonding networks. This remodels toxic oligomers into non-toxic amorphous aggregates. -
Protocol Note: When testing for A
inhibition, ensure the compound does not fluoresce at Thioflavin T (ThT) wavelengths (450/480 nm) to avoid false positives.
Critical Off-Target: Mitochondrial Uncoupling
Warning: Many benzylidenemalononitriles (including AG 17 and SF 6847) act as protonophores.
-
The acidic proton on the phenol (pKa ~10, lowered by EWGs) allows the molecule to shuttle protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation.
-
Validation: Always run a cell viability assay (MTT) alongside an ATP production assay. If ATP drops but viability remains high (initially), you may be observing uncoupling rather than kinase inhibition.
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science. Link
-
Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology. Link
-
Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology. Link
-
Burger, A. M., et al. (1995). Tyrphostin AG17 inhibits cell growth by disrupting mitochondria.[5][6] Cancer Research.[7] Link[6]
-
Childress, E. S., et al. (2020). Knoevenagel Condensation for the Synthesis of Nitrostyrene Derivatives.[8] BenchChem Protocols. Link
-
Bieschke, J., et al. (2010). Small-molecule conversion of toxic oligomers to nontoxic
-sheet-rich amyloid fibrils. Nature Chemical Biology. Link
Sources
- 1. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 Chaperone Inhibitor 17-AAG Attenuates Aβ-Induced Synaptic Toxicity and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Thiol-Michael Addition: A Technical Guide to a Versatile C-S Bond Formation
Executive Summary
The conjugate addition of thiols to electron-deficient olefins, widely known as the thiol-Michael or thiol-ene reaction, stands as a cornerstone of modern synthetic and materials chemistry. Its high efficiency, broad substrate scope, and mild reaction conditions have cemented its status as a "click" reaction, finding critical applications in fields ranging from polymer science to the targeted delivery of therapeutics. This guide provides an in-depth exploration of the core principles governing this powerful transformation. We will delve into the mechanistic nuances that dictate reaction outcomes, offer field-proven experimental protocols, and present a systematic approach to troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the thiol-Michael addition with precision and confidence.
Introduction: The Dance of Nucleophile and Electrophile
At its heart, the thiol-Michael addition is a conjugate 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[1] This reaction forges a highly stable thioether bond, a linkage of considerable importance in both biological and synthetic systems.
The Key Players:
-
Electron-Deficient Olefins (Michael Acceptors): These molecules are characterized by a carbon-carbon double bond conjugated to an electron-w-ithdrawing group (EWG), such as a carbonyl, nitrile, or sulfone. This polarization of the double bond renders the β-carbon electrophilic and susceptible to nucleophilic attack. Common examples include:
-
Acrylates and Acrylamides: Widely used in polymer synthesis and bioconjugation.
-
Maleimides: Highly reactive and frequently employed for selective cysteine modification in proteins.[2]
-
Vinyl Sulfones: Offer excellent reactivity and stability, making them valuable in bioconjugation.[3]
-
Cyclic Enones (e.g., Cyclohexenone): Classic Michael acceptors in organic synthesis.
-
-
Thiols (Michael Donors): Thiols (R-SH) are sulfur analogues of alcohols and are excellent nucleophiles, particularly in their deprotonated thiolate form (R-S⁻). Their nucleophilicity is a key driver of the reaction's efficiency. In the context of drug development, the thiol group of the amino acid cysteine is a primary target for site-specific modification of proteins and peptides.[2]
The remarkable utility of the thiol-Michael addition stems from its adherence to the principles of "click chemistry": high yields, minimal byproducts, stereospecificity, and the use of benign solvents.[4]
Core Principles: Mechanism and Kinetics
The thiol-Michael addition can proceed through two primary mechanistic pathways: base-catalyzed and nucleophile-initiated. The choice of catalyst is a critical experimental parameter that dictates the reaction's kinetics and can influence the outcome.[5]
Base-Catalyzed Thiol-Michael Addition
In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic β-carbon of the Michael acceptor, generating a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate by a proton source (often another thiol molecule or the conjugate acid of the base) yields the final thioether adduct and regenerates the catalyst.[6]
Nucleophile-Initiated Thiol-Michael Addition
In this pathway, a nucleophile, typically a phosphine, directly attacks the β-carbon of the Michael acceptor to form a zwitterionic intermediate. This intermediate is a strong base that then deprotonates a thiol molecule, generating the reactive thiolate anion and initiating the catalytic cycle. Nucleophile-initiated reactions are often faster and require lower catalyst loadings than their base-catalyzed counterparts.[5]
Factors Influencing Reaction Kinetics
The rate of the thiol-Michael addition is influenced by several factors:
-
Catalyst: The choice and concentration of the catalyst are paramount. Phosphines are generally more efficient catalysts than amines for thiol-(meth)acrylate additions.[1] Stronger bases lead to higher concentrations of the reactive thiolate and thus faster reaction rates.[7]
-
Solvent: Polar aprotic solvents like DMF and DMSO can accelerate the reaction by stabilizing the charged intermediates.[5] In some cases, particularly with highly reactive Michael acceptors like maleimides, the reaction can proceed efficiently without a catalyst in a polar solvent.[7]
-
Thiol pKa: The acidity of the thiol (its pKa) influences the ease of thiolate formation. More acidic thiols will form the thiolate anion more readily, leading to faster reaction rates in base-catalyzed systems.[4]
-
Michael Acceptor Reactivity: The nature of the electron-withdrawing group on the olefin significantly impacts its electrophilicity. The general order of reactivity for common Michael acceptors is: Maleimides > Vinyl Sulfones > Acrylates > Acrylamides.[8]
Practical Guide to Experimental Design
A successful thiol-Michael addition requires careful consideration of the reaction components and conditions.
Catalyst and Solvent Selection
The choice of catalyst and solvent is interdependent and crucial for optimizing reaction rates and minimizing side reactions.
| Catalyst Type | Common Examples | Advantages | Disadvantages | Recommended Solvents |
| Tertiary Amines | Triethylamine (TEA), DBU | Readily available, effective for many systems. | Slower than phosphines for some substrates. | THF, CH₂Cl₂, Acetonitrile |
| Phosphines | Dimethylphenylphosphine (DMPP) | Highly efficient, rapid reactions, low catalyst loading. | Can be air-sensitive, potential for side reactions if not used catalytically. | THF, Acetonitrile, DMF |
| No Catalyst | - | "Green" conditions, avoids catalyst removal. | Only suitable for highly reactive systems (e.g., maleimides) in polar solvents. | DMF, DMSO, Water |
Reaction Monitoring
Regular monitoring of the reaction progress is essential to determine the endpoint and prevent the formation of byproducts.
-
Thin Layer Chromatography (TLC): A simple and rapid technique to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of reactants and products and the identification of any side products by their mass-to-charge ratio.
Standard Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and applications.
Protocol 1: Base-Catalyzed Addition of Thiophenol to 2-Cyclohexen-1-one
This protocol describes a classic small-molecule thiol-Michael addition.
-
Reagent Preparation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclohexen-1-one (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (5 mL).
-
Add thiophenol (1.1 mmol, 1.1 eq).
-
-
Reaction Initiation:
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 0.1 eq) to the stirred solution at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Quench the reaction by adding 1M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(phenylthio)cyclohexan-1-one.[9]
-
Protocol 2: Thiol-Maleimide Conjugation for Protein Labeling
This protocol is a standard procedure for the site-specific labeling of cysteine residues in proteins.
-
Protein Preparation:
-
Maleimide Reagent Preparation:
-
Dissolve the maleimide-functionalized reagent (e.g., a fluorescent dye) in an anhydrous solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[10]
-
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted maleimide reagent and byproducts by size-exclusion chromatography, dialysis, or spin filtration.[11]
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Characterization of Thioether Adducts
Unambiguous characterization of the thiol-Michael adduct is crucial to confirm the success of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the vinyl proton signals of the Michael acceptor and the appearance of new signals corresponding to the thioether product are key indicators. For a β-thioether ketone, one would expect to see new methylene protons adjacent to the sulfur and carbonyl groups, typically in the 2.5-3.0 ppm range.[12]
-
¹³C NMR: The disappearance of the alkene carbon signals and the appearance of new aliphatic carbon signals confirm the reaction. The carbon bearing the sulfur atom will appear in the 30-40 ppm region.[12]
-
-
Mass Spectrometry (MS):
-
MS is used to confirm the molecular weight of the desired product. In electrospray ionization (ESI), the product is often observed as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.[13]
-
Fragmentation patterns in tandem MS (MS/MS) can provide further structural information. A common fragmentation pathway for thioethers is the cleavage of the C-S bond.[14]
-
Applications in Drug Development
The thiol-Michael addition is a workhorse reaction in the development of novel therapeutics.
-
Antibody-Drug Conjugates (ADCs): This is arguably one of the most significant applications. The thiol group of cysteine residues in an antibody is selectively targeted for conjugation with a potent cytotoxic drug via a maleimide or vinyl sulfone linker. This creates a highly targeted therapeutic that delivers the drug directly to cancer cells, minimizing off-target toxicity.[15]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides can improve their pharmacokinetic properties. Thiol-Michael addition is a common method for achieving this modification.
-
Hydrogel Formation: The reaction between multi-functional thiols and Michael acceptors can be used to form cross-linked hydrogel networks for controlled drug release and tissue engineering applications.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Thiol oxidation to disulfide. 3. Low reactivity of Michael acceptor. 4. Inappropriate solvent or pH. | 1. Use a fresh, active catalyst. Consider switching from a base to a more potent phosphine catalyst. 2. For bioconjugation, ensure complete reduction of disulfides with a reducing agent like TCEP. Perform reactions under an inert atmosphere. 3. Increase the reaction temperature or switch to a more reactive Michael acceptor. 4. Use a polar aprotic solvent (DMF, DMSO). For bioconjugation, maintain a pH of 6.5-7.5. |
| Side Product Formation | 1. Polymerization of the Michael acceptor. 2. 1,2-addition to the carbonyl group. 3. For maleimide conjugations, retro-Michael addition (deconjugation). 4. Thiazine formation with N-terminal cysteines. | 1. Use a stoichiometric amount of the thiol or a slight excess. Avoid high temperatures. 2. This is less common with soft nucleophiles like thiols. If observed, consider milder reaction conditions. 3. Use maleimide derivatives with substituents that stabilize the thioether bond. After conjugation, consider a hydrolysis step to open the succinimide ring.[17] 4. Perform the conjugation at a slightly acidic pH (~5) or acetylate the N-terminal amine.[4] |
| Purification Difficulties | 1. Product has similar polarity to starting materials. 2. Product is unstable on silica gel. | 1. Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. 2. Use a different stationary phase (e.g., alumina) or consider purification by crystallization. |
Conclusion and Future Outlook
The thiol-Michael addition reaction is a robust and versatile tool that has proven its value across numerous scientific disciplines. Its reliability and efficiency make it an indispensable method for C-S bond formation in both academic research and industrial applications, particularly in the realm of drug development. As our understanding of the nuances of this reaction continues to grow, we can expect to see even more innovative applications emerge, from the creation of advanced biomaterials to the next generation of targeted therapeutics. The principles and protocols outlined in this guide are intended to provide a solid foundation for harnessing the full potential of this remarkable chemical transformation.
References
- BenchChem. (2025). Application Notes and Protocols: Michael Addition Reactions with Cyclohexenone Isomers.
-
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The Dawn of Reversible Covalent Therapeutics: A Technical Guide to Michael Acceptors
Foreword: A Paradigm Shift in Covalent Inhibition
For decades, the specter of off-target toxicity and idiosyncratic drug reactions cast a long shadow over the field of covalent drug discovery. The very permanence of the covalent bond, once hailed for its potential to confer insurmountable potency and duration of action, was also its Achilles' heel. However, a paradigm shift is underway, driven by a deeper understanding of reaction kinetics and a growing appreciation for the nuanced control offered by reversible covalent inhibition. This guide delves into the heart of this revolution, focusing on a particularly promising class of electrophiles: the reversible Michael acceptors. We will explore their mechanism of action, the principles guiding their design, and the experimental workflows essential for their characterization, providing researchers, scientists, and drug development professionals with a comprehensive roadmap to harnessing their therapeutic potential.
The Reversible Michael Addition: A Symphony of Kinetics and Thermodynamics
At its core, the therapeutic efficacy of a reversible Michael acceptor lies in the delicate balance between the forward (addition) and reverse (elimination) rates of its reaction with a biological nucleophile, typically the thiol group of a cysteine residue within a target protein. Unlike their irreversible counterparts, which form a stable, near-permanent bond, reversible Michael acceptors engage in a dynamic equilibrium, constantly forming and breaking the covalent linkage.[1][2] This reversibility is not a flaw but a feature, offering a temporal control that can mitigate the risks associated with permanent protein modification.[2]
The intrinsic reversibility of the thiol-Michael reaction can be tuned by modulating the electronic properties of the Michael acceptor.[3] Specifically, the rate of β-elimination, the key step in the reversal of the covalent bond, correlates inversely with the computed proton affinity of the corresponding carbanion intermediate.[3] This principle allows for the rational design of Michael acceptors with tailored residence times on their target protein.
The Chemical Biology of Reversibility
The Michael addition reaction involves the nucleophilic attack of a thiolate anion on the β-carbon of an α,β-unsaturated carbonyl compound, forming an enolate intermediate that is subsequently protonated.[4] The reversibility of this process is governed by the stability of the resulting covalent adduct and the ease with which the thiol can be eliminated. Key to achieving reversibility is the incorporation of an additional electron-withdrawing group at the α-carbon of the Michael acceptor.[5] This group stabilizes the anionic transition state and intermediate of the Michael addition, while paradoxically destabilizing the neutral adduct, thus making the reverse elimination reaction both kinetically faster and more thermodynamically favorable.[5]
A prime example of this design principle is the use of acrylonitrile-based Michael acceptors, where the nitrile group acts as a potent electron-withdrawing group. By further modifying the α-position with aryl or heteroaryl groups, the electronic properties can be finely tuned to achieve a desired level of reversibility.[3]
Designing the Ideal Reversible Michael Acceptor: A Multi-Parameter Optimization
The design of a successful reversible covalent inhibitor is a multi-parameter optimization problem that extends beyond simple potency. Key considerations include on-target residence time, selectivity against off-targets, and pharmacokinetic properties.
Tuning On-Target Residence Time
The therapeutic window of a reversible covalent inhibitor is intimately linked to its residence time on the target protein. A longer residence time can lead to a more sustained therapeutic effect, even after the systemic concentration of the drug has diminished.[6] The "jump dilution" assay is a powerful tool for quantifying the dissociation rate constant (k_off) and, consequently, the residence time (τ = 1/k_off) of a reversible covalent inhibitor.[2][7][8]
Achieving Selectivity: The Kinetic Advantage
Reversible covalent inhibitors can achieve high selectivity through a two-step mechanism: an initial, non-covalent binding event followed by the formation of the covalent bond.[9] The initial binding event is driven by shape complementarity and non-covalent interactions, providing an initial layer of selectivity. The subsequent covalent reaction is dependent on the presence of a suitably positioned and reactive nucleophile on the target protein, adding a second, kinetic layer of selectivity. By tuning the reactivity of the Michael acceptor to be moderate, non-specific reactions with off-target proteins can be minimized.[10]
Experimental Workflows for Characterizing Reversible Michael Acceptors
A robust and multifaceted experimental approach is crucial for the successful development of reversible covalent inhibitors. This section outlines key in vitro and cellular assays for their characterization.
In Vitro Characterization: Kinetics and Reversibility
This assay is fundamental for determining the kinetic parameters of a reversible covalent inhibitor.[1][11] By measuring the inhibitor concentration that produces 50% enzyme inhibition at different pre-incubation times, one can extract the initial binding affinity (Ki), the rate of covalent bond formation (k_inact), and the rate of covalent bond reversal (k_rev).[9]
Protocol: Time-Dependent IC50 Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100).
-
Inhibitor Dilution Series: Prepare a serial dilution of the reversible Michael acceptor in the assay buffer.
-
Pre-incubation: Mix the enzyme with each inhibitor concentration and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Measure the reaction rate (e.g., absorbance or fluorescence) over a set period using a plate reader.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration for each pre-incubation time point to determine the IC50 value at each time. The IC50 values will decrease over time as the covalent bond forms. Fit the data to the appropriate kinetic model to determine Ki, k_inact, and k_rev.[9]
The jump dilution assay is the gold standard for directly measuring the dissociation rate and confirming the reversibility of an inhibitor.[7]
Protocol: Jump Dilution Assay
-
Pre-incubation: Incubate the enzyme with a saturating concentration of the inhibitor (typically 10-100x Ki) to ensure near-complete formation of the enzyme-inhibitor complex.
-
Rapid Dilution: Rapidly and drastically dilute the mixture (e.g., 100-fold) into an assay buffer containing the substrate and any necessary cofactors. This "jump" in dilution reduces the free inhibitor concentration to a level where re-binding is negligible.[7]
-
Continuous Activity Monitoring: Immediately after dilution, monitor the recovery of enzyme activity over time. The rate of recovery reflects the rate of inhibitor dissociation.[7]
-
Data Analysis: Fit the progress curve of enzyme activity recovery to a first-order kinetic model to determine the dissociation rate constant (k_off) and the residence time (τ = 1/k_off).[7]
Diagram: Jump Dilution Experimental Workflow
Caption: Workflow of a jump dilution experiment.
Intact protein mass spectrometry provides direct evidence of covalent bond formation by measuring the mass shift of the protein upon incubation with the inhibitor.[1] Tandem mass spectrometry (LC-MS/MS) can further pinpoint the exact site of modification on the protein.[12]
Protocol: Intact Protein Mass Spectrometry
-
Sample Preparation: Incubate the target protein with the reversible Michael acceptor. Remove excess, unbound inhibitor using a desalting column or spin filter.
-
Mass Spectrometry Analysis: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein species present. A mass shift corresponding to the molecular weight of the inhibitor indicates the formation of a covalent adduct. The presence of both modified and unmodified protein peaks is indicative of a reversible interaction.
Cellular Assays: Target Engagement and Potency
Competitive ABPP is a powerful chemoproteomic technique to assess target engagement and selectivity of a reversible covalent inhibitor in a complex biological system, such as a cell lysate or even in living cells.[10][13][14][15]
Protocol: Competitive ABPP
-
Probe Selection: Choose an activity-based probe (ABP) that covalently labels the active site of the target enzyme family and contains a reporter tag (e.g., biotin or a fluorescent dye).
-
Competitive Incubation: Pre-incubate the cell lysate or intact cells with varying concentrations of the reversible Michael acceptor.
-
Probe Labeling: Add the ABP to the mixture to label the unbound, active enzyme.
-
Analysis:
-
Gel-based: Separate the proteins by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning. A decrease in fluorescence intensity of the target protein band with increasing inhibitor concentration indicates target engagement.[14]
-
Mass Spectrometry-based: If a biotinylated ABP is used, enrich the labeled proteins using streptavidin beads, digest the proteins into peptides, and analyze by LC-MS/MS to identify and quantify the labeled proteins.[13]
-
Diagram: Competitive ABPP Workflow
Caption: General workflow for competitive ABPP.
Case Study: Reversible Inhibition of Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[16][17][18] The first-generation BTK inhibitors, such as ibrutinib, are irreversible covalent inhibitors that target a cysteine residue (Cys481) in the active site. While highly effective, these irreversible inhibitors can have off-target effects. This has driven the development of reversible covalent BTK inhibitors, such as rilzabrutinib (PRN1008), which aim to improve the safety profile while maintaining efficacy.[16]
The BTK Signaling Pathway
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[17] Activated BTK then phosphorylates downstream substrates, ultimately leading to the activation of transcription factors that promote B-cell proliferation, differentiation, and survival.[19]
Diagram: Simplified BTK Signaling Pathway
Caption: Simplified Bruton's Tyrosine Kinase signaling cascade.
Synthesis of Reversible Michael Acceptors: A Practical Approach
The synthesis of heteroaryl-activated acrylonitriles is a key step in the development of novel reversible covalent inhibitors. A common and effective method is the Knoevenagel condensation.[20]
General Protocol for Knoevenagel Condensation
This protocol describes the synthesis of a heteroaryl-activated acrylonitrile from a heteroaryl aldehyde and a substituted benzylacetonitrile.
-
Reactant Preparation: In a round-bottom flask, dissolve the heteroaryl aldehyde (1.0 eq) and the substituted benzylacetonitrile (1.1 eq) in a suitable solvent such as ethanol or isopropanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or potassium carbonate.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
The Future of Reversible Covalent Inhibition
The field of reversible covalent inhibition is poised for significant growth. As our understanding of the intricate interplay between kinetics, thermodynamics, and cellular context deepens, we can expect the development of a new generation of highly selective and safe covalent therapeutics. The ability to fine-tune the residence time of an inhibitor on its target opens up exciting possibilities for treating a wide range of diseases, from cancer to inflammatory disorders. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly evolving field.
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Methodological & Application
Knoevenagel condensation synthesis of 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide
An Application Note for the Synthesis of 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide via Knoevenagel Condensation
Abstract
This application note provides a comprehensive and reliable protocol for the synthesis of 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide through a piperidine-catalyzed Knoevenagel condensation. The reaction involves the condensation of 2-chlorobenzaldehyde with 2-cyanoacetamide under mild conditions. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting guidance to ensure a successful and reproducible synthesis.
Introduction: The Significance of Knoevenagel Condensation
The Knoevenagel condensation, first reported by Emil Knoevenagel, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[2] The reaction typically proceeds via a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[1][2]
The target compound, 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide, belongs to the cyanoacrylamide class of molecules. This structural motif is of significant interest in medicinal chemistry and materials science. Cyanoacrylamides are recognized as versatile building blocks for various heterocyclic compounds and have been investigated for a range of biological activities, including as potential anticancer and enzyme-inhibiting agents.[3][4][5] The synthesis protocol detailed herein offers an efficient, straightforward, and scalable method for accessing this valuable chemical intermediate.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a well-established base-catalyzed mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
The mechanism involves three primary stages:
-
Enolate Formation: The basic catalyst, typically a weak amine like piperidine, deprotonates the α-carbon of the active methylene compound (2-cyanoacetamide). The electron-withdrawing nitrile and amide groups stabilize the resulting carbanion (enolate), facilitating its formation even with a mild base.[1][6] Using a strong base is avoided as it could induce the self-condensation of the aldehyde.[1][2]
-
Nucleophilic Addition: The resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde to form a tetrahedral β-hydroxy intermediate.
-
Dehydration: The intermediate undergoes a subsequent elimination of a water molecule (dehydration), driven by the formation of a stable, conjugated π-system, to yield the final α,β-unsaturated product, 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide.[7]
Caption: Fig. 1: Knoevenagel Condensation Mechanism
Detailed Experimental Protocol
This protocol is optimized for a standard laboratory scale, providing high yield and purity.
Materials and Equipment
| Reagents & Materials | Molecular Wt. | CAS No. | Recommended Purity |
| 2-Chlorobenzaldehyde | 140.57 g/mol | 89-98-5 | >98% |
| 2-Cyanoacetamide | 84.08 g/mol | 107-91-5 | >98% |
| Piperidine | 85.15 g/mol | 110-89-4 | >99% |
| Ethanol (EtOH) | 46.07 g/mol | 64-17-5 | Anhydrous or 95% |
| Deionized Water | 18.02 g/mol | 7732-18-5 | N/A |
Equipment: 100 mL Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, Buchner funnel and filtration flask, standard laboratory glassware, Thin-Layer Chromatography (TLC) plates (silica gel).
Reagent Quantities
| Reagent | Molar Eq. | Moles (mmol) | Mass/Volume |
| 2-Chlorobenzaldehyde | 1.0 | 10.0 | 1.41 g |
| 2-Cyanoacetamide | 1.0 | 10.0 | 0.84 g |
| Ethanol | Solvent | N/A | 30 mL |
| Piperidine | 0.1 | 1.0 | ~0.1 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzaldehyde (1.41 g, 10.0 mmol) and 2-cyanoacetamide (0.84 g, 10.0 mmol).
-
Solvent Addition: Add 30 mL of ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Using a micropipette, add piperidine (~0.1 mL, 1.0 mmol) to the solution. A slight color change may be observed.
-
Reaction: Stir the mixture at room temperature. The product will begin to precipitate out of the solution as a solid. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the 2-chlorobenzaldehyde spot has disappeared (typically 6-12 hours). For an accelerated reaction, the mixture can be gently refluxed, which usually brings the reaction to completion within 1-2 hours.[4]
-
Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize product precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered solid sequentially with two portions of a cold 1:1 ethanol/water mixture (2 x 15 mL) to remove unreacted starting materials and the catalyst.[8]
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The final product should be a white to pale yellow crystalline solid.
Caption: Fig. 2: Experimental Synthesis Workflow
Expected Results and Characterization
| Parameter | Expected Outcome |
| Reaction Time | 6-12 hours at room temperature; 1-2 hours at reflux |
| Product Yield | Typically 85-95%[3][8] |
| Physical Appearance | White to pale yellow crystalline solid |
| Molecular Formula | C₁₀H₇ClN₂O[9] |
| Molecular Weight | 206.63 g/mol [10] |
Characterization: The identity and purity of the synthesized 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide can be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the vinylic proton, and the amide protons.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretches of the amide (~3400-3200 cm⁻¹), the nitrile (C≡N) stretch (~2220 cm⁻¹), the carbonyl (C=O) stretch (~1680 cm⁻¹), and C=C stretch (~1600 cm⁻¹).
-
Melting Point: A sharp melting point range indicates high purity.
Critical Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chlorobenzaldehyde: Combustible liquid and vapor.[11] Causes skin and serious eye irritation.[11][12] Avoid inhalation and contact with skin and eyes.
-
2-Cyanoacetamide: Harmful if swallowed.[13][14] Causes skin and serious eye irritation.[13][14] Avoid creating and inhaling dust.
-
Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Use in catalytic amounts only and handle with extreme care.
-
Ethanol: Flammable liquid and vapor.
Ensure that eyewash stations and safety showers are readily accessible.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive or insufficient catalyst.- Reaction time too short or temperature too low.- Poor quality of starting materials. | - Use fresh piperidine.- Allow the reaction to stir longer or apply gentle heat (reflux).- Verify the purity of aldehydes and methylene compounds. |
| Product Fails to Precipitate | - Reaction is incomplete.- Product is too soluble in the reaction mixture. | - Confirm reaction completion with TLC.- Cool the mixture in an ice bath for a longer duration.- Slowly add cold deionized water to the mixture to induce precipitation. |
| Product is Oily or Impure | - Incomplete washing.- Side reactions occurred. | - Ensure thorough washing with a cold ethanol/water mixture.- Recrystallize the crude product from a suitable solvent like ethanol. |
Conclusion
The Knoevenagel condensation provides a highly effective and reliable method for the synthesis of 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide. The protocol described in this application note is straightforward, uses readily available reagents, and proceeds under mild conditions to afford the target compound in high yield and purity. By adhering to the detailed procedure and safety guidelines, researchers can successfully replicate this synthesis for applications in pharmaceutical development and fine chemical manufacturing.
References
- Benchchem. A Comparative Guide to Catalysts for Knoevenagel Condensation.
- J&K Scientific LLC. (2021). Knoevenagel Condensation.
- ResearchGate. Influence of solvents on Knoevenagel condensation reaction.
- Thermo Fisher Scientific. Knoevenagel Condensation.
- Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- SciELO. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- Material Safety Data Sheet - 2-chlorobenzaldehyde 98%.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Cyanoacetamide.
- Fisher Scientific. SAFETY DATA SHEET - 2-Chlorobenzaldehyde.
- PubChemLite. 3-(2-chlorophenyl)-2-cyanoprop-2-enamide.
- Benchchem. (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide.
- Safety Data Sheet - 2-chlorobenzaldehyde.
- Wikipedia. Knoevenagel condensation.
- Fisher Scientific. SAFETY DATA SHEET - 2-Cyanoacetamide.
- MilliporeSigma. Knoevenagel Condensation Reaction.
- PMC. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
- RSC Publishing. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
- HXCHEM. 3-(2-Chlorophenyl)-2-cyano-prop-2-enamide/CAS:3533-10-6.
- MDPI. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
- L.S.College, Muzaffarpur. (2020). Knoevenagel condensation.
- PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.
- The Morrill Research Group. (2017). Exploring new synthetic routes towards cyanamides.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-(2-chlorophenyl)-2-cyanoprop-2-enamide (C10H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 10. 3-(2-Chlorophenyl)-2-cyano-prop-2-enamide/CAS:3533-10-6-HXCHEM [hxchem.net]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
Piperidine-catalyzed synthesis of alpha-cyanoacrylamides
Application Note: Piperidine-Catalyzed Synthesis of
Abstract & Application Scope
-Cyanoacrylamides are a critical pharmacophore in medicinal chemistry, serving as the structural backbone for Tyrphostins (Tyrosine Phosphorylation Inhibitors). These molecules act as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain, making them vital in anticancer drug development. Beyond their biological activity, they are versatile intermediates for synthesizing heterocyclic compounds like aminopyrazoles and pyridinones.This guide details the Piperidine-Catalyzed Knoevenagel Condensation , a robust method for synthesizing these scaffolds. Unlike general base catalysis, piperidine offers a unique "dual-activation" mechanism, enhancing yields under mild conditions.
Mechanistic Insight: The Piperidine Advantage
While tertiary amines (e.g., Triethylamine,
-
General Base Catalysis: Piperidine deprotonates the active methylene of the cyanoacetamide (
), generating a reactive enolate. -
Nucleophilic Catalysis (Iminium Activation): Piperidine attacks the aldehyde carbonyl to form a transient iminium ion . This species is more electrophilic than the original aldehyde, facilitating rapid attack by the enolate.
Figure 1: Catalytic Cycle & Mechanism
Caption: Dual-activation pathway showing iminium formation and enolate attack.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (Ethanol)
Best for: Initial screening, scale-up, and substrates with poor solubility.
Materials:
-
Substituted Benzaldehyde (1.0 equiv)
-
2-Cyanoacetamide (1.0 equiv)
-
Piperidine (0.1 equiv / 10 mol%)
-
Solvent: Ethanol (95% or Absolute)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the aryl aldehyde and 10 mmol of 2-cyanoacetamide in 15 mL of Ethanol .
-
Catalysis: Add 0.1 mL (approx. 3-4 drops) of piperidine.
-
Reaction:
-
For reactive aldehydes (e.g., 4-Nitro, 4-Chloro): Stir at Room Temperature (RT) for 30–60 mins.
-
For unreactive aldehydes (e.g., 4-Methoxy, 4-Dimethylamino): Heat to reflux (78°C) for 1–3 hours.
-
-
Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The product typically precipitates during the reaction.
-
Work-up: Cool the mixture to
in an ice bath. Filter the solid precipitate under vacuum. -
Purification: Wash the filter cake with cold ethanol (
) followed by cold water ( ) to remove piperidine salts. Recrystallize from Ethanol/DMF if necessary.
Protocol B: Green Synthesis (Aqueous/Grinding)
Best for: High-throughput libraries, sustainability compliance, and acid-sensitive substrates.
Methodology:
-
Mix: Combine 5 mmol aldehyde and 5 mmol cyanoacetamide in a mortar.
-
Catalyze: Add 2 drops of piperidine.
-
Grind: Grind the mixture with a pestle for 5–10 minutes. The mixture will initially liquefy (eutectic formation) and then solidify as the product forms.
-
Isolate: Wash the solid with water on a Büchner funnel and dry in a vacuum oven at
.
Workflow Visualization
Caption: Operational workflow for the synthesis and isolation of
Data Analysis & Optimization
The electronic nature of the aldehyde substituent significantly impacts reaction time and yield. Electron-Withdrawing Groups (EWG) activate the aldehyde, while Electron-Donating Groups (EDG) deactivate it.
Table 1: Comparative Yields (Standard Ethanol Protocol)
| Entry | Substituent (R) | Condition | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | H (Benzaldehyde) | RT | 30 | 92 | 200–202 |
| 2 | 4-NO | RT | 15 | 96 | 234–236 |
| 3 | 4-Cl (Chloro) | RT | 45 | 89 | 210–212 |
| 4 | 4-OMe (Methoxy) | Reflux | 120 | 82 | 208–210 |
| 5 | 4-OH (Hydroxy) | Reflux | 180 | 75 | 255–258 |
Troubleshooting Guide:
-
Problem: Reaction remains a clear solution (no precipitation).
-
Solution: The product might be soluble in hot ethanol. Concentrate the solvent by 50% on a rotavap and cool to
overnight.
-
-
Problem: Product is an oil ("Oiling out").
-
Solution: This often happens with aliphatic chains. Scratch the side of the flask with a glass rod to induce nucleation or add a seed crystal. Switch solvent to Methanol/Water (1:1).
-
-
Problem: Low yield with Salicylaldehyde (2-OH).
-
Solution: The 2-OH group can deprotonate and form a salt with piperidine, deactivating the catalyst. Increase piperidine to 1.2 equiv or protect the phenol.
-
References
-
Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344–2352.[1]
-
Verma, S., et al. (2018). Piperidine-catalyzed Knoevenagel condensation: A comparative study. Asian Journal of Green Chemistry.
- Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204.
Sources
Solvent selection for recrystallization of cyanoacrylamide derivatives
Abstract
Cyanoacrylamide derivatives (e.g., Tyrphostins, Leflunomide metabolites) are critical pharmacophores in medicinal chemistry, functioning as EGFR inhibitors and anti-inflammatory agents. However, their "push-pull" electronic structure—characterized by an electron-deficient alkene—renders them susceptible to hydrolysis and nucleophilic attack (Michael addition) during thermal processing. This guide provides a scientifically grounded strategy for solvent selection to maximize yield and purity while mitigating thermal degradation.
Introduction: The Physicochemical Challenge
The purification of
-
The "Push-Pull" Alkene: The conjugation between the electron-donating amino/aryl group and the electron-withdrawing cyano group creates a polarized double bond.
-
Thermal Instability: Prolonged heating in protic solvents, particularly at extreme pH, can reverse the Knoevenagel condensation (retro-aldol type fragmentation) or hydrolyze the nitrile to a carboxylic acid.
-
The Impurity Profile: Crude products from Knoevenagel condensations typically contain unreacted aldehydes, piperidinium/ammonium salts (catalysts), and oligomers.
Critical Directive: The ideal solvent system must solubilize the lipophilic tail at high temperatures while maintaining enough polarity to keep the ionic catalyst salts in solution upon cooling, effectively separating them from the crystallizing product.
Strategic Solvent Selection
Do not rely on trial and error. Use the Polarity-Solubility Matrix below to select the starting solvent based on your derivative's substituents.
Table 1: Solvent Suitability Matrix for Cyanoacrylamides
| Solvent System | Polarity Index ( | Primary Application | Risk Profile |
| Ethanol / Water | 4.3 / 10.2 | The "Gold Standard" for most aryl-cyanoacrylamides. Excellent removal of ionic catalysts. | Low. Risk of hydrolysis if pH is not neutral. |
| Acetonitrile (MeCN) | 5.8 | Highly lipophilic derivatives (e.g., multi-halogenated rings). | Medium. High solubility can lead to low recovery yields.[1] |
| Ethyl Acetate / Hexane | 4.4 / 0.1 | Non-polar derivatives. Good for removing gummy oligomers. | Low. "Oiling out" is common if cooling is too rapid. |
| DMF / Water | 6.4 / 10.2 | High-melting point (>200°C) or poorly soluble heterocycles. | High. High boiling point makes drying difficult; DMF decomposition can contaminate product. |
| 2-Propanol (IPA) | 3.9 | Intermediate polarity. Good alternative if EtOH yields are low.[2] | Low. Slower evaporation promotes better crystal growth. |
Decision Logic: The Screening Workflow
The following decision tree illustrates the logical flow for selecting a solvent system. This minimizes material waste by prioritizing the safest and most effective solvents first.
Figure 1: Solvent selection decision tree prioritizing ethanol-based systems to minimize toxicity and maximize catalyst removal.
Experimental Protocols
Protocol A: The "Golden" Recrystallization (Ethanol/Water System)
Best for: Standard Knoevenagel products (e.g., Tyrphostin AG490).
Prerequisites:
-
Crude solid (dried, pulverized).
-
Solvent: 95% Ethanol (heated to boiling) and Deionized Water (heated to ~80°C).
-
Apparatus: Erlenmeyer flask, magnetic stir bar, hot plate, pre-warmed glass funnel.
Step-by-Step Methodology:
-
Saturation: Place the crude solid in an Erlenmeyer flask. Add boiling ethanol slowly while stirring. Use the minimum amount required to dissolve the solid.[3][4]
-
Note: If the solution is dark/colored, add activated charcoal (1-2% w/w) and boil for 2 minutes.
-
-
Hot Filtration (Crucial): Filter the hot solution through a fluted filter paper into a pre-warmed receiving flask.
-
Why? This removes insoluble inorganic impurities and dust. If charcoal was used, this step removes it.[5]
-
-
The Anti-Solvent Titration:
-
Keep the filtrate near boiling.
-
Add hot water dropwise until a persistent turbidity (cloudiness) appears.
-
Add one final squirt of ethanol to just clear the turbidity.
-
-
Controlled Nucleation: Remove from heat. Cap the flask loosely. Allow it to cool to room temperature undisturbed.
-
Warning: Do not place directly in ice. Rapid cooling traps impurities and causes "oiling out."
-
-
Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Harvesting: Filter the crystals using a Büchner funnel. Wash with cold 50% Ethanol/Water.
-
Drying: Dry in a vacuum oven at 40-50°C.
-
Caution: Avoid temperatures >80°C to prevent polymerization.
-
Protocol B: Troubleshooting "Oiling Out"
Scenario: The product separates as a liquid oil droplet instead of crystals. This is common with low-melting cyanoacrylamides.
-
Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.
-
Seed: Add a tiny crystal of the pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.
-
Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally overnight.
Workflow Visualization
The following diagram details the thermodynamic pathway of the purification process, highlighting critical control points (CCPs) where the experiment typically fails.
Figure 2: Thermodynamic workflow of the recrystallization process. Note that catalyst salts (e.g., piperidinium acetate) remain dissolved in the polar mother liquor during the Isolation step.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Gazit, A., et al. (1989). Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. [Link]
-
Organic Syntheses. (1947).
-Cyano- -phenylacrylic acid. Org. Synth. 27, 20. [Link]
Sources
Application Notes & Protocols: Designing and Characterizing Reversible Covalent Probes Using Cyanoacrylamide Scaffolds
Introduction: The Goldilocks Principle in Drug Discovery
In the realm of chemical biology and drug discovery, probe design often navigates a trade-off between transient, non-covalent interactions and permanent, irreversible covalent bonds. Non-covalent inhibitors can suffer from short duration of action and may require high concentrations to achieve efficacy, while irreversible covalent inhibitors, despite their high potency and prolonged action, carry the risk of off-target toxicity and immunogenicity due to permanent protein modification.[1][2]
Reversible covalent inhibitors represent a "Goldilocks" solution, engineered to combine the key advantages of both strategies.[3] They initially bind to a target protein through non-covalent interactions, followed by the formation of a covalent bond that can dissociate over time.[4] This approach allows for high potency and extended target residence time while mitigating the risks associated with permanent modification, as the probe can be released from off-target proteins.[1]
Among the various electrophilic "warheads" used to achieve this reversible covalency, the α-cyanoacrylamide moiety has emerged as a particularly versatile and tunable scaffold for targeting nucleophilic cysteine residues in proteins.[5] The incorporation of an electron-withdrawing nitrile group at the α-position of the acrylamide accelerates the initial thia-Michael addition and, crucially, acidifies the α-proton, which facilitates a retro-Michael reaction, conferring reversibility.[1][6]
This guide provides a comprehensive overview of the design principles, experimental protocols, and data analysis workflows essential for developing and validating selective and effective reversible covalent probes based on the cyanoacrylamide scaffold.
Section 1: The Chemistry of Reversible Covalency
The unique behavior of cyanoacrylamide probes is rooted in their chemical mechanism. The process is a two-step reaction involving a nucleophilic cysteine residue, commonly found in the active or allosteric sites of many enzymes.
Mechanism of Action: A Tunable Equilibrium
-
Initial Non-Covalent Binding (Formation of E•I complex): The probe first docks into the protein's binding pocket, driven by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The affinity of this initial binding is defined by the inhibition constant, Kᵢ.
-
Reversible Covalent Adduct Formation (Formation of E-I complex): Following initial binding, the thiol group of a nearby cysteine residue performs a nucleophilic attack on the electrophilic β-carbon of the cyanoacrylamide. This thia-Michael addition forms a covalent bond. The rate of this formation is described by k₅ (or kₒₙ).
-
Covalent Adduct Dissociation (Reversion to E•I complex): The presence of the α-cyano group increases the acidity of the α-proton on the covalent adduct. This facilitates a retro-Michael elimination reaction, breaking the covalent bond and releasing the probe. The rate of this dissociation is described by k₆ (or kₒff).[1][7]
The overall potency of a reversible covalent inhibitor is therefore a function of both its initial binding affinity (Kᵢ) and the ratio of the covalent bond formation and dissociation rates (k₅/k₆).[7]
Caption: Reversible covalent inhibition follows a two-step mechanism.
Section 2: Design Principles for Cyanoacrylamide Probes
The development of a successful probe is an iterative process of design, synthesis, and testing. The goal is to optimize both the non-covalent recognition elements of the molecule and the electrophilic reactivity of the cyanoacrylamide warhead to achieve high on-target potency and selectivity.
The Probe Development Workflow
The path from concept to a validated probe involves a multi-stage workflow. Each stage provides critical data that informs the next round of molecular design and optimization. Computational methods, such as covalent docking, can be employed in the initial design phase to predict binding modes and prioritize synthetic targets.[8][9]
Caption: Iterative workflow for probe development.
Structure-Activity Relationship (SAR) and Tuning Reversibility
Fine-tuning the probe's properties relies on modifying its chemical structure. Both the "scaffold" (which governs non-covalent recognition) and the substituents on the cyanoacrylamide "warhead" are critical.
| Modification Area | Structural Change | Expected Effect | Rationale |
| Recognition Scaffold | Optimize fit to binding pocket | Increase Kᵢ (higher affinity) | Stronger non-covalent interactions improve initial binding, enhancing selectivity and overall potency.[4] |
| Cyanoacrylamide β-substituent | Add bulky or electron-donating groups | Decrease k₅ (slower bond formation) | Steric hindrance or reduced electrophilicity of the Michael acceptor slows the forward reaction.[10] |
| Cyanoacrylamide β-substituent | Add electron-withdrawing groups | Increase k₅ (faster bond formation) | Increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.[10][11] |
| Cyanoacrylamide α-position | Replace cyano with other electron-withdrawing groups | Modulate k₆ (dissociation rate) | The acidity of the α-proton is the primary driver of the retro-Michael reaction; altering the EWG directly tunes reversibility.[1][6] |
Section 3: Experimental Protocols for Characterization
Validating a reversible covalent probe requires a suite of robust assays to confirm its mechanism of action, quantify its interaction with the target, and assess its specificity.
Protocol 3.1: Biochemical Kinetic Analysis via Time-Dependent IC₅₀
Objective: To determine the kinetic parameters (Kᵢ, k₅, and k₆) of the reversible covalent interaction.
Principle: This method relies on measuring the inhibitory potency (IC₅₀) of the probe after various pre-incubation times with the target enzyme. For a reversible covalent inhibitor, the IC₅₀ will decrease over time as the covalent adduct forms, eventually reaching a steady state. These time-dependent data can then be fit to mechanistic equations to extract the underlying kinetic constants.[7]
Materials:
-
Purified target protein (enzyme)
-
Enzyme substrate and detection reagents
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Cyanoacrylamide probe stock solution (in DMSO)
-
384-well assay plates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the cyanoacrylamide probe in assay buffer. Prepare enzyme and substrate solutions at appropriate concentrations (typically, enzyme at 2x final concentration and substrate at 2x final concentration, where [Substrate] ≈ Kₘ).
-
Pre-incubation: In a 384-well plate, add the enzyme solution and an equal volume of the serially diluted probe solution. Allow this mixture to pre-incubate for different, precisely controlled time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes) at a constant temperature (e.g., 25°C).
-
Expert Insight: The "0-minute" time point is critical. It is achieved by adding the substrate to the enzyme before adding the inhibitor, providing an estimate of the initial, non-covalent inhibition.
-
-
Initiate Reaction: After each pre-incubation period, initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure Activity: Allow the reaction to proceed for a fixed time, ensuring it remains in the linear range. Measure the product formation using an appropriate detection method (e.g., fluorescence, absorbance).
-
Data Analysis:
-
For each pre-incubation time point, plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Plot the IC₅₀ values against the pre-incubation time.
-
Fit this data using specialized software or numerical modeling methods (such as those described by Krippendorff et al. or the EPIC-CoRe model) to the integrated rate equations for reversible covalent inhibition to derive Kᵢ, k₅, and k₆.[7]
-
Self-Validation: As a control, test a non-reactive analog of the probe (e.g., with the double bond reduced). This compound should exhibit time-independent IC₅₀ values, confirming that the observed time-dependency is due to covalent bond formation.
-
Protocol 3.2: Covalent Adduct Confirmation by Mass Spectrometry
Objective: To directly confirm the formation of a covalent bond between the probe and the target protein.
Principle: Intact protein mass spectrometry (MS) is used to measure the precise molecular weight of the protein before and after incubation with the probe. An increase in mass corresponding to the molecular weight of the probe confirms covalent adduct formation.
Materials:
-
Purified target protein
-
Cyanoacrylamide probe
-
Reaction buffer
-
LC-MS system capable of intact protein analysis
Procedure:
-
Incubation: Incubate the target protein (e.g., 5 µM) with a molar excess of the probe (e.g., 25-50 µM) for a sufficient time (e.g., 2 hours) to allow for adduct formation. Also, prepare a control sample of the protein with DMSO vehicle.
-
Sample Cleanup: Desalt the samples using a C4 ZipTip or similar method to remove excess unbound probe and non-volatile salts.
-
LC-MS Analysis: Analyze the samples via LC-MS. The protein is typically eluted over a reverse-phase column into the mass spectrometer.
-
Data Deconvolution: Deconvolute the resulting multi-charged mass spectrum to determine the zero-charge molecular weight of the protein species.
-
Interpretation: Compare the mass of the probe-treated protein to the vehicle-treated control. A mass shift equal to the molecular weight of the probe is direct evidence of a 1:1 covalent adduct.
-
Trustworthiness: The observation of both the unmodified (apo) protein and the modified (adduct) protein in the treated sample is characteristic of a reversible system at equilibrium. The relative abundance can provide a qualitative measure of modification efficiency under the given conditions.
-
Protocol 3.3: Cellular Target Engagement via Probe-Free Occupancy Assay
Objective: To quantify the extent to which the probe binds to its intended target within a complex cellular environment.
Principle: This advanced mass spectrometry-based method directly measures the amount of unbound target protein in cells after treatment with the probe.[12][13] By quantifying a specific tryptic peptide containing the target cysteine, one can infer the percentage of target engagement (occupancy).
Materials:
-
Cultured cells expressing the target protein
-
Cyanoacrylamide probe
-
Lysis buffer, DTT, iodoacetamide (IAM)
-
Trypsin
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-Exactive)
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of the cyanoacrylamide probe for a defined period (e.g., 2-4 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells.
-
Reduction and Alkylation: Reduce the protein lysate with DTT, then alkylate with iodoacetamide (IAM).
-
Expert Insight: This step is critical. In the probe-treated samples, cysteines covalently bound by the probe will be protected from alkylation by IAM. In control samples, the target cysteine will be free and thus alkylated.
-
-
Proteolytic Digestion: Digest the proteome with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a targeted mass spectrometry method (e.g., Parallel Reaction Monitoring, PRM). Specifically monitor for two peptides:
-
The target peptide with the cysteine modified by IAM (from the unbound protein pool).
-
One or more "normalizer" peptides from the same protein that do not change upon probe binding.
-
-
Data Analysis:
-
For each sample, calculate the ratio of the IAM-modified target peptide signal to the normalizer peptide signal.
-
Target occupancy is calculated as: Occupancy (%) = (1 - [Ratio_treated / Ratio_vehicle]) * 100.
-
Plot occupancy versus probe concentration to generate a cellular target engagement EC₅₀ curve.
-
Self-Validation: The specificity of this assay is ensured by monitoring a unique peptide from the target protein. The use of normalizer peptides from the same protein controls for variations in protein abundance across samples.[12]
-
References
- Anonymous. (2023). An update on the discovery and development of reversible covalent inhibitors - PMC.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Covalent Inhibitor Profiling - IQ Proteomics. IQ Proteomics.
- Anonymous. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. MDPI.
- Anonymous. (n.d.). Proposed reaction mechanisms of cysteine with α-cyanoacrylamide - ResearchGate.
- Anonymous. (n.d.). Recent advances in the development of covalent inhibitors - PMC - NIH.
- Anonymous. (n.d.). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC.
- Anonymous. (2025). Key advances in the development of reversible covalent inhibitors - Taylor & Francis. Taylor & Francis Online.
- Anonymous. (n.d.). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Publications.
- Anonymous. (2015). Structure-based Design and Synthesis of Covalent-Reversible Inhibitors to Overcome Drug Resistance in EGFR - PubMed.
- Anonymous. (2016). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC.
- Anonymous. (2018). Characterization of Covalent-Reversible EGFR Inhibitors - PMC - NIH.
- Anonymous. (2018). Characterization of Covalent-Reversible EGFR Inhibitors | ACS Omega.
- Anonymous. (2021). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 - PMC.
- Anonymous. (2024). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 | ACS Pharmacology & Translational Science.
- Anonymous. (2024). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC.
- Anonymous. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Publishing. Royal Society of Chemistry.
Sources
- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 8. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Microwave-Assisted Synthesis of 3-Aryl-2-Cyanoacrylamides
High-Throughput & Green Chemistry Protocols for Tyrphostin Analogues
Executive Summary
This guide details the microwave-assisted organic synthesis (MAOS) of 3-aryl-2-cyanoacrylamides via Knoevenagel condensation. These scaffolds are critical intermediates in the development of Tyrphostins (EGFR inhibitors) and anti-inflammatory agents.
Conventional thermal synthesis of these compounds often requires prolonged reflux (2–15 hours), toxic organic solvents (benzene/toluene), and tedious purification, often resulting in yields <70%. The protocols defined herein utilize microwave irradiation to achieve reaction completion in <5 minutes with yields exceeding 90% , employing solvent-free or aqueous "green" conditions.
Scientific Foundation & Mechanism
The Microwave Advantage: Dipolar Polarization
The synthesis relies on the Knoevenagel condensation between an aryl aldehyde and 2-cyanoacetamide. Under conventional heating, the reaction rate is limited by the thermal conductivity of the vessel and solvent.
In MAOS, the reaction mixture undergoes dipolar polarization .[1] The reagents (specifically the polar carbonyl of the aldehyde and the active methylene of the cyanoacetamide) align with the oscillating electric field.
-
Non-Thermal Effect: The rapid re-orientation of dipoles lowers the activation energy of the transition state.
-
Specific Heating: The zwitterionic intermediates formed during the base-catalyzed attack are highly polar, absorbing microwave energy more efficiently than the bulk solvent, leading to "molecular radiators" that accelerate the rate-determining dehydration step.
Reaction Mechanism (Knoevenagel)
The reaction proceeds via the deprotonation of the active methylene group in 2-cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration.
Figure 1: Mechanistic pathway of Knoevenagel condensation accelerated by microwave irradiation.
Experimental Protocols
Protocol A: Solvent-Free Green Synthesis (Recommended)
Best for: High throughput, library generation, and maximizing "Green Chemistry" metrics. Reference: Adapted from Bhuiyan et al. and ammonium formate mediated methodologies.
Reagents:
-
Aryl Aldehyde (1.0 mmol)
-
2-Cyanoacetamide (1.0 mmol)
-
Ammonium Acetate (NH₄OAc) or Ammonium Formate (0.1 mmol / 10 mol%) - Solid Support/Catalyst
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
-
10 mL Pressure Vial with snap-cap
Step-by-Step Procedure:
-
Preparation: In a mortar, grind the aryl aldehyde (if solid) and 2-cyanoacetamide (1:1 molar ratio) together with 10 mol% ammonium acetate until a homogeneous powder is formed.
-
Loading: Transfer the mixture into a 10 mL microwave process vial. Note: Do not cap tightly yet.
-
Irradiation: Seal the vial. Program the microwave for Dynamic Mode :
-
Temperature: 90°C (Limit)
-
Power: Max 100W (Automatic modulation)
-
Hold Time: 60–120 seconds.
-
Expert Tip: If using a multi-mode oven (domestic modification), use 30-second bursts at 300W, mixing in between, but reproducibility will suffer.
-
-
Work-up:
-
Allow the vial to cool to 50°C.
-
Add 5 mL of ice-cold water directly to the vial and sonicate for 1 minute. The solid product will precipitate/crystallize immediately.
-
-
Purification: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) and a small amount of cold ethanol (1 mL).
-
Validation: Dry the product in an oven at 60°C. Purity is typically >95% by NMR; recrystallize from ethanol only if necessary.
Protocol B: Aqueous/Ethanolic Suspension Method
Best for: Scale-up (>5g) or aldehydes with very high melting points that do not mix well in solid phase.
Reagents:
-
Aryl Aldehyde (10 mmol)
-
2-Cyanoacetamide (10 mmol)
-
Solvent: Water:Ethanol (1:1 v/v, 15 mL)
-
Catalyst: Piperidine (2 drops) or NaOH (catalytic)
Step-by-Step Procedure:
-
Dissolution: Dissolve the aldehyde and cyanoacetamide in the solvent mixture in a 35 mL microwave vessel.
-
Catalysis: Add 2 drops of piperidine.
-
Irradiation:
-
Temperature: 80°C
-
Time: 3–5 minutes.
-
Stirring: High (magnetic stir bar is essential to prevent thermal gradients).
-
-
Isolation: Pour the hot reaction mixture onto 50g of crushed ice. The sudden temperature drop forces rapid precipitation of the acrylamide.
-
Filtration: Filter and wash with water.
Data Analysis & Validation
The following data compares the efficiency of Protocol A (MW) against conventional reflux methods for the synthesis of 3-phenyl-2-cyanoacrylamide.
| Parameter | Conventional Reflux (Ethanol) | Microwave (Solvent-Free) | Improvement Factor |
| Reaction Time | 4 – 8 Hours | 1 – 2 Minutes | 240x Faster |
| Catalyst Load | Stoichiometric or High % | 10 mol% | Reduced Waste |
| Solvent | Ethanol/Benzene | None (Solvent-Free) | Green Compliance |
| Yield (%) | 65 – 75% | 92 – 98% | +25% Yield |
| Work-up | Extraction/Evaporation | Precipitation/Filtration | Simplified |
Troubleshooting Guide
-
Low Yield? Ensure the aldehyde is not oxidized (check for benzoic acid impurities). If using Protocol A, ensure the grinding is thorough; intimate contact of solids is required for the melt-phase reaction.
-
Product Oiling Out? In Protocol B, if the product oils out upon cooling, re-heat to dissolve and add a seed crystal while cooling slowly.
-
Safety Warning: 2-Cyanoacetamide can release trace cyanide if subjected to extreme temperatures (>200°C) or strong acids. Keep MW temperatures below 140°C.
Workflow Visualization
Figure 2: Operational workflow for the solvent-free synthesis protocol.
References
-
Bhuiyan, M. M. H., et al. (2012). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some
-Cyanoacrylates. Journal of Chemical Research. -
Rajasekhar, K. K., et al. (2010).[2] Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. International Journal of ChemTech Research.
-
BenchChem. (2025).[3] A Comparative Guide to Conventional and Microwave-Assisted Synthesis. BenchChem Application Notes.
-
Jayalakshmi, L. N., et al. (2021). Thermal and microwave-assisted synthesis of acrylamide. ResearchGate/Spectrochimica Acta.
-
Kumari, K., et al. (2018).[4] Microwave: An Important and Efficient Tool for the Synthesis of Biological Potent Organic Compounds.[5][6] Current Medicinal Chemistry.
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- 1. Microwave-assisted Green Synthesis and Integrated Bioinformatics Study Reveal Curcumin Analogs Dibenzylidene-cyclohexanones as Novel Potential Anti-Tuberculosis Agents [openmedicinalchemistryjournal.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uniquepubinternational.com [uniquepubinternational.com]
- 5. Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Notes & Protocols: A Guide to the Incorporation of 2-Cyanoacrylamide Warheads into Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The renaissance in covalent drug discovery has been driven by the development of precisely tuned electrophilic warheads that can achieve high potency and selectivity while minimizing off-target effects.[1][2][3] Among these, the 2-cyanoacrylamide moiety has emerged as a particularly valuable electrophile. Unlike traditional acrylamides that form irreversible bonds, the 2-cyanoacrylamide warhead engages in a reversible covalent interaction with nucleophilic cysteine residues found in many kinase active sites.[4][5][6][7] The addition of an electron-withdrawing cyano group at the α-position not only accelerates the initial Michael addition to a cysteine thiol but also increases the acidity of the α-carbon proton in the adduct, facilitating a reverse reaction.[4][7] This unique mechanism allows for prolonged target occupancy without permanent protein modification, offering a compelling balance between the durability of covalent inhibition and the safety profile of reversible binders.[8] This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and evaluation of kinase inhibitors featuring the 2-cyanoacrylamide warhead, intended for researchers, scientists, and drug development professionals.
Section 1: The Chemistry and Synthesis of 2-Cyanoacrylamide Warheads
Mechanism of Reversible Covalent Inhibition
The defining feature of the 2-cyanoacrylamide warhead is its capacity for reversible covalent bond formation with cysteine thiols. The process occurs in two steps: first, the inhibitor's scaffold directs it to the kinase's ATP-binding pocket through non-covalent interactions. This initial binding event positions the electrophilic warhead in close proximity to a strategically located cysteine residue. In the second step, the thiol group of the cysteine performs a nucleophilic attack on the β-carbon of the cyanoacrylamide, forming a covalent thioether bond via a Michael addition reaction.[7] The key to reversibility lies in the electronic properties conferred by the cyano group, which stabilizes the resulting carbanion upon deprotonation of the α-carbon, lowering the energy barrier for the reverse elimination reaction.[4][9]
Protocol: Synthesis via Knoevenagel Condensation
A robust and widely used method for attaching the 2-cyanoacrylamide warhead to a kinase-targeting scaffold is the Knoevenagel condensation.[10][11] This protocol involves the reaction of an aldehyde-functionalized scaffold with 2-cyanoacetamide, typically catalyzed by a mild base.
Materials:
-
Aldehyde-functionalized kinase inhibitor scaffold (1.0 eq)
-
2-Cyanoacetamide (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Piperidine (0.1 eq)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde-functionalized scaffold (1.0 eq) and 2-cyanoacetamide (1.1 eq) in anhydrous ethanol.
-
Catalyst Addition: Add piperidine (0.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for 2-12 hours. The reaction progress should be monitored by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the precipitate by filtration and wash with cold ethanol.[10]
-
Purification: If no precipitate forms or if further purification is needed, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, dimethylformamide).[4][10]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][10]
Section 2: Principles of Inhibitor Design and Optimization
The efficacy of a covalent inhibitor depends on both the non-covalent binding affinity of the scaffold and the reactivity of the warhead.[2][7] A successful design workflow integrates computational modeling with synthetic chemistry to optimize both aspects.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the inhibitor is crucial for optimizing potency and selectivity. As demonstrated in the development of TAK1 inhibitors, small changes to the aryl group attached to the acrylamide can have significant effects on inhibitory activity.[4][5][12]
| Compound Example (TAK1 Inhibitor) | Modification | IC₅₀ (nM) | Rationale for Activity Change |
| Scaffold-CN-Acrylamide-Phenyl | Phenyl | >1000 | Lacks specific interactions within the binding pocket. |
| Scaffold-CN-Acrylamide-Pyridin-2-yl | 2-pyridyl | 150 | Potential for hydrogen bonding with hinge region residues. |
| Scaffold-CN-Acrylamide-6-Me-Pyridin-2-yl | 6-Methyl-2-pyridyl | 27 | Methyl group may form favorable van der Waals contacts, improving binding affinity.[5] |
Data is illustrative and based on findings from studies on TAK1 inhibitors.[4][5]
Section 3: Biochemical and Biophysical Characterization Protocols
Confirming the covalent mechanism of action and assessing its reversibility are critical validation steps.
Protocol: In Vitro Kinase Inhibition Assay
This protocol determines the concentration of the inhibitor required to reduce kinase activity by 50% (IC₅₀).
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
2-Cyanoacrylamide inhibitor stock solution (in DMSO)
-
Kinase assay buffer
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor in the assay buffer.
-
Pre-incubation (Crucial Step): In a microplate, add the kinase and the diluted inhibitor. Allow to pre-incubate for a defined period (e.g., 60-120 minutes) to permit the covalent reaction to approach equilibrium.
-
Initiate Kinase Reaction: Add the substrate/ATP mixture to each well to start the reaction. Incubate for the recommended time at the optimal temperature.
-
Detect Activity: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence or fluorescence. Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]
Protocol: Covalent Binding Confirmation by Mass Spectrometry
This protocol directly verifies that the inhibitor forms a covalent adduct with the target kinase.[14]
Materials:
-
Purified kinase protein
-
Inhibitor (typically 5-10x molar excess)
-
Incubation buffer (e.g., HEPES or PBS)
-
Mass spectrometer capable of intact protein analysis (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation:
-
Control: Incubate the kinase protein in buffer with an equivalent volume of DMSO (vehicle).
-
Test Sample: Incubate the kinase protein with the inhibitor at the desired molar excess.
-
Incubate both samples for 1-2 hours at room temperature.
-
-
Desalting: Desalt the samples using a C4 ZipTip or similar protein cleanup method to remove non-volatile salts.
-
Mass Spectrometry Analysis: Infuse the samples into the mass spectrometer and acquire the spectra for the intact protein.[15]
-
Data Interpretation: Deconvolute the raw mass-to-charge (m/z) spectra to obtain the zero-charge mass of the protein. A mass shift in the test sample equal to the molecular weight of the inhibitor confirms covalent adduct formation.[15][16] For more precise localization of the modified residue, the protein can be digested with trypsin and analyzed by LC-MS/MS.[14][17]
Protocol: Assessment of Covalent Reversibility
This experiment demonstrates that the covalent bond is not permanent.
Method 1: Thiol Competition
-
Form the covalent kinase-inhibitor adduct as described in Protocol 3.2.
-
Add a high concentration of a competing thiol, such as β-mercaptoethanol (BME) or glutathione (GSH).[4][5]
-
Incubate for several hours.
-
Analyze the sample by intact protein mass spectrometry. A return of the protein mass to its unmodified state indicates displacement of the inhibitor and confirms reversibility.[5]
Section 4: Cellular Assays and Selectivity Profiling
Validating inhibitor performance in a physiological context is the final and most important stage of characterization.
Protocol: Cellular Target Engagement
Assays like NanoBRET™ directly measure inhibitor binding to its target in live cells, providing a more accurate measure of potency.[18][19]
Procedure (High-Level):
-
Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
Add a fluorescent tracer that reversibly binds to the kinase.
-
Treat the cells with varying concentrations of the 2-cyanoacrylamide inhibitor.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Displacement of the tracer by the inhibitor results in a loss of BRET signal, allowing for the determination of a cellular IC₅₀.
Protocol: Chemoproteomics for Off-Target Profiling
To ensure selectivity, it is essential to identify other cellular proteins that may react with the inhibitor.[20] Activity-Based Protein Profiling (ABPP) is a powerful technique for this purpose.
Workflow:
-
Probe Synthesis: Synthesize an analog of the lead inhibitor that includes a bio-orthogonal tag, such as a terminal alkyne.
-
Cellular Labeling: Treat live cells or cell lysates with the alkyne-tagged probe.
-
Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., biotin-azide) to all covalently modified proteins.
-
Enrichment & Identification: Enrich the biotinylated proteins using streptavidin beads, digest them with trypsin, and identify the proteins using LC-MS/MS-based proteomics.[17][20]
References
-
Lee, G., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Shannon, D. A., & Weerapana, E. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology. [Link]
-
Rao, T., & Asawa, S. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
LaMarr, W., et al. (2023). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]
-
Lee, G., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]
-
Hahm, H. S., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Society for Mass Spectrometry. [Link]
-
Brown, A. (2022). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
-
Gehringer, M. (2019). Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes. American Chemical Society. [Link]
-
Serafimova, I. M. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. University of California, San Francisco. [Link]
-
Lee, G., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Taylor & Francis Online. [Link]
-
Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. [Link]
-
Wu, H., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Kabelo, B. M., et al. (2021). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. [Link]
-
Cheke, R. S., & Kharkar, P. S. (2023). Proposed reaction mechanisms of cysteine with α-cyanoacrylamide. ResearchGate. [Link]
-
Johnson, C. N. (2023). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
-
Park, H., et al. (2020). Recent advances in the development of covalent inhibitors. Signal Transduction and Targeted Therapy. [Link]
-
Hillebrand, L., & Gehringer, M. (2022). Examples of reversible covalent protein kinase inhibitors bearing α-cyanoacrylamide warheads. ResearchGate. [Link]
-
de Vries, M., & Janssen, E. (2018). Covalent Inhibition of Kinases. Royal Society of Chemistry. [Link]
-
Zhang, Z., et al. (2024). Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]
-
Zhang, Z., et al. (2024). Exploring Extended Warheads of Reversible and Irreversible Cysteine-Targeted Covalent Kinase Inhibitors. ChemRxiv. [Link]
-
Willems, L. I. (2020). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Semantic Scholar. [Link]
-
Fischer, G., et al. (2015). Cyanoacrylamide inhibitors of RSK2 and MSK1 predicted by covalent docking. ResearchGate. [Link]
-
Zhang, T., & Li, X. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. [Link]
-
Awoonor-Williams, E., et al. (2022). Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Computer-Aided Molecular Design. [Link]
-
Thomas, M. P. (2018). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. University of Bath's Research Portal. [Link]
-
Vasta, J. D., et al. (2023). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Abdeldayem, A., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. [Link]
-
El-Sayed, N. N. E., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. [Link]
-
Abdeldayem, A., et al. (2020). Advances in covalent kinase inhibitors. PubMed. [Link]
-
Yang, T., & Huwiler, K. (2023). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]
-
Meyder, A., et al. (2017). De novo design and optimization of Aurora A kinase inhibitors. Chemical Science. [Link]
-
Howard, S., et al. (2012). Design strategy for Type II MELK inhibitors. ResearchGate. [Link]
Sources
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- 2. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Advances in covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. Cyanoacrylamides - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Piperidine-catalyzed synthesis of ( E )-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07121F [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. sygnaturediscovery.com [sygnaturediscovery.com]
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- 17. news-medical.net [news-medical.net]
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- 19. promegaconnections.com [promegaconnections.com]
- 20. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Cyanoacrylamide-Based Covalent Libraries
Introduction: The Renaissance of Covalent Inhibition
The paradigm of drug discovery has shifted from purely non-covalent binders to Targeted Covalent Inhibitors (TCIs) . While traditional acrylamides form permanent bonds with nucleophilic residues (typically Cysteine), they often suffer from "immunological liability" due to the permanent modification of off-target proteins (haptenization).
Cyanoacrylamides represent a "Goldilocks" zone in chemical biology. The addition of an electron-withdrawing nitrile group (
-
Increased Electrophilicity: It lowers the LUMO energy, making the
-carbon more reactive toward nucleophiles. -
Tunable Reversibility: Crucially, it increases the acidity of the
-proton in the resulting thioether adduct.[1] This facilitates a retro-Michael reaction (elimination) under physiological conditions, allowing the inhibitor to detach.
This guide details the protocol for screening cyanoacrylamide libraries using Intact Protein Mass Spectrometry (MS) , the gold standard for validating covalent occupancy and stoichiometry.
Chemical Biology & Mechanism
To screen effectively, one must understand the reaction kinetics. Unlike simple acrylamides, cyanoacrylamides are designed to be Reversible Covalent Inhibitors (RCIs) .
The Reaction Pathway
The reaction follows a Michael addition mechanism, but the stability of the adduct is finite.
-
Association: Non-covalent binding (
) places the warhead near the target Cysteine. -
Reaction: The thiolate attacks the
-carbon ( ). -
Dissociation: The adduct can eliminate the thiol (
), regenerating the free protein and inhibitor.
Visualization: Mechanism of Action
Caption: The reversible cycle of cyanoacrylamide binding. The nitrile group facilitates the red path (Dissociation).
Library Design & Quality Control
Before screening, the library must be curated to minimize false positives (PAINS) and aggregation.
| Parameter | Specification | Rationale |
| Scaffold MW | 250–450 Da | Fragment-like to Lead-like space. |
| Warhead | Essential for reversible covalent targeting. | |
| Solubility | >100 | Covalent screening often requires high concentrations to drive |
| Purity | >90% (LCMS) | Impurities (e.g., synthesis precursors) can be more reactive than the target. |
| Exclusions | Quinones, Catechols | Redox cyclers that generate false positives in biochemical assays. |
Assay Development: Buffer Chemistry
Critical Warning: Standard reducing agents used in protein storage buffers are incompatible with cyanoacrylamides.
-
DTT /
-Mercaptoethanol: FORBIDDEN. These are thiols.[2] They will react with the cyanoacrylamide warhead in solution, quenching the library before it touches the protein. -
TCEP (Tris(2-carboxyethyl)phosphine): REQUIRED. TCEP is a phosphine-based reducer. It does not react with Michael acceptors under standard assay conditions.
Standard Assay Buffer:
-
20 mM HEPES (pH 7.5)
-
150 mM NaCl
-
0.5 mM TCEP
-
0.01% Triton X-100 (prevents aggregation)
Protocol: Intact Protein MS Screening
This workflow utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the mass shift corresponding to the inhibitor (
Step 1: Protein Preparation
-
Buffer exchange the target protein into the Standard Assay Buffer (see Section 4) using Zeba Spin Desalting Columns (7K MWCO).
-
Adjust protein concentration to 2
M . -
QC Check: Run a blank sample on MS to ensure the protein is reduced (no disulfide shuffling) and clean.
Step 2: Incubation
-
Dispense 19.5
L of protein solution into 384-well polypropylene V-bottom plates. -
Add 0.5
L of library compound (from 10 mM DMSO stock).-
Final Concentration: 250
M compound (high conc. drives occupancy for fragments). -
Final DMSO: 2.5%.
-
-
Incubation Time: Incubate at Room Temperature for 60 minutes .
-
Note: Unlike irreversible inhibitors, equilibrium is reached.[3] 60 minutes is usually sufficient for
/ equilibration.
-
Step 3: Quenching (Optional but Recommended)
-
Add 20
L of 0.2% Formic Acid / 10% Acetonitrile. -
This denatures the protein and stops the reaction, preparing it for LC-MS injection.
Step 4: LC-MS Acquisition
-
System: Agilent RapidFire or Waters UPLC coupled to Q-TOF/Orbitrap.
-
Column: C4 or C8 Reverse Phase (e.g., Waters BEH C4).
-
Gradient: Rapid desalting gradient (5% to 95% B in 1.5 minutes).
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Deconvolution: Use MaxEnt1 (Waters) or BioConfirm (Agilent) to deconvolute the raw charge envelope to neutral mass.
Visualization: The Screening Workflow
Caption: Step-by-step workflow from library plating to hit identification via mass shift.
Data Analysis & Hit Validation
Calculation of Occupancy
For every well, calculate the % Occupancy:
Hit Threshold: Typically >50% occupancy at 250
Validation Experiments (The "Truth" Check)
False positives in covalent screening often arise from non-specific alkylation or protein unfolding.
-
Mass Error Check: The observed mass shift must match the theoretical MW of the compound within ±1 Da .
-
Reversibility Check (Jump Dilution):
-
Incubate protein + hit at high concentration (100% occupancy).
-
Dilute 100-fold into buffer containing no compound.
-
Monitor by MS over 4–24 hours.
-
Result: A true cyanoacrylamide hit should show a slow decrease in occupancy as the compound dissociates (unlike an irreversible acrylamide).
-
-
Glutathione (GSH) Counter-Screen:
-
Incubate compound (10
M) with GSH (5 mM). -
Monitor disappearance of compound by LC-MS.
-
Result: If
mins, the compound is too reactive (promiscuous) and should be discarded.
-
References
-
Mechanism of Reversible Covalent Inhibition
-
Bradshaw, J. M., et al. (2015). "Prolonged and tunable residence time using reversible covalent kinase inhibitors." Nature Chemical Biology. Link
-
-
Cyanoacrylamide Reactivity & Design
-
Krishnan, S., et al. (2014). "Targeting the disordered C terminus of PTP1B with an allosteric inhibitor." Nature Chemical Biology. Link
-
-
Rilzabrutinib (Clinical Example)
-
Smith, P. F., et al. (2017). "The discovery of rilzabrutinib (PRN1008), a reversible covalent inhibitor of Bruton's tyrosine kinase." Journal of Medicinal Chemistry. Link
-
-
Intact Protein MS Screening Protocols
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link
-
-
Covalent Fragment Screening Reviews
Sources
- 1. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vitro Thiol Reactivity Profiling of Cyanoenamides
This Application Note is designed for researchers in medicinal chemistry and chemical biology focusing on Targeted Covalent Inhibitors (TCIs). It specifically addresses the characterization of
Methodology for Kinetic Characterization of Reversible Covalent Warheads
Introduction & Scientific Rationale
The resurgence of covalent drugs has shifted focus from purely irreversible "suicide" inhibitors to reversible covalent inhibitors . While traditional acrylamides form permanent bonds with cysteine residues, cyanoenamides (
The Mechanistic Niche
The nitrile group serves two critical functions:
-
Activation: It increases the electrophilicity of the
-carbon, accelerating the rate of thiol addition ( ). -
Reversibility: It significantly increases the acidity of the
-proton in the resulting thioether adduct. This stabilizes the carbanion intermediate, lowering the transition state energy for the retro-Michael reaction (elimination), thereby allowing the inhibitor to dissociate ( ).
Accurately measuring these kinetics is not merely a safety check; it is the primary driver of potency and residence time. This guide details the protocols to determine the second-order rate constant (
Mechanistic Pathway
Figure 1: Reaction coordinate of thiol-Michael addition to cyanoenamides. The nitrile group facilitates the dashed reverse pathway.
Assay Selection Matrix
Choose the assay based on the specific kinetic parameter required.
| Assay Type | Primary Readout | Throughput | Application |
| LC-MS/MS Kinetic Assay | Parent depletion & Adduct formation | Medium/High | Gold Standard. Determines |
| NMR Spectroscopy | Chemical shift perturbation | Low | Validation. Confirms regioselectivity and monitors equilibrium exchange. |
| Fluorescence (CPM/ThioGlo) | Free thiol depletion | High | Screening. Rapid ranking of electrophilicity (SAR). |
Protocol 1: High-Throughput LC-MS Kinetic Assay
Objective: Determine the second-order rate constant (
Materials & Reagents
-
Test Compounds: 10 mM stock in DMSO.
-
Thiol Source: L-Glutathione (reduced) or N-Acetylcysteine (NAC). Prepare fresh 100 mM stock in water.
-
Internal Standard (IS): Warfarin, Tolbutamide, or a stable isotope-labeled analog.
-
Reaction Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4. Note: pH precision is critical as it dictates the concentration of the reactive thiolate anion.
-
Quench Solution: 1% Formic Acid in Acetonitrile (MeCN).
Experimental Workflow
-
Preparation:
-
Prepare a 2x Thiol Solution : 10 mM GSH in KPi buffer (pH 7.4).
-
Prepare a 2x Compound Solution : 20 µM compound in KPi buffer (with <1% DMSO final).
-
-
Reaction Initiation:
-
In a 96-well plate, mix 50 µL of 2x Compound with 50 µL of 2x Thiol.
-
Final Concentrations: 10 µM Compound, 5 mM GSH (Pseudo-first-order conditions: [Thiol] >> [Compound]).
-
-
Incubation & Sampling:
-
Incubate at 37°C.
-
At designated time points (
min), remove 10 µL aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into 90 µL of Quench Solution containing the Internal Standard.
-
Mechanism: The acidic pH protonates the thiolate, instantly stopping the Michael addition.
-
-
Analysis:
-
Inject onto LC-MS/MS (Reverse Phase C18). Monitor the [M+H]+ peak of the parent compound and the [M+H+307]+ (for GSH adduct) peak.
-
Data Processing
Under pseudo-first-order conditions (
Protocol 2: NMR-Based Reversibility Assay
Objective: Confirm the reversibility of the covalent bond and measure the equilibrium constant (
Scientific Context
Unlike irreversible acrylamides, cyanoenamides should show dynamic exchange. NMR allows you to observe the "washout" effect without physical separation.
Procedure
-
Adduct Formation:
-
Dissolve cyanoenamide (5 mM) and Cysteamine (5 mM) in
-DMSO/buffer mixture. -
Monitor
H-NMR immediately. The olefinic proton signals (typically 6.5–7.5 ppm) will disappear, replaced by aliphatic protons of the adduct.
-
-
Dilution/Competition Test (The Reversibility Check):
-
Once the adduct is fully formed (equilibrium reached), add a scavenger thiol (e.g., 20 equivalents of dithiothreitol (DTT) or GSH) or dilute the sample 10-fold.
-
Observation: If reversible, the equilibrium will shift. You will observe the re-emergence of the parent cyanoenamide signals or the formation of the new DTT-adduct, proving the original bond was labile.
-
Protocol 3: Fluorescence-Based Competition Assay
Objective: Rapid SAR ranking of electrophilic reactivity.
Mechanism
This assay uses a maleimide-functionalized fluorophore (e.g., CPM - 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin). The test compound competes with the fluorophore for a limited pool of free thiol.
Workflow Diagram
Figure 2: Workflow for the competitive fluorescence thiol-reactivity screen.
Protocol Steps
-
Incubation: Mix Compound (variable conc.) with GSH (500 nM) in black 96-well plates. Incubate for 60 min.
-
Detection: Add CPM reagent (10 µM). CPM is non-fluorescent until it reacts with a thiol.
-
Readout: Measure fluorescence.
-
High Fluorescence: The compound did not react with GSH; GSH was free to react with CPM.
-
Low Fluorescence: The compound reacted with GSH; GSH was depleted.
-
-
Calculation: Calculate
(concentration of compound required to deplete 50% of GSH).
Critical Analysis & Troubleshooting
Interpreting Values
| Classification | Drug Discovery Implication | |
| < 10 | Low Reactivity | Likely requires very high affinity ( |
| 10 - 500 | "Goldilocks" Zone | Ideal for TCIs. Tunable selectivity. |
| > 1000 | High Reactivity | High risk of off-target toxicity (glutathione depletion). |
Common Pitfalls
-
Oxidation: Thiols (GSH) oxidize to disulfides (GSSG) in air. Always prepare fresh and use degassed buffers containing EDTA (1 mM) to chelate metals that catalyze oxidation.
-
pH Drift: The reaction rate is highly pH-dependent. A shift from pH 7.4 to 7.0 can drop the rate by factor of ~2-3 due to the
of the thiol. -
Solubility: Cyanoenamides can be lipophilic. Ensure the % organic solvent (DMSO/MeCN) is constant across all samples to avoid solubility crashes affecting kinetics.
References
-
Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, 8(5), 471–476. Link
-
Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology, 11(7), 525–531. Link
- Krenske, E. H., Petter, R. C., & Houk, K. N. (2016).
Crystallization methods for 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide
Application Note: High-Purity Crystallization Protocols for 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide
Part 1: Introduction & Physicochemical Context
1.1 Compound Identity & Significance
-
Chemical Name: 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide[1][2]
-
Synonyms:
-Cyano-2-chlorocinnamamide; 2-Cyano-3-(2-chlorophenyl)acrylamide.[1] -
Molecular Formula:
[1][2] -
Molecular Weight: 206.63 g/mol [1]
This compound is a functionalized acrylamide derivative synthesized via the Knoevenagel condensation of 2-chlorobenzaldehyde and 2-cyanoacetamide.[1] It serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., quinazolines, pyrimidines) and tyrosine kinase inhibitors.[1]
1.2 The Purification Challenge The primary impurities in the crude synthesis of this compound typically include:
-
Unreacted 2-Chlorobenzaldehyde: An oily liquid or low-melting solid (
) that can cause the product to "oil out" during crystallization.[1] -
Unreacted 2-Cyanoacetamide: A water-soluble solid.[1]
-
Piperidinium/Ammonium salts: Catalyst residues.[1]
-
Geometric Isomers: While the (E)-isomer is thermodynamically favored, rapid precipitation can trap the (Z)-isomer or amorphous material.[1]
1.3 Solubility Profile
-
High Solubility: DMSO, DMF, NMP (Room Temperature).[1]
-
Moderate Solubility (Temperature Dependent): Ethanol, Methanol, Acetonitrile, Acetone.[1]
-
Low Solubility (Antisolvent): Water, Hexane, Diethyl Ether.[1]
Part 2: Experimental Protocols
Protocol A: Thermodynamic Recrystallization (Ethanol)
Best for: High purity (>99.5%), removal of aldehyde impurities, and polymorph control.[1]
Reagents:
-
Crude 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide.[1]
-
Solvent: Absolute Ethanol (EtOH).[1]
-
Wash Solvent: Cold Ethanol (
).[1]
Step-by-Step Methodology:
-
Slurry Generation: Charge the crude solid (10 g) into a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add Absolute Ethanol (50 mL, 5 vol).
-
Expert Insight: Starting with a slurry ensures you do not use excess solvent initially.[1]
-
-
Dissolution: Heat the mixture to reflux (
). If the solid does not dissolve completely after 10 minutes of reflux, add more Ethanol in 5 mL increments until a clear yellow solution is obtained.-
Target Concentration: ~1 g/6-8 mL Ethanol.[1]
-
-
Hot Filtration (Optional but Recommended): If insoluble black specks (catalyst char) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.[1]
-
Controlled Cooling (Nucleation):
-
Cryogenic Maturation: Once at room temperature, place the flask in an ice bath (
) for 1 hour to maximize yield. -
Isolation: Filter the crystals using vacuum filtration.
-
Washing: Wash the filter cake with cold Ethanol (
mL).-
Why? Displaces the mother liquor containing unreacted aldehyde without redissolving the product.[1]
-
-
Drying: Dry in a vacuum oven at
for 6 hours.
Protocol B: Kinetic Antisolvent Precipitation (DMF/Water)
Best for: Bulk recovery from mother liquors or if the compound degrades at high temperatures.[1]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve crude material in minimum DMF at Room Temperature (
).-
Ratio: ~1 g/2-3 mL DMF.[1]
-
-
Filtration: Filter to remove mechanical impurities.[1]
-
Precipitation: While stirring rapidly (500 rpm), slowly add Water dropwise.
-
Digestion: Stir the suspension for 30 minutes to allow amorphous aggregates to reorganize into crystalline form (Ostwald Ripening).
-
Isolation: Filter and wash copiously with water to remove residual DMF.[1]
-
Drying: Requires higher vacuum or longer times to remove trace DMF.[1]
Part 3: Visualization of Workflows
The following diagram illustrates the decision matrix and process flow for purifying 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide.
Figure 1: Decision tree for selecting the optimal crystallization pathway based on solubility behavior.[1]
Part 4: Characterization & Quality Control
4.1 Melting Point Analysis
-
Expected Range: The amide functionality typically confers a high melting point due to intermolecular hydrogen bonding.[1] Based on structural analogs (e.g., 2-cyano-3-phenylacrylamide), the expected melting point is in the range of 200°C – 250°C .[1]
-
Note: A melting point below 180°C often indicates the presence of the ethyl ester analog (if ethanol/acid was used) or significant aldehyde impurity.[1]
-
4.2 HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1] Gradient 5%
95% ACN.[1] -
Detection: UV at 254 nm (strong absorption by the cinnamamide conjugated system).[1]
-
Acceptance Criteria: Purity > 98.0% (Area %).
4.3 Troubleshooting "Oiling Out" If the product separates as an oil rather than crystals during cooling:
-
Cause: The solution is too concentrated or cooled too fast.[1]
-
Fix: Reheat to dissolve the oil, add 10-20% more solvent, and add a "seed crystal" of pure material at the cloud point.
References
-
Ghorab, M. M., et al. (2022).[1] "Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide." Molbank, 2022(2), M1376.[1] Link[1]
-
Sigma-Aldrich. (2025).[1] "Knoevenagel Condensation Reaction: Mechanisms and Protocols." Technical Library. Link
-
GuideChem. (2025).[1] "Chemical Properties of 2-Chlorobenzylidene Malononitrile and Analogs." Chemical Database.[1] Link
-
National Institutes of Health (NIH). (2025).[1] "PubChem Compound Summary for CAS 3533-10-6." PubChem. Link[1]
Sources
- 1. CS gas | CAS#:2698-41-1 | Chemsrc [chemsrc.com]
- 2. 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide | C10H7ClN2O | CID 281777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Cyanoacrylamide Synthesis & Isomer Control
This guide is structured as a Technical Support Center for the synthesis and control of cyanoacrylamides. It is designed to be non-linear; you can jump to the module relevant to your current stage of development.
Topic: Controlling E/Z Isomerization in Knoevenagel Condensations Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Operational
Executive Summary
Cyanoacrylamides are critical electrophiles in covalent drug discovery (e.g., JAK3, EGFR inhibitors). Their biological potency often relies on the precise geometry of the Michael acceptor to align with the target cysteine residue.
The Knoevenagel condensation typically favors the thermodynamic (E)-isomer (where the bulky aryl and amide groups are anti). However, kinetic trapping, solvent effects, or specific steric demands can yield mixtures. This guide provides the protocols to control, correct, and characterize this geometry.
Module 1: Reaction Optimization (Synthesis Phase)
Goal: Achieving the correct isomer ratio upstream.
The Thermodynamic Baseline
In the condensation of an aromatic aldehyde with 2-cyanoacetamide, the (E)-isomer is generally the thermodynamic product.
-
CIP Priority: The amide (
) is higher priority than the nitrile ( ). The aryl ring is higher priority than the proton. -
Geometry: In the (E)-isomer, the high-priority Aryl and Amide groups are on opposite sides (trans), minimizing steric clash.
Optimization Matrix
If your reaction is yielding inseparable mixtures or the wrong isomer, adjust these variables:
| Variable | Condition A (Thermodynamic/E-Selective) | Condition B (Kinetic/Z-Promoting) | Mechanistic Rationale |
| Solvent | Ethanol/Water (Reflux) | Acetonitrile or DCM (0°C) | High heat and protic solvents facilitate reversible Michael addition, allowing the mixture to equilibrate to the stable (E)-form. |
| Catalyst | Piperidine + Acetic Acid | TiCl₄ / Pyridine | Piperidine/AcOH creates a buffered system that promotes reversible elimination. Lewis acids (TiCl₄) can lock the transition state, preventing equilibration. |
| Time | > 4 Hours | < 30 Minutes | Extended time allows the "fast-forming" kinetic product to convert to the thermodynamic product. |
Protocol 1.1: Thermodynamic (E)-Selective Synthesis
Recommended for standard covalent inhibitor scaffolds.
-
Stoichiometry: Dissolve Aldehyde (1.0 eq) and 2-Cyanoacetamide (1.1 eq) in Ethanol (5 mL/mmol).
-
Catalyst: Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq) .
-
Why? The acid prevents the formation of irreversible side products (aldol) and buffers the pH to sustain the equilibrium.
-
-
Reaction: Heat to reflux (78°C) for 4–6 hours.
-
Workup: Cool slowly to Room Temperature (RT). The (E)-isomer often crystallizes out due to better packing. Filter and wash with cold EtOH.
Module 2: Post-Synthetic Correction (Isomerization)
Goal: Fixing the ratio if the synthesis failed to select a single isomer.
If you isolated a Z-isomer (or a mixture) but need the E-isomer (or vice versa), use these "rescue" protocols.
Mechanism of Isomerization
Isomerization occurs via a reversible Michael addition of a nucleophile (Nu) to the
Protocol 2.1: Thermal Acid-Catalyzed Equilibration (Z E)
-
Dissolve the mixture in Toluene or Xylenes .
-
Add a catalytic amount of p-TsOH (10 mol%) .
-
Reflux for 2–12 hours. Monitor by HPLC.
-
Note: This drives the system to the thermodynamic minimum (usually E).
Protocol 2.2: Photochemical Isomerization (E Z)
Use this to access the less stable (Z)-isomer.
-
Dissolve the pure (E)-isomer in Methanol (dilute, ~0.01 M).
-
Place in a quartz vessel.
-
Irradiate with a 300–365 nm UV lamp (Rayonet reactor or similar).
-
Monitor every 15 mins. A photostationary state (PSS) of ~40:60 to 60:40 is typical.
-
Separation: Isolate via silica chromatography immediately (keep in dark).
Module 3: Troubleshooting & FAQs
Real-world solutions to common failure modes.
Q1: "My pure isomer equilibrates back to a mixture on the silica column."
Diagnosis: Silica gel is slightly acidic. This acidity can catalyze the reversible Michael addition mechanism shown in Fig 1, especially with electron-deficient cyanoacrylamides. The Fix:
-
Pre-treat Silica: Slurry your silica in Hexane/EtOAc containing 1% Triethylamine (TEA) before packing the column.
-
Alternative: Use Neutral Alumina instead of silica.
-
Speed: Perform "Flash" chromatography rapidly; do not let the compound sit on the column.
Q2: "I cannot distinguish E/Z isomers by NMR. There is no coupling constant."
Diagnosis: Trisubstituted alkenes lack a vicinal proton neighbor (
-
Target: Look for cross-peaks between the Vinylic Proton and the Amide NH or Aryl Protons .
-
(E)-Isomer: Vinylic H is close to the Aryl ring (strong NOE). Far from Amide NH.
-
(Z)-Isomer: Vinylic H is close to the Amide NH (strong NOE). Far from Aryl ring.
Q3: "The reaction stalls at the alcohol intermediate."
Diagnosis: The elimination step (dehydration) is rate-limiting, often due to insufficient base strength or low temperature. The Fix:
-
Azeotropic Distillation: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water, forcing the equilibrium forward.
-
Microwave: Run the reaction at 120°C in EtOH for 20 mins.
Decision Tree: Workflow for Isomer Control
References
-
Zacuto, M. J. (2019).[1] "Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation." The Journal of Organic Chemistry, 84(10), 6465–6474.
- Core Reference for thermodynamic control and organoc
-
Mangas-Sanchez, J., et al. (2016). "Knoevenagel condensation of aromatic aldehydes with cyanoacetamide."[2] Royal Society of Chemistry Advances, 6, 50-56.
- Reference for solvent effects and piperidine c
-
Dugave, C., & Demange, L. (2003). "Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications." Chemical Reviews, 103(7), 2475–2532.
- Authoritative review on photoisomerization and thermal equilibr
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. Standard text for NOE-based NMR assignment of trisubstituted alkenes.
Sources
Improving yield of Knoevenagel condensation for sterically hindered aldehydes
Technical Support Center: Advanced Synthesis & Catalysis Topic: Optimization of Knoevenagel Condensation for Sterically Hindered Aldehydes Ticket ID: KNOE-OPT-9982 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Steric Challenge
Standard Knoevenagel conditions (piperidine/ethanol, reflux) often fail with sterically hindered aldehydes (e.g., 2,6-disubstituted benzaldehydes, bulky aliphatic aldehydes). The failure is rarely thermodynamic; it is kinetic. The nucleophilic attack of the enolate on the carbonyl carbon is physically blocked, or the subsequent dehydration step is inhibited.
To overcome this, we must move beyond simple base catalysis to Lewis Acid Activation (Lehnert Modification) or High-Kinetic Energy pathways (Microwave/Ionic Liquids).
Part 1: Method Selection Diagnostic
Before proceeding, determine the correct protocol for your substrate using the logic flow below.
Figure 1: Decision matrix for selecting the optimal Knoevenagel protocol based on substrate sterics and stability.
Part 2: The "Gold Standard" for Sterics (Lehnert Modification)
When standard bases fail to overcome the activation energy barrier of hindered carbonyls, the Lehnert Modification is the industry standard. It utilizes Titanium Tetrachloride (
Mechanism of Action:
-
Transmetallation:
reacts with the active methylene to form a titanium enolate. -
Activation: The high oxophilicity of Titanium coordinates to the aldehyde oxygen, increasing electrophilicity and overcoming steric shielding.
-
Irreversibility:
acts as a water scavenger, preventing the retro-Knoevenagel reaction.
Protocol A: TiCl4-Mediated Condensation
Best for: 2,6-disubstituted aromatics, bulky aliphatics, and acid-sensitive substrates.
Reagents:
-
Aldehyde (10 mmol)
-
Active Methylene (e.g., Malonate, 10 mmol)
- (20 mmol, 1M in DCM or neat)
-
Dry THF (50 mL)
-
Dry Pyridine (40 mmol)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere. Add Dry THF and cool to 0°C (ice bath).
-
TiCl4 Addition: Add
dropwise over 10 minutes. Note: A yellow precipitate (Ti-THF complex) will form. -
Reagent Addition: Add the Aldehyde and Active Methylene compound to the suspension.
-
Base Addition: Add Pyridine dropwise over 15 minutes. The mixture will likely turn dark/brown.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours.
-
Tip: For extremely hindered substrates (e.g., mesitaldehyde), refluxing the THF for 2 hours after addition may be required.
-
-
Quench: Pour the reaction mixture into 10% aqueous HCl (or saturated
for acid-sensitive products). -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
Expected Yield: >85% for hindered substrates where standard methods yield <20%.
Part 3: The Green Kinetic Solution (Microwave/Ionic Liquid)
If you wish to avoid halogenated solvents or titanium waste, microwave irradiation in Ionic Liquids (ILs) provides the necessary kinetic energy to overcome steric repulsion.
Protocol B: Microwave-Assisted Synthesis in [bmIm]OH
Best for: Rapid screening, high-throughput chemistry, green synthesis requirements.
Reagents:
-
Active Methylene (1.0 eq)[1]
-
Ionic Liquid: 1-Butyl-3-methylimidazolium hydroxide ([bmIm]OH) or DBU-based IL.
Step-by-Step Workflow:
-
Mixing: In a microwave-safe vial, mix the aldehyde and active methylene.
-
Catalyst: Add [bmIm]OH (0.2 – 0.5 eq). No other solvent is typically required.[3]
-
Irradiation: Irradiate at 300W (maintaining temp at 80°C) for 2–10 minutes .
-
Critical: Use a fiber-optic temperature probe. Hindered aldehydes often require short bursts to prevent polymerization.
-
-
Isolation: Cool to RT. Add diethyl ether/water (1:1). The product usually extracts into the ether layer, while the IL remains in the water layer (recyclable).
Part 4: Troubleshooting & FAQs
Q1: My reaction stalls at 50% conversion (by TLC/LCMS) and won't proceed. Why?
-
Diagnosis: This is the "Equilibrium Trap." The water produced is hydrolyzing the product back to starting materials (Retro-Knoevenagel).
-
Fix:
-
Chemical: Switch to Protocol A (TiCl4) . The Titanium consumes the water irreversibly.
-
Physical: If using standard conditions, use a Dean-Stark apparatus with Toluene to physically remove water, or add 4Å Molecular Sieves.
-
Q2: I see the formation of a "dimer" or oligomer instead of my product.
-
Diagnosis: Michael Addition.[2][4] The product (
-unsaturated) is reacting with a second equivalent of the active methylene.[2] -
Fix:
-
Reduce the stoichiometry of the active methylene to 0.95 eq relative to the aldehyde.
-
Lower the reaction temperature.
-
Reduce reaction time (monitor strictly by TLC).
-
Q3: The aldehyde is extremely hindered (e.g., 9-anthraldehyde). Even TiCl4 is giving low yields.
-
Diagnosis: Steric bulk is preventing the formation of the tetrahedral intermediate.
-
Fix: Use Ultrasound (Sonication) in conjunction with the Lehnert modification. The cavitation energy can disrupt the solvation shell and force the reactants together.
Data Comparison: Yields for 2,6-Dimethylbenzaldehyde
| Method | Conditions | Time | Yield | Notes |
| Standard | Piperidine/EtOH, Reflux | 24 h | 15% | Mostly recovered SM |
| Doebner | Pyridine/Piperidine, Reflux | 12 h | 40% | Decarboxylation observed |
| Lehnert | 4 h | 92% | Clean conversion | |
| Microwave | [bmIm]OH, 80°C | 5 min | 88% | Requires IL removal |
Part 5: Mechanistic Visualization
Understanding the Titanium activation is crucial for troubleshooting. The coordination of the aldehyde to the Titanium center is the key driver.
Figure 2: Simplified mechanism of TiCl4-mediated condensation showing activation and irreversible water scavenging.
References
-
Lehnert, W. (1973).[5] "Knoevenagel-Kondensationen mit Titantetrachlorid/Base." Tetrahedron, 29(4), 635-638.
-
Ranu, B. C., & Jana, R. (2006).[3][6] "Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[3][6][7] European Journal of Organic Chemistry, 2006(16), 3767–3770.
-
Santra, S., et al. (2013). "Green and facile microwave-assisted synthesis of benzylidene malononitriles." RSC Advances, 3, 1536-1542.
-
Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction."[1][2][3][4][5][8][9][10][11][12][13][14] Comprehensive Organic Synthesis, 2, 341-394. (Review of Mechanism and Scope).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of cyano group during amide synthesis
Topic: Preventing Nitrile Hydrolysis During Amide Coupling
Status: Active Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 16, 2026
Mission Statement & Core Problem
User Objective: Synthesize an amide bond between a carboxylic acid and an amine while preserving a cyano (nitrile) moiety present on either partner. The Conflict: Nitriles are metastable. Under the acidic, basic, or nucleophilic conditions often required to activate carboxylic acids, nitriles are susceptible to hydrolysis (converting to primary amides or carboxylic acids) or the Pinner reaction (converting to imidates/esters).[1][2][3]
This guide provides the mechanistic understanding and validated protocols to bypass these failure modes.
Knowledge Base: Why Your Reaction Failed
Before attempting a fix, identify the specific chemical pathway that destroyed your nitrile.
The "Danger Zones" of Nitrile Stability
-
Acidic Hydrolysis (The Pinner Risk): Strong acids (generated by acid chlorides) activate the nitrile nitrogen. If water is present, you get a primary amide.[4][5] If an alcohol is present, you get an imidate ester (Pinner Reaction).[1][2][6][7]
-
Basic Hydrolysis: Hydroxide ions (from aqueous bases like NaOH) directly attack the nitrile carbon.
-
Metal Catalysis: Certain Lewis acids or transition metals used in coupling can catalyze hydration.
Visualizing the Failure Modes
The following diagram maps the degradation pathways you must avoid.
Caption: Figure 1. Mechanistic pathways leading to nitrile loss.[5][8] Acidic conditions lead to Pinner salts (with alcohols) or hydrolysis (with water).
Troubleshooting Tickets (Diagnostic Guide)
Ticket #001: "I used Thionyl Chloride (
) and lost my nitrile."
-
Diagnosis: HCl Poisoning. Converting a carboxylic acid to an acid chloride generates stoichiometric HCl. This creates a highly acidic environment. If your solvent was not strictly anhydrous, the nitrile hydrolyzed. If you used an alcohol solvent (e.g., MeOH), you triggered the Pinner reaction.
-
Immediate Fix: Stop using acid chlorides if possible.
-
Alternative: If you must use the acid chloride route, use Oxalyl Chloride with a catalytic amount of DMF in strictly anhydrous DCM, and include a non-nucleophilic base scavenger (e.g., 2,6-lutidine) during the formation step to neutralize HCl immediately.
Ticket #002: "My EDC/NHS coupling is too slow, and I see primary amide byproducts."
-
Diagnosis: Carbodiimide Side Reactions. EDC requires a slightly acidic pH (4.5-6.0) for optimal activation but can be sluggish with hindered substrates. Prolonged reaction times in aqueous buffers often lead to nitrile hydration.
-
Immediate Fix: Switch to T3P (Propylphosphonic anhydride) .[9][10] It is the industry standard for nitrile compatibility because it operates in organic solvents (EtOAc/DMF) and scavenges the water produced during coupling, driving the equilibrium forward without hydrolyzing the nitrile.
Ticket #003: "I used NaOH to dissolve my amino-acid and the nitrile hydrolyzed."
-
Diagnosis: Base-Catalyzed Hydrolysis. Nitriles are unstable in pH > 10, especially with heat.
-
Immediate Fix: Switch to organic bases like DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) . These are non-nucleophilic and will not attack the nitrile carbon.
Validated Protocols (SOPs)
SOP-A: The "Safe Mode" – T3P Coupling
Why this works: T3P is a mild, low-epimerization reagent that acts as a water scavenger. It does not generate strong acid byproducts.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Base: DIPEA or TEA (3.0 - 5.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Solvent: EtOAc, DCM, or DMF (Anhydrous)
Protocol:
-
Dissolution: Dissolve the Carboxylic Acid and Amine in the solvent (0.1 M concentration) at 0°C.
-
Base Addition: Add DIPEA. Stir for 5 minutes.
-
Activation: Add T3P solution dropwise. Note: The reaction is exothermic; maintain T < 5°C during addition.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS (typically complete in 1-4 hours).
-
Workup: Dilute with EtOAc. Wash with water, sat.
, and brine. Dry over .-
Critical Check: T3P byproducts are water-soluble and easily removed, unlike urea byproducts from DCC/EDC.
-
SOP-B: The "Hard Mode" – HATU Coupling
Why this works: HATU is extremely fast, minimizing the time the nitrile is exposed to reaction conditions.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 equiv)
-
Base: DIPEA (2.0 - 3.0 equiv)
-
Solvent: DMF or DMAc (Anhydrous)
Protocol:
-
Pre-activation: Dissolve Acid and HATU in DMF at 0°C.
-
Base Addition: Immediately add DIPEA. Stir for only 2-5 minutes. Do not wait longer; the active ester can hydrolyze or rearrange.
-
Coupling: Add the Amine.
-
Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.
-
Workup: Standard aqueous extraction.
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the safest route for your specific substrate.
Caption: Figure 2. Decision tree for reagent selection based on steric hindrance and solubility.
Comparison of Reagents
| Feature | Acid Chloride ( | Carbodiimide (EDC/DCC) | HATU/COMU | T3P (Propylphosphonic anhydride) |
| Nitrile Stability | Poor (High Pinner Risk) | Moderate (Risk of hydration) | Good (Fast reaction) | Excellent (Water scavenging) |
| Byproducts | HCl (Gas/Acid) | Ureas (Insoluble/Hard to remove) | Tetramethylurea (Water soluble) | Phosphonate salts (Highly water soluble) |
| Epimerization | High Risk | Moderate Risk | Low Risk | Lowest Risk |
| Reaction pH | Highly Acidic (<1) | Slightly Acidic (4-6) | Basic (8-10 with DIPEA) | Neutral/Buffered |
Frequently Asked Questions (FAQ)
Q: Can I use alcohols (MeOH/EtOH) as co-solvents to improve solubility? A: Absolutely not. In the presence of any activating agent (which makes the carbonyl electrophilic), the nitrile can also become activated. If an alcohol is present, you risk the Pinner Reaction , forming an imidate ester.[1][2][11] Use DMF, DMAc, or NMP if solubility is a challenge.
Q: My T3P reaction is stuck at 50% conversion. Should I heat it? A: Proceed with caution. T3P is stable at heat, but nitriles are not. Do not exceed 50°C. Instead, add another 0.5 equiv of T3P and 1.0 equiv of Base. If that fails, the amine might be too non-nucleophilic; consider switching to the HATU protocol.
Q: I see a peak with M+18 in my LCMS. What is it?
A: That is the primary amide (Nitrile +
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11391–11461.
-
Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide.[7] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[2] (Foundational text on Pinner Reaction mechanism).
-
Archimica (Now Euticals). Propanephosphonic Acid Anhydride (T3P®) – The Peptide Coupling Reagent.[9] Technical White Paper. (Industry standard data on T3P selectivity).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US7939688B2 - Process for preparing nitriles by elimination reactions - Google Patents [patents.google.com]
- 10. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Stability of alpha-cyanoacrylamides in aqueous biological buffers
Technical Support Center: Stability & Handling of -Cyanoacrylamides
Topic: Stability and Kinetic Characterization of
Welcome to the Technical Support Center
You are likely here because you are working with Targeted Covalent Inhibitors (TCIs) . Unlike traditional irreversible acrylamides (e.g., Ibrutinib),
This specific chemical behavior—the ability to bind, act, and then disengage—creates unique challenges in stability, assay design, and data interpretation. This guide addresses the specific "bugs" users encounter when transitioning from standard reversible inhibitors to this specialized warhead class.
Module 1: The "Disappearing Compound" Phenomenon (Solubility & Hydrolysis)
User Complaint: "My compound degrades in the buffer overnight," or "I see precipitation upon dilution."
The Science: Hydrolysis vs. Solubility
While
The electron-withdrawing cyano group (-CN) increases the acidity of the
Troubleshooting Guide: Stability & Preparation
| Symptom | Probable Cause | Diagnostic / Solution |
| Precipitation upon dilution | "Crash-out" effect. These warheads are often attached to lipophilic scaffolds. | Stepwise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate dilution (e.g., 10% DMSO) before the final buffer step. |
| Loss of signal over 24h | High pH Hydrolysis (> pH 8.0). | Check pH: Ensure buffer is pH < 7.5. The electron-poor alkene is susceptible to hydroxide attack at elevated pH. |
| New peaks in LCMS (M+18) | Hydration (Water addition). | Storage: Store stocks in anhydrous DMSO at -20°C. Avoid freeze-thaw cycles in aqueous buffers. |
| New peaks in LCMS (M+Buffer) | Buffer Reactivity. | Avoid Nucleophilic Buffers: Do not use Tris or primary amine buffers if measuring long-term stability. Use HEPES, MOPS, or Phosphate. |
Module 2: Assay Interference (The "Thiol Problem")
User Complaint: "My IC50 shifts 100-fold when I add DTT," or "I can't reproduce the potency reported in literature."
The Science: Thiol Exchange
This is the most critical module.
If your assay buffer contains 1 mM DTT, the inhibitor will react with the DTT to form an adduct before it reaches the protein. Because the reaction is reversible, the inhibitor eventually reaches the protein, but the apparent potency (
Visualizing the Competition
Figure 1: The "Thiol Sink" Effect. High concentrations of buffer thiols (Yellow) sequester the free inhibitor (Red), reducing the effective concentration available to bind the target (Blue).
FAQ: Assay Optimization
Q: Can I use DTT in my assay buffer? A: Avoid it if possible. If a reducing agent is required for enzyme stability, use TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a phosphine, not a thiol, and does not react with the Michael acceptor.
Q: If I must use a thiol, what is the limit?
A: Keep it physiological or lower. Intracellular glutathione is 1–10 mM, but in biochemical assays, try to stay < 1 mM DTT . Note that the
Q: Why does the
Module 3: Kinetic Characterization (Proving Reversibility)
User Complaint: "How do I prove this is reversible? It looks irreversible in my initial screen."
The Science: Residence Time
The hallmark of
Protocol: The Jump Dilution Experiment
-
Incubation (High Concentration): Incubate Enzyme (
) with Inhibitor ( ) for 1 hour. This forces the formation of the covalent complex ( ). -
The "Jump" (Rapid Dilution): Dilute the mixture 100-fold into a buffer containing the substrate (and no inhibitor).
-
Measurement: Monitor enzymatic activity over time.
Visualizing the Workflow
Figure 2: Jump Dilution Workflow. Recovery of enzymatic activity after dilution confirms the reversibility of the cyanoacrylamide bond.
Module 4: Data Analysis & Metrics
User Complaint: "My Hill Slope is 1.0, but the potency varies. Which metric should I report?"
For
| Metric | Definition | When to use |
| Concentration at 50% inhibition at a specific time point (e.g., 1 hour). | Routine screening. Must state pre-incubation time.[6] | |
| Residence Time ( | The "Gold Standard" for this class. Measured via Jump Dilution or SPR. | |
| Target Occupancy | Percent of target covalently modified in a cellular context. | Advanced cellular assays (using fluorescent probes). |
References
-
Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, 8(5), 471–476. Link
-
Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors.[5] Nature Chemical Biology, 11(7), 525–531. Link
-
Bandyopadhyay, A., & Gao, J. (2016). Targeting the "Undruggable" with Covalent Inhibitors. Current Opinion in Chemical Biology, 34, 110–116. Link
-
Copeland, R. A. (2013).[8] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (See Section on Residence Time). Link
-
Assay Guidance Manual. (2012). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Link
Sources
- 1. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanoacrylamides - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
Technical Support Center: HPLC Separation of E/Z Isomers of 3-Aryl-2-Cyanoacrylamides
Introduction: The separation of geometric isomers, such as the E (entgegen) and Z (zusammen) forms of 3-aryl-2-cyanoacrylamides, presents a significant challenge in pharmaceutical and chemical analysis. These isomers share the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the C=C double bond. This subtle structural difference can lead to distinct pharmacological and toxicological profiles, making their accurate separation and quantification critical for drug development and quality control.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers in developing robust HPLC methods for these challenging separations.
Troubleshooting Guide
Encountering issues with isomer separation is common. This section is designed to systematically guide you from problem identification to resolution. The most frequent challenge is poor or incomplete separation of the E and Z peaks.
Primary Issue: Poor Resolution (Rs < 1.5) or Complete Co-elution
When the E and Z isomer peaks are not baseline-separated, it indicates that the chromatographic conditions lack the necessary selectivity (α) or efficiency (N) for this specific pair of analytes. The following flowchart outlines a systematic approach to troubleshoot this issue.
Sources
Technical Support Center: Overcoming the Low Reactivity of 2-Chlorobenzaldehyde in Condensation Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-chlorobenzaldehyde in condensation reactions. Our goal is to equip you with the foundational knowledge and practical protocols to enhance your reaction yields and product purity.
Understanding the Challenge: The Duality of the Ortho-Chloro Substituent
2-Chlorobenzaldehyde presents a unique challenge in condensation reactions due to the dual nature of its ortho-chloro group. Electronically, chlorine is an electron-withdrawing group, which should, in principle, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] However, the bulky chlorine atom at the ortho position creates significant steric hindrance, physically impeding the approach of nucleophiles to the carbonyl carbon.[3][4] This steric effect often dominates, leading to sluggish reactions and low yields.[5]
General Troubleshooting Workflow for Low Reactivity
Encountering low yields with 2-chlorobenzaldehyde is a common hurdle. The following workflow provides a systematic approach to diagnosing and resolving these issues.
Caption: A general workflow for troubleshooting low-yielding condensation reactions with 2-chlorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is my condensation reaction with 2-chlorobenzaldehyde so slow compared to benzaldehyde?
A1: The primary reason is steric hindrance. The chlorine atom at the ortho position physically blocks the carbonyl group, making it difficult for the nucleophile (e.g., an enolate) to attack.[3][4] While chlorine is electron-withdrawing, which should activate the aldehyde, this electronic effect is often overshadowed by the steric impediment.[5]
Q2: I'm observing the formation of multiple byproducts. What could be the cause?
A2: Byproduct formation can stem from several sources. If you are using a strong base, self-condensation of the ketone (if applicable) can be a significant side reaction.[6] In some cases, the initial aldol addition product may be unstable and undergo reverse or alternative reactions. For Biginelli reactions, bisureide byproducts can sometimes form.[7] Optimizing catalyst loading and reaction temperature can help minimize these unwanted pathways.
Q3: Can I use a stronger base to accelerate the reaction?
A3: While a stronger base can increase the rate of enolate formation, it may also promote undesired side reactions, such as the Cannizzaro reaction for the aldehyde or self-condensation of the ketone partner.[6] For Knoevenagel condensations, a weak base is generally preferred.[8] If a stronger base is necessary, careful control of temperature and reaction time is crucial.
Q4: Is it possible to predict which catalyst will be most effective?
A4: While theoretical predictions can be a guide, empirical screening is often necessary. For sterically hindered aldehydes like 2-chlorobenzaldehyde, catalysts that can operate under milder conditions or offer a different reaction pathway are often beneficial. Lewis acids can activate the carbonyl group, making it more electrophilic.[9] Phase transfer catalysts can be effective in biphasic systems by facilitating the transport of the nucleophile to the organic phase where the aldehyde resides.[8][10][11]
Q5: My product is an oil and is difficult to purify. What are my options?
A5: Oily products are often indicative of impurities. Column chromatography is the most common method for purifying such products. If the product is thermally stable, distillation under reduced pressure may be an option. If you suspect residual starting materials, washing the organic extract with a suitable aqueous solution (e.g., sodium bisulfite for unreacted aldehyde) can be effective.
Troubleshooting Guides for Specific Condensation Reactions
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.[8] With 2-chlorobenzaldehyde, low yields are often attributed to the difficulty of the nucleophilic attack.
Problem: Low Yield in Knoevenagel Condensation
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Ineffective Catalyst | - Switch to a more effective catalyst such as a protic ionic liquid or a heterogeneous basic catalyst like hydrotalcite.[12][13] - Consider using ultrasound-assisted synthesis with a catalyst like ammonium acetate.[14] | Protic ionic liquids can act as both a solvent and a catalyst, providing a favorable environment for the reaction.[12] Heterogeneous catalysts can offer higher selectivity and easier separation.[13] Ultrasound promotes the reaction through acoustic cavitation, which enhances mass transfer and accelerates the reaction rate.[14][15][16][17] |
| Unfavorable Reaction Conditions | - Optimize the reaction temperature. Gentle heating (40-80 °C) can often improve the rate. - Remove water as it forms, either by azeotropic distillation or by using molecular sieves. | Increased temperature provides the necessary activation energy to overcome the steric barrier. The Knoevenagel condensation is an equilibrium reaction that produces water; its removal drives the reaction towards the product side.[18] |
| Inappropriate Solvent | - Consider solvent-free conditions, for example, by grinding the reactants with a solid catalyst. - If a solvent is necessary, polar aprotic solvents like DMF or DMSO can be effective. | Solvent-free reactions can be more efficient and environmentally friendly.[14] Polar aprotic solvents can stabilize charged intermediates and accelerate the reaction rate. |
Protocol 1: Ultrasound-Assisted Knoevenagel Condensation
This protocol utilizes ultrasound to enhance the reaction rate.
-
Materials: 2-chlorobenzaldehyde (1 mmol), malononitrile (1.1 mmol), ammonium acetate (0.2 mmol), ethanol (10 mL).
-
Procedure:
-
In a suitable vessel, dissolve 2-chlorobenzaldehyde and malononitrile in ethanol.
-
Add ammonium acetate to the solution.
-
Place the vessel in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
-
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone.[19] The steric hindrance of 2-chlorobenzaldehyde is a major obstacle.
Problem: Low Yield in Claisen-Schmidt Condensation
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Steric Hindrance | - Employ microwave-assisted synthesis.[20][21][22] - Utilize solvent-free grinding with a solid base like NaOH or KOH.[23] | Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times and improve yields for sterically hindered substrates.[20] Solvent-free grinding increases the contact between reactants and can lead to higher efficiency.[23] |
| Reversibility of Aldol Addition | - Ensure conditions favor the subsequent dehydration step. This is often achieved by heating. | The initial aldol addition is often reversible. Dehydration to the more stable conjugated enone product drives the equilibrium forward.[24] |
| Catalyst Inefficiency | - Screen different bases (e.g., NaOH, KOH, LiOH). - Consider using a phase transfer catalyst if a biphasic system is employed. | The choice of base can influence the rate of enolate formation and the overall reaction outcome. Phase transfer catalysts facilitate the reaction between reactants in different phases.[10] |
Protocol 2: Microwave-Assisted Claisen-Schmidt Condensation
This protocol uses microwave irradiation to accelerate the reaction.
-
Materials: 2-chlorobenzaldehyde (1 mmol), acetophenone (1 mmol), solid KOH (1.2 mmol).
-
Procedure:
-
In a microwave-safe vessel, mix 2-chlorobenzaldehyde, acetophenone, and powdered KOH.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 80-120 °C) for 5-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Add cold water and stir to dissolve the catalyst.
-
Filter the solid product, wash with water until the filtrate is neutral, and dry.
-
Recrystallize from a suitable solvent like ethanol.
-
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[25] While versatile, the use of 2-chlorobenzaldehyde can lead to lower yields.[26]
Problem: Low Yield in Biginelli Reaction
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Inefficient Catalysis | - Use a Lewis acid catalyst such as Yb(OTf)₃, ZnCl₂, or InCl₃.[7] - Employ a Brønsted acid catalyst like p-toluenesulfonic acid (p-TSA). | Lewis acids activate the aldehyde's carbonyl group towards nucleophilic attack by the urea. Brønsted acids can catalyze the condensation and dehydration steps.[25] |
| Suboptimal Reaction Conditions | - Consider solvent-free conditions with microwave irradiation. - Optimize the reaction temperature, as some Biginelli reactions require heating. | As with other condensation reactions, these techniques can enhance reaction rates and yields. |
| Side Reactions | - Use a slight excess of the β-ketoester and urea to drive the reaction to completion. - Carefully control the reaction time to minimize the formation of byproducts. | Adjusting stoichiometry can favor the desired product formation. Prolonged reaction times may lead to degradation or side reactions. |
Protocol 3: Lewis Acid-Catalyzed Biginelli Reaction
This protocol employs a Lewis acid to improve the reaction efficiency.
-
Materials: 2-chlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), Yb(OTf)₃ (10 mol%), ethanol (10 mL).
-
Procedure:
-
In a round-bottom flask, combine 2-chlorobenzaldehyde, ethyl acetoacetate, urea, and Yb(OTf)₃ in ethanol.
-
Reflux the mixture with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize from ethanol.
-
Darzens Condensation
The Darzens condensation reacts an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester.[27]
Problem: Low Yield in Darzens Condensation
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Weak Base | - Use a strong base such as sodium ethoxide or sodium amide.[28] | A strong base is required to efficiently deprotonate the α-haloester to form the nucleophilic enolate.[28] |
| Solvent Effects | - The reaction often works well in aprotic solvents like THF or diethyl ether. - Consider using a phase transfer catalyst in a biphasic system. | Aprotic solvents are suitable for reactions involving strong bases and enolates. Phase transfer catalysis can be effective for this reaction. |
| Slow Intramolecular SN2 Reaction | - Ensure anhydrous conditions, as water can interfere with the base and the intermediates. | The final ring-closing step is an intramolecular SN2 reaction, which is sensitive to reaction conditions. |
Protocol 4: Darzens Condensation of 2-Chlorobenzaldehyde
-
Materials: 2-chlorobenzaldehyde (1 mmol), ethyl chloroacetate (1.1 mmol), sodium ethoxide (1.2 mmol), anhydrous diethyl ether (20 mL).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzaldehyde and ethyl chloroacetate in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol or solid sodium ethoxide portion-wise with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding cold water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
-
Visualizing Reaction Mechanisms
Caption: A simplified mechanism of the Claisen-Schmidt condensation.
References
-
Ultrasound-assisted an Efficient Knoevenagel Reaction Catalyzed by Ionic Liquid. (n.d.). Retrieved February 15, 2026, from [Link]
-
An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (2015). SpringerPlus, 4, 638. [Link]
-
Rapid and efficient Knoevenagel condensation catalyzed by a novel protic ionic liquid under ultrasonic irradiation. (2015). RSC Advances, 5(76), 61955-61960. [Link]
-
Darzens Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (2020). Catalysis Science & Technology, 10(18), 6140-6151. [Link]
-
Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds. (2025). Organic & Biomolecular Chemistry, 23(38), 9876-9884. [Link]
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Journal of Advanced Scientific Research, 13(5), 17-25.
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-
Darzens reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
- Note Microwave assisted Claisen-Schmidt condensation under solvent-free conditions. (2002). Indian Journal of Chemistry - Section B, 41B(10), 2194-2196.
-
16.5: An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]
- Novel Methods of Knoevenagel Condensation. (2021). Journal of Scientific Research, 65(8), 38-41.
- A Review on Solvent-Free Microwave Assisted Condensation Reactions. (2018). International Journal of Pharmaceutical Sciences and Research, 9(3), 889-905.
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. [Link]
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1 ALDOL CONDENSATION O O OH base (cat) acid (cat). (n.d.). Retrieved February 15, 2026, from [Link]
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Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved February 15, 2026, from [Link]
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Darzens Condensation. (n.d.). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Lewis Acid-Mediated Deoxygenative Synthesis of Trivalent Sterically Hindered Phosphines from Aldehydes. (2025). ResearchGate. [Link]
-
Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C – H Acids in Water. (2024). Current Green Chemistry, 11(2), 223-232. [Link]
-
(PDF) Darzens condensation reaction in water. (2001). ResearchGate. [Link]
-
PART - 1 INTRODUCTION. (n.d.). BS Publications. Retrieved February 15, 2026, from [Link]
-
Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. (2015). ACS Catalysis, 5(9), 5348-5351. [Link]
-
Biginelli reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Effect of ultrasonic frequency on Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research, 8(05), 1107-1115.
- ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. (2008). Rasayan Journal of Chemistry, 1(4), 785-788.
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2008). Bulletin of the Korean Chemical Society, 29(3), 549-552. [Link]
- Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. (2009). Research Journal of Pharmacy and Technology, 2(4), 789-790.
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. Retrieved February 15, 2026, from [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Perkin reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
What should be Solvent and Catalyst Ratio in Claisen-Schmidt Condensation Reaction?. (2023). ResearchGate. [Link]
- Lewis acid-catalyzed three-component condensation reactions of aldehydes, alkoxysilanes, and allenylsilanes: synthesis of α-propargyl ethers. (2002). Tetrahedron Letters, 43(49), 8819-8821.
-
Lewis Acid Mediated Reactions of Olefins with Carbonyls. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units. Retrieved February 15, 2026, from [Link]
-
Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. (2019). Semantic Scholar. [Link]
-
Aldol Condensation Explained: Mechanism, Types, and Examples. (2025). Patsnap Eureka. [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). Molecules, 27(19), 6595. [Link]
-
Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]
-
Aldol Condensation! Understanding the Mechanism!. (2021). Medium. [Link]
-
The Complete Mechanism of an Aldol Condensation. (2016). eScholarship. [Link]
-
Recent Developments in the Reactivity of the Biginelli Compounds. (2025). ResearchGate. [Link]
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- 8. biomedres.us [biomedres.us]
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Optimizing residence time of reversible covalent inhibitors
Welcome to the Covalent Inhibitor Design Support Center. Current Status: Online | Specialist: Dr. Aris (Senior Application Scientist)
Ticket Subject: Optimizing Residence Time (
Executive Summary: The Kinetic Shift
You are likely here because your reversible covalent inhibitor (e.g., cyanoacrylamide, boronic acid, aldehyde) shows potent
The Core Truth: In reversible covalent design,
Module 1: The Kinetic Framework (Theory & Diagnostics)
Before optimizing, you must accurately diagnose the kinetic bottleneck. Reversible covalent inhibition follows a two-step mechanism.
The Mechanism
- : The initial non-covalent encounter complex.
- : The covalent complex.[1]
-
Residence Time (
): The total time the inhibitor remains bound.[2][3][4]
For a reversible covalent inhibitor, the observed off-rate (
Visualization: The Kinetic Landscape
Caption: Two-step reversible covalent inhibition mechanism. Optimization of residence time requires minimizing
Module 2: Diagnostic Protocols (How to Measure)
Stop using standard
Protocol: Enzymatic Jump Dilution
Purpose: To determine
Step-by-Step Workflow:
-
Saturation: Incubate Enzyme (
concentration) with Inhibitor ( ) for 1 hour. Ensure to drive formation of the complex. -
The Jump: Rapidly dilute the mixture
-fold into a buffer containing excess Substrate (ATP/Peptide).[5]-
Critical: The final inhibitor concentration must be well below its
to prevent re-binding.
-
-
Monitoring: Immediately measure product formation (fluorescence/absorbance) continuously for 60–120 minutes.
-
Analysis: Fit the curvilinear progress curve to the integrated rate equation:
-
Where
is steady-state velocity (recovered activity) and is initial velocity.
-
Module 3: Optimization Strategies (The "Tuning" Shop)
User Question: "My inhibitor washes out too fast (minutes). How do I get it to hours?"
Technical Solution:
You cannot simply "make the warhead more reactive" to increase residence time; that often only increases
Strategy A: The "Local Fit" Optimization
Taunton and colleagues demonstrated that residence time is often driven by the non-covalent scaffold , not just the warhead chemistry.
-
Action: Optimize the hydrophobic interactions adjacent to the cysteine.
-
Mechanism: By increasing the affinity of the scaffold (
), you create a "local concentration" effect. Even if the covalent bond breaks ( ), the inhibitor remains held in the pocket by non-covalent forces, allowing the bond to re-form before the inhibitor diffuses away.
Strategy B: Warhead Tuning Matrix
Select the warhead based on the desired reversibility profile.
| Warhead Class | Reversibility | Typical | Reactivity Risk |
| Acrylamide | Irreversible (mostly) | Moderate | |
| Cyanoacrylamide | Tunable Reversible | Minutes to Days | Low |
| Aldehyde/Ketone | Rapid Reversible | Minutes | High (Metabolic) |
| Boronic Acid | Reversible | Hours | Moderate |
Strategy C: The Inverted Orientation
For cyanoacrylamides, the orientation of the nitrile group matters.
-
Standard: Electron-withdrawing group stabilizes the transition state.
-
Inverted: Positioning the nitrile to interact with specific backbone residues (e.g., H-bonds) can lock the geometry, significantly extending
[1].
Module 4: Troubleshooting & FAQs
Q1: My Jump Dilution curve is linear, not curved. What happened?
Diagnosis: The dissociation is either too fast (instant recovery) or too slow (no recovery during assay window). Fix:
-
If slope = Uninhibited Control:
is < 2 minutes. Your inhibitor is effectively non-covalent or a rapid-equilibrium binder. Switch to Surface Plasmon Resonance (SPR) for faster kinetics. -
If slope = Flat line:
is very long (>> assay duration). You have effectively achieved irreversible inhibition. Extend the assay time or use Dialysis over 24 hours to check for slow recovery.
Q2: My shifts 10-fold when I add DTT or GSH to the buffer.
Diagnosis: Your warhead is reacting with buffer nucleophiles (thiol scavenging). Fix:
-
Switch to a GSH-free/DTT-free buffer if possible.
-
If reducing agents are required for enzyme stability, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic toward Michael acceptors than DTT or
-ME.
Q3: I see high potency in enzymes but no durability in cells.
Diagnosis: High intracellular glutathione (1–10 mM) is outcompeting the target protein for the inhibitor. Fix: Perform a GSH Half-Life Assay .
-
Incubate Inhibitor (10
M) with GSH (5 mM) in PBS. -
Monitor disappearance of parent compound via LC-MS over 4 hours.
-
Target: You want a GSH
hours to ensure the drug reaches the target before being scavenged.
Visual Workflow: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low residence time. Note that scaffold affinity (
References
-
Bradshaw, J. M., et al. (2015).[6][][8] "Prolonged and tunable residence time using reversible covalent kinase inhibitors."[1][6][8][9][10] Nature Chemical Biology, 11, 525–531.[] Link
-
Miller, R. M., et al. (2013).[11] "Electrophilic fragment-based design of reversible covalent kinase inhibitors." Journal of the American Chemical Society, 135(14), 5298–5301.[11] Link
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
- Bandyopadhyay, A., & Gao, J. (2016). "Targeting the Kinetic Mechanism of Reversible Covalent Inhibitors." Current Opinion in Chemical Biology, 34, 110-116.
Sources
- 1. Enhancing Reversible Covalent Drug Design [enzymlogic.com]
- 2. enzymlogic.com [enzymlogic.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research | Jack Taunton Lab @UCSF [tauntonlab.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophilic fragment-based design of reversible covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Chlorophenyl Cyanoacrylamides in DMSO
Introduction
Chlorophenyl cyanoacrylamides are a class of compounds with significant interest in drug discovery, often acting as covalent inhibitors.[1][2] Their molecular structure, which includes a lipophilic chlorophenyl group and a reactive cyanoacrylamide warhead, frequently leads to poor aqueous solubility.[3][4] While Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions for in vitro screening, researchers often encounter significant challenges, from initial dissolution to precipitation upon dilution in aqueous assay buffers.[5][6]
This guide provides a comprehensive, question-and-answer-based approach to troubleshooting these solubility issues. It is designed for researchers, scientists, and drug development professionals to diagnose problems, implement effective solutions, and ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
Q1: My chlorophenyl cyanoacrylamide powder is not dissolving in DMSO at room temperature. What are the initial steps?
This is a common first hurdle. The initial energy barrier to break the compound's crystal lattice structure needs to be overcome.
Answer: Your first-line approach should involve increasing the kinetic energy of the system through mechanical and thermal means.
-
Mechanical Agitation: After adding DMSO, cap the vial tightly and vortex vigorously for 1-2 minutes.[7] This provides the initial mechanical force to break apart powder aggregates and increase the surface area exposed to the solvent.
-
Gentle Heating: If vortexing is insufficient, warm the solution in a water bath at 37°C for 10-15 minutes, with intermittent vortexing.[8][9] This modest increase in temperature enhances the dissolution rate without risking thermal degradation for most compounds. Crucially, first verify that your specific compound is stable at this temperature. [8]
-
Sonication: If the compound remains insoluble, sonication is a powerful alternative.[10] An ultrasonic bath can be used for 5-10 minutes to deliver high-frequency sound waves, which create micro-cavitations that break apart stubborn particulates.[11] This is often more effective than heat alone.[7]
If the compound is still not dissolved after these steps, you may be exceeding its maximum solubility in DMSO, or there could be an issue with compound purity.
Q2: I successfully created a clear DMSO stock solution, but after storing it at -20°C and re-thawing, I see a precipitate. Why did this happen and is the stock usable?
Precipitation after a freeze-thaw cycle is a frequent and frustrating problem that can compromise the accuracy of your experiments.[12]
Answer: This phenomenon is typically caused by two synergistic factors:
-
Supersaturation and Freeze-Thaw Cycles: Your initial "dissolved" stock may have been a thermodynamically unstable supersaturated solution. The process of freezing and thawing can provide the energy needed to nucleate crystal formation, causing the compound to fall out of solution.[13] Repeated freeze-thaw cycles significantly increase the probability of precipitation.[10][12]
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of absorbed water can dramatically decrease the solubility of hydrophobic compounds in DMSO, leading to precipitation.[10][13]
To address this:
-
Best Practice: Always aliquot your stock solution into smaller, single-use volumes after initial preparation.[14] This minimizes the number of freeze-thaw cycles for the bulk of your stock.
-
Recovery: The precipitated stock can sometimes be rescued. Try re-dissolving the compound by repeating the gentle heating and sonication steps described in Q1.[10] However, if the precipitate does not fully re-dissolve, the stock should be considered unreliable as its concentration is no longer accurate.[15] It is highly recommended to prepare a fresh stock solution.[16]
Advanced Troubleshooting Guide: Tackling Persistent Solubility Issues
Q3: My 100 mM DMSO stock is perfectly clear, but it immediately precipitates ("crashes out") when I dilute it into my aqueous cell culture medium or assay buffer. How do I prevent this?
This is the most common and critical solubility challenge, as it directly impacts the compound concentration in your biological assay.[17][18] The drastic change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the poorly soluble compound to rapidly fall out of solution.
Answer: A systematic approach is required to manage this solvent-shift precipitation.
Caption: Troubleshooting workflow for precipitation in aqueous media.
-
Optimize the Dilution Protocol: Instead of a single large dilution (e.g., 1 µL of 100 mM stock into 1 mL of buffer), perform a serial dilution.[14][19] First, make an intermediate dilution of your stock into a smaller volume of media, mix thoroughly, and then add this to the final volume. This gradual decrease in DMSO concentration can help keep the compound in solution.[20]
-
Pre-warm the Aqueous Media: Gently warming your assay buffer or cell culture media to 37°C before adding the DMSO stock can improve solubility.[8][20] Ensure you are swirling the media as you add the stock to facilitate rapid mixing and prevent localized high concentrations that can trigger precipitation.[8]
-
Lower the Stock Concentration: A very high stock concentration (e.g., 100 mM) is more likely to precipitate upon dilution than a lower one.[17] Try preparing a new 10 mM or 20 mM stock in DMSO. While this will increase the final percentage of DMSO in your assay, it often solves the precipitation problem.[17] Remember to adjust your vehicle controls to match the new final DMSO concentration.
-
Check Final Concentration: Ensure the final concentration of your compound in the assay does not exceed its aqueous solubility limit. If precipitation occurs even with optimized dilution, you may need to test at lower concentrations.[21]
Q4: I've optimized my dilution protocol and lowered my stock concentration, but my compound still shows signs of precipitation. What are my next options?
If basic procedural changes are insufficient, you may need to modify the formulation of your final solution by using co-solvents or other solubilizing agents.
Answer:
-
Use a Co-solvent: DMSO may not be the optimal solvent system alone. Creating a stock in a solvent mixture can improve stability upon aqueous dilution. Common co-solvents to mix with DMSO include ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol (PEG).[5][22][23] A formulation involving DMSO, PEG300, and Tween® 80 has been used for other α-cyano compounds.[18]
-
Add Solubilizing Agents to the Aqueous Phase: Introducing excipients into your assay buffer can help maintain compound solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[18][21]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility.[23][24]
-
Caution: Any co-solvent or solubilizing agent must be tested for its own effects on the biological assay to ensure it does not produce artifacts or toxicity.[5]
Q5: Could the properties of my specific batch of chlorophenyl cyanoacrylamide be the problem?
Yes, variability in the solid-state properties of the compound powder can have a profound impact on solubility.
Answer: If you continue to face issues, investigate the following intrinsic properties of your compound:
-
Purity: Impurities can significantly alter solubility.[25] While some impurities can paradoxically increase solubility by disrupting the crystal lattice, others can decrease it. It is crucial to use a compound of verified high purity (e.g., >95%).[26]
-
Polymorphism: A single compound can exist in multiple different crystal forms, or polymorphs, each with a distinct solubility profile.[27] It's possible to have a batch that is a less soluble, more stable polymorph. If you suspect this, consult your compound supplier. Solvent-mediated transformation to a less soluble form can even occur after dissolution.[25]
-
pH-Dependence (for ionizable analogs): While the core cyanoacrylamide structure is neutral, modifications to the chlorophenyl ring or other parts of the molecule could introduce ionizable groups (acids or bases). If your compound has an acidic or basic pKa, adjusting the pH of the aqueous buffer can dramatically increase solubility by converting the molecule to its more soluble ionized form.[18][28][29]
Q6: How can I be absolutely sure my compound is dissolved and not just a very fine, invisible suspension?
Visual clarity can be misleading. A fine colloidal suspension can appear clear to the naked eye but will produce inaccurate and irreproducible results in biological assays.
Answer: For rigorous confirmation, especially when troubleshooting or publishing, a simple analytical step is recommended.
-
Visual Inspection: The first step is always a careful visual check for cloudiness, haziness, or particulates against a dark background.[19]
-
Centrifugation Test: Prepare your final working solution (compound diluted in aqueous buffer). Centrifuge the sample at high speed (e.g., >14,000 x g) for 15-20 minutes.[19] After centrifugation, carefully inspect the bottom of the tube for a pellet. The presence of any pellet indicates that the compound was not fully dissolved.[19]
-
Analytical Measurement (Advanced): For the most definitive answer, measure the concentration of the compound in the supernatant after centrifugation using an analytical technique like HPLC-UV or LC-MS. If the measured concentration is significantly lower than the expected nominal concentration, it confirms a solubility issue.
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Caption: Workflow for preparing a DMSO stock solution.
-
Calculate Mass: Determine the mass of the chlorophenyl cyanoacrylamide needed to make a 10 mM solution (Mass = 0.01 L * Molar Mass * Volume (L)).
-
Weigh Compound: Accurately weigh the powder into a sterile glass vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.[10]
-
Dissolve: Tightly cap the vial and vortex for 2-3 minutes. Visually inspect for undissolved material.
-
Assist Dissolution (if necessary): If particulates remain, place the vial in a 37°C water bath or an ultrasonic bath for 10-15 minutes, vortexing intermittently, until the solution is completely clear.[9]
-
Store Properly: Once fully dissolved, aliquot the solution into single-use volumes in appropriate vials and store at -20°C or -80°C.[14]
Protocol 2: Analytical Confirmation of Solubility via Centrifugation
-
Prepare Sample: Prepare the final working concentration of your compound by diluting the DMSO stock into your aqueous assay buffer, following your optimized dilution protocol. Prepare at least 200 µL.
-
Take 'Total' Sample: Remove a small aliquot (e.g., 20 µL) of this solution before centrifugation. This represents the total nominal concentration.
-
Centrifuge: Centrifuge the remaining solution at >14,000 x g for 20 minutes at room temperature.
-
Take 'Supernatant' Sample: Carefully collect an aliquot of the supernatant, being cautious not to disturb any potential pellet.
-
Analyze: Analyze both the 'Total' and 'Supernatant' samples by a suitable method (e.g., HPLC). If the concentration of the supernatant sample is >90% of the total sample, the compound is considered soluble.
Summary of Troubleshooting Strategies
| Issue | Probable Cause(s) | Recommended Solution(s) | Key Considerations |
| Initial Dissolution Failure in DMSO | High crystal lattice energy; exceeding max. solubility. | Vortex, gentle heat (37°C), sonication.[7][9] | Verify compound thermal stability before heating.[8] |
| Precipitate in Stock after Freeze-Thaw | Water absorption by DMSO; supersaturation. | Aliquot stocks into single-use volumes; use anhydrous DMSO.[10][14] | Rescuing by re-dissolving is possible but preparing a fresh stock is safer.[10] |
| Precipitation Upon Aqueous Dilution | Drastic solvent polarity shift; supersaturation. | Stepwise dilution; pre-warm media; lower stock concentration.[8][14][17] | Final DMSO concentration should be kept low (<0.5%) and consistent across experiments.[14] |
| Persistent Precipitation | Compound is highly hydrophobic. | Use co-solvents (e.g., Ethanol, PEG) or add solubilizing agents (e.g., Tween® 80, cyclodextrins) to the buffer.[18][21] | Always run controls to test for biological effects of the additives themselves. |
| Inconsistent Results | Compound is not truly dissolved (fine suspension); batch-to-batch variability. | Confirm solubility via centrifugation test; check compound purity and consider potential polymorphism.[19][25] | Visual clarity is not a sufficient confirmation of true dissolution.[19] |
References
- ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?
- ResearchGate. (n.d.). Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs.
- Quora. (2024).
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility In Vitro. BenchChem.
- BenchChem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays. BenchChem.
- p-lot. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. p-lot.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
- Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science.
- Bentham Science. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO. BenchChem.
- Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Unchained Labs.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
- BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues for Compound X. BenchChem.
- PubMed. (2014).
- ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
- ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
- PMC. (n.d.).
- MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress.
- Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit.
- Chromatography Forum. (2012). DMSO stock solutions.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues with α-Cyano Compounds. BenchChem.
- ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication?
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
- ResearchGate. (n.d.). Examples of reversible covalent protein kinase inhibitors bearing α-cyanoacrylamide warheads.
- Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. Ibis Scientific, LLC.
- PMC. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PMC.
- PMC. (2013). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. PMC.
- Wikipedia. (n.d.). Nitrile. Wikipedia.
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Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Validation of Reversible Cysteine Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic World of Cysteine Adducts
Cysteine, with its highly reactive thiol group, is a central player in cellular signaling and protein function. The thiol group's nucleophilicity and redox sensitivity make it susceptible to a wide array of post-translational modifications (PTMs), including oxidation, nitrosation, and the formation of adducts with endogenous electrophiles or pharmacologically active compounds.[1][2] Many of these modifications are reversible, allowing for dynamic regulation of protein activity, localization, and interaction networks in response to cellular stimuli and stress.[2][3]
The formation of reversible covalent adducts on cysteine residues is a key mechanism of action for a growing class of targeted covalent inhibitors. Validating the formation and reversibility of these adducts is a critical step in drug development, providing direct evidence of target engagement and informing on the pharmacodynamic properties of the compound. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and specificity in identifying and quantifying cysteine modifications within complex biological systems.[4][5]
This guide provides an in-depth comparison of contemporary mass spectrometry-based strategies for the validation of reversible cysteine adducts. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, empowering researchers to design and interpret their experiments with confidence.
Comparative Overview of Key Validation Strategies
Several chemoproteomic platforms have been developed to investigate cysteine PTMs.[1] For the specific task of validating reversible adducts, two prominent strategies that leverage chemical tagging and isotopic labeling are Isotope-Coded Affinity Tags (ICAT) and iodoacetyl Tandem Mass Tags (iodoTMT). These methods provide a quantitative framework for assessing changes in cysteine reactivity, which is indicative of adduct formation.
| Strategy | Principle | Quantification | Advantages | Limitations |
| Isotope-Coded Affinity Tag (ICAT) | Differential labeling of free thiols with light and heavy isotope-coded reagents. | MS1-level ratio of heavy/light peptide pairs. | Robust, well-established method for quantifying changes in cysteine availability.[6][7][8] | Limited to pairwise comparisons; analysis restricted to cysteine-containing peptides.[9] |
| iodoacetyl Tandem Mass Tag (iodoTMT) | Isobaric tagging of free thiols, enabling multiplexed analysis. | MS/MS-level reporter ion intensities. | Higher multiplexing capacity (up to 6-plex or more); irreversible labeling.[10][11][12] | Potential for reporter ion ratio distortion; requires careful data analysis.[13] |
In-Depth Analysis of Validation Strategies
Isotope-Coded Affinity Tag (ICAT): The Classic Approach to Quantifying Cysteine Reactivity
The ICAT methodology is a powerful technique for the relative quantification of protein expression and cysteine redox modifications.[7][8] It relies on a chemical reagent with three key components: a cysteine-reactive group (typically iodoacetamide), an isotopically coded linker (light or heavy), and an affinity tag (like biotin) for enrichment.[9]
The core principle of using ICAT for validating reversible adducts is to measure the change in the accessibility of a cysteine thiol to the ICAT reagent in the presence versus the absence of the compound of interest. A decrease in labeling in the treated sample indicates that the cysteine is occupied by the adduct.
Caption: ICAT workflow for reversible adduct validation.
Step-by-Step Protocol:
-
Sample Preparation: Prepare two protein lysate samples: a control (e.g., vehicle-treated) and a treated sample (incubated with the reversible covalent inhibitor).
-
Differential Labeling: Alkylate the free cysteine thiols in the control sample with the 'light' ICAT reagent and those in the treated sample with the 'heavy' ICAT reagent.[9] The underlying principle is that only accessible, unmodified cysteines will be labeled.[6]
-
Sample Combination and Digestion: Combine the two labeled samples in a 1:1 ratio. This minimizes variability in subsequent processing steps.[9] Digest the combined protein mixture into peptides using a protease like trypsin.
-
Affinity Enrichment: Enrich the ICAT-labeled peptides using avidin affinity chromatography, which specifically binds the biotin tag on the ICAT reagent.[9] This step significantly reduces sample complexity.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptide sequences and quantify the relative abundance of the light and heavy isotopic pairs at the MS1 level. A ratio of heavy to light signal of less than 1 indicates that the cysteine was protected from labeling by the reversible adduct.
iodoacetyl Tandem Mass Tags (iodoTMT): Multiplexed Cysteine Reactivity Profiling
The iodoTMT platform offers a more recent and higher-throughput alternative to ICAT.[10] These reagents also contain a cysteine-reactive iodoacetyl group but feature an isobaric mass tag. This means that differentially labeled peptides are indistinguishable in the MS1 scan, but upon fragmentation in the MS/MS scan, they yield unique reporter ions of different masses, allowing for multiplexed quantification.[11][12]
The primary advantage of iodoTMT is the ability to compare multiple conditions simultaneously (e.g., different compound concentrations, time points) in a single LC-MS/MS run, which can provide a more comprehensive picture of adduct formation and its dose- or time-dependency. The irreversible nature of the iodoTMT label provides a stable modification for analysis.[11]
Caption: iodoTMT workflow for multiplexed adduct validation.
Step-by-Step Protocol:
-
Sample Preparation: Prepare multiple protein lysate samples representing different conditions (e.g., a dose-response curve of the inhibitor).
-
Differential Labeling: Label the free cysteines in each sample with a unique iodoTMT reagent (e.g., 126, 127N, 127C, etc.).[10]
-
Sample Pooling: Combine all labeled samples into a single mixture.
-
Protein Digestion: Digest the pooled sample with a protease.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer is programmed to select peptide precursor ions for fragmentation.
-
Data Analysis: In the MS/MS spectra, identify the peptide sequence from the fragment ions and quantify the relative abundance of the reporter ions. A decrease in the reporter ion intensity for a treated sample relative to the control indicates target occupancy by the reversible adduct.
Data Interpretation and Validation
A crucial aspect of these experiments is robust data analysis. For ICAT, the ratio of the integrated peak areas for the heavy and light isotopic envelopes of a given peptide is calculated. For iodoTMT, the intensities of the low-mass reporter ions are used for relative quantification.
Example Data Summary:
| Protein | Cysteine Site | Treatment | Heavy/Light Ratio (ICAT) | Fold Change vs. Control (iodoTMT) | Interpretation |
| Target Protein X | Cys123 | Compound A (1 µM) | 0.25 | 0.23 | Significant adduct formation |
| Target Protein X | Cys456 | Compound A (1 µM) | 0.98 | 0.95 | No significant adduct formation |
| Off-Target Protein Y | Cys78 | Compound A (1 µM) | 0.95 | 1.02 | No off-target engagement |
Addressing the Challenge of Reversibility: Thiol-Disulfide Exchange
A key consideration when studying reversible adducts is the potential for the adduct to dissociate during sample processing. Thiol-disulfide exchange reactions, where a free thiol attacks a disulfide bond, can be a factor in the stability of certain types of adducts.[14][15][16] It is therefore critical to perform alkylation steps promptly and under conditions that minimize adduct dissociation. Lowering the pH of the sample can help to quench exchange reactions by protonating the reactive thiolate species.[14]
Conclusion
Mass spectrometry, through powerful techniques like ICAT and iodoTMT, provides an indispensable platform for the rigorous validation of reversible cysteine adducts. By understanding the principles behind these workflows and carefully designing experiments, researchers can gain deep insights into the mechanism of action of covalent drugs, confirm target engagement, and assess selectivity across the proteome. The choice between these methods will depend on the specific experimental needs, with ICAT offering a robust, albeit lower-throughput, solution and iodoTMT providing the advantage of multiplexing for more complex study designs. As the field of targeted covalent inhibitors continues to expand, these mass spectrometry-based validation strategies will remain at the forefront of drug discovery and development.
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Pakyz, R. E., & Poole, L. B. (2014). Chemical-proteomic strategies to investigate cysteine posttranslational modifications. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1844(12), 2315-2330. [Link]
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Sethuraman, M., McComb, M. E., He, T., Sodi, V., Van Eyk, J. E., Costello, C. E., & Cohen, R. A. (2004). Isotope-coded affinity tag (ICAT) approach to redox proteomics: identification and quantitation of oxidant-sensitive cysteine thiols in complex protein mixtures. Journal of proteome research, 3(6), 1228-1233. [Link]
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Anjo, S. I., Santa, C., Manadas, B., & Melo, A. M. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Analytical and bioanalytical chemistry, 409(16), 3931-3941. [Link]
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Chen, Y. J., Ching, W. C., Chen, Y. J., Chen, J. H., & Chen, Y. J. (2016). Mass Spectrometry-Based Quantitative Proteomics for Dissecting Multiplexed Redox Cysteine Modifications in Nitric Oxide-Protected Cardiomyocyte Under Hypoxia. Antioxidants & redox signaling, 25(14), 757-772. [Link]
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Nietzel, T., Elsässer, M., & Schwarzländer, M. (2020). Mass Spectrometry–Based Quantitative Cysteine Redox Proteome Profiling of Isolated Mitochondria Using Differential iodoTMT Labeling. In Plant Mitochondria (pp. 217-240). Humana, New York, NY. [Link]
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Weerapana, E. (2023). Chemical-proteomic strategies to investigate reactive cysteines. ACS Fall 2023. [Link]
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Chen, Y. J., & Chen, Y. J. (2020). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Antioxidants & Redox Signaling, 32(10), 694-710. [Link]
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Fu, Y., Wang, Z., Liu, Y., Zhang, Y., & Fu, D. (2022). Widespread, Reversible Cysteine Modification by Methylglyoxal Regulates Metabolic Enzyme Function. ACS chemical biology, 17(12), 3326-3335. [Link]
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Stair, E. R., & Hicks, L. M. (2023). Recent advances in mass spectrometry-based methods to investigate reversible cysteine oxidation. Current Opinion in Chemical Biology, 77, 102389. [Link]
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ResearchGate. (n.d.). a) Generic thiol–disulfide exchange reactions for the cleavage of... [Link]
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Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., ... & Cravatt, B. F. (2010). A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity. Nature protocols, 5(4), 791-803. [Link]
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ResearchGate. (n.d.). Schematic representation of a thiol-disulfide exchange mechanism. [Link]
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Chen, Y. J., & Chen, Y. J. (2015). Proteome-wide detection and quantitative analysis of irreversible cysteine oxidation using long column UPLC-pSRM. Journal of proteome research, 14(12), 5103-5113. [Link]
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Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & redox signaling, 18(13), 1623-1641. [Link]
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König, S. (2020). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. In Protein Electrophoresis (pp. 1-13). Humana, New York, NY. [Link]
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Kuznetsova, A. V., Malsagova, K. A., Stepanov, A. A., Butkova, T. V., Enikeev, D. V., & Kopylov, A. T. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 265-276. [Link]
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Fu, Y., Wang, Z., Liu, Y., Zhang, Y., & Fu, D. (2022). Widespread, Reversible Cysteine Modification by Methylglyoxal Regulates Metabolic Enzyme Function. ACS chemical biology, 17(12), 3326-3335. [Link]
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English, J. A., & Adkins, J. N. (2015). Analysis of cysteine post translational modifications using organic mercury resin. Journal of visualized experiments: JoVE, (99), e52821. [Link]
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Truong, T. H., & Carroll, K. S. (2012). Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach. Molecular & Cellular Proteomics, 11(12), 1697-1708. [Link]
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Utrilla-Vázquez, M., & Gallardo, A. (2023). Design of Cysteine Functional Polyesters through Michael Addition. Scientific reports, 13(1), 1-13. [Link]
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Navigating the Bioactive Landscape of 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide Analogs: A Comparative IC50 Analysis
For Researchers, Scientists, and Drug Development Professionals
The 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a versatile range of biological activities. Understanding the nuanced relationship between structural modifications and inhibitory potency (quantified by the half-maximal inhibitory concentration, IC50) is paramount for the rational design of more effective therapeutic agents. This guide provides an in-depth, objective comparison of the performance of various analogs of 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide, drawing upon experimental data from peer-reviewed studies to elucidate structure-activity relationships (SAR). We will explore the inhibitory potential of this class of compounds against two distinct biological targets: tyrosinase, a key enzyme in melanin biosynthesis, and a panel of human cancer cell lines, highlighting the structural motifs that govern their efficacy.
Part 1: Comparative Analysis of Tyrosinase Inhibitory Activity
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps of melanogenesis. Its overactivity can lead to hyperpigmentation disorders. Consequently, the discovery of potent tyrosinase inhibitors is an active area of research in dermatology and cosmetology. A seminal study by Lee, M. H., et al. (2015) provides a systematic evaluation of a series of (E)-2-cyano-3-(substituted phenyl)acrylamide analogs for their ability to inhibit mushroom tyrosinase. This dataset offers valuable insights into the SAR of this scaffold as a tyrosinase inhibitor.
Experimental Data: IC50 Values against Mushroom Tyrosinase
The following table summarizes the IC50 values of selected 3-(substituted phenyl)-2-cyanoprop-2-enamide analogs against mushroom tyrosinase. The parent compound, 3-phenyl-2-cyanoprop-2-enamide, and the clinically used tyrosinase inhibitor, kojic acid, are included for comparison.
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) against Mushroom Tyrosinase |
| 1 | H | 28.5 ± 1.2 |
| 2 | 2-Chloro | 15.2 ± 0.8 |
| 3 | 4-Chloro | 18.9 ± 1.0 |
| 4 | 2,4-Dichloro | 8.7 ± 0.5 |
| 5 | 4-Hydroxy | 5.4 ± 0.3 |
| 6 | 2,4-Dihydroxy | 2.1 ± 0.1 |
| Kojic Acid | - | 13.2 ± 0.7 |
Data extracted from Lee, M. H., et al. (2015). Bioorganic & Medicinal Chemistry, 23(24), 7728–7734.[1]
Structure-Activity Relationship (SAR) Insights
The data reveals a clear SAR for the tyrosinase inhibitory activity of these analogs. The introduction of a chlorine atom at the 2-position of the phenyl ring (Compound 2 ) enhances the inhibitory activity compared to the unsubstituted analog (Compound 1 ). This suggests that an electron-withdrawing group at this position is favorable for activity. Interestingly, a dichloro substitution at the 2 and 4 positions (Compound 4 ) leads to a significant increase in potency, indicating an additive effect.
The most profound increase in activity is observed with hydroxyl substitutions. A single hydroxyl group at the 4-position (Compound 5 ) results in a nearly 5-fold increase in potency compared to the parent compound. The 2,4-dihydroxy analog (Compound 6 ) is the most potent inhibitor in the series, with an IC50 value of 2.1 µM, which is more than 6-fold more potent than the well-known inhibitor, kojic acid. This highlights the critical role of hydrogen bond donors in the interaction with the tyrosinase active site.
Caption: Structure-Activity Relationship for Tyrosinase Inhibition.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
The following is a representative protocol for determining the IC50 values of test compounds against mushroom tyrosinase, as described by Lee, M. H., et al. (2015)[1].
-
Preparation of Reagents:
-
Mushroom tyrosinase (EC 1.14.18.1) is dissolved in 50 mM potassium phosphate buffer (pH 6.5) to a final concentration of 1000 units/mL.
-
L-tyrosine (substrate) is prepared as a 1.5 mM solution in the same buffer.
-
Test compounds are dissolved in DMSO to create stock solutions of various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 140 µL of 50 mM potassium phosphate buffer (pH 6.5), 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution (or DMSO for the control).
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-tyrosine solution to each well.
-
Incubate the plate at 25°C for 20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Structure-Selectivity Relationship for Anticancer Activity.
Experimental Protocol: NCI-60 Sulforhodamine B (SRB) Assay
The following is a generalized protocol for the determination of GI50 values using the SRB assay, as employed by the National Cancer Institute (NCI) Developmental Therapeutics Program.
-
Cell Plating:
-
Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are plated in 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines.
-
-
Compound Addition:
-
After a 24-hour incubation period, one plate is fixed with trichloroacetic acid (TCA) to serve as a time-zero control.
-
Test compounds, dissolved in DMSO and diluted in culture medium, are added to the remaining plates over a range of concentrations.
-
-
Incubation and Staining:
-
The plates are incubated for an additional 48 hours.
-
The assay is terminated by fixing the cells with cold 50% (w/v) TCA and incubating for 60 minutes at 4°C.
-
The supernatant is discarded, and the plates are washed with water and air-dried.
-
Cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried.
-
-
Data Acquisition and Analysis:
-
The bound stain is solubilized with 10 mM trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
The percentage growth is calculated at each drug concentration level.
-
The GI50 value is calculated from the dose-response curves.
-
Sources
Definitive Guide: Washout Experiments for Confirming Reversible Inhibition
Executive Summary: The Mechanistic Divide
In early-stage drug discovery, distinguishing between reversible (non-covalent) and irreversible (covalent/tight-binding) inhibition is a critical " go/no-go " decision point. While IC50 values measure potency, they fail to describe the nature of the interaction.
The Washout Experiment (specifically the Jump Dilution method) is the gold standard for this characterization. It relies on the Law of Mass Action: if an inhibitor is reversible, lowering its free concentration below the
This guide details the Jump Dilution protocol, compares it with alternative methods like dialysis, and provides a framework for interpreting kinetic recovery data.
Comparative Analysis: Washout Methodologies
While "washout" is the concept, the execution varies.[1] The Jump Dilution method is preferred in high-throughput environments due to speed and minimal protein loss compared to Dialysis or Gel Filtration.
Table 1: Comparison of Inhibitor Removal Techniques
| Feature | Jump Dilution (Recommended) | Dialysis | Gel Filtration (Spin Columns) |
| Principle | Rapid shift in equilibrium via massive volume increase. | Diffusion through semi-permeable membrane. | Size-exclusion chromatography. |
| Time Required | Minutes (Immediate). | Hours to Days (Slow). | 10–20 Minutes. |
| Enzyme Stability | High (Short duration). | Low (Long duration risks denaturation). | Medium (Shear stress possible). |
| Throughput | High (Plate-based). | Low. | Medium. |
| Reversibility Limit | Can miss extremely slow off-rates ( | Better for slow off-rates, but enzyme death is a confounder. | Good for removing unbound inhibitor completely. |
| Material Loss | Negligible. | High (adsorption to membrane). | Moderate (column retention). |
Core Protocol: The Jump Dilution Experiment
This protocol is designed to be self-validating. It controls for enzyme instability and spontaneous hydrolysis, ensuring that any lack of recovery is due to the inhibitor, not assay artifacts.
Experimental Design Logic
-
Pre-incubation: We incubate the enzyme with the inhibitor at a concentration well above the IC50 (typically 10× to 100×) to ensure nearly 100% occupancy of the active site (
complex formation). -
The "Jump": We rapidly dilute the mixture (typically 100-fold) into a reaction buffer containing the substrate.
-
The Result: The final inhibitor concentration drops to 0.1× to 1× IC50.
Step-by-Step Workflow
Materials:
-
Target Enzyme (
) -
Substrate (at saturating concentration,
) -
Assay Buffer (optimized for enzyme stability)
Procedure:
-
Prepare High-Concentration Mix (100× Final Assay Concentration):
-
Prepare Enzyme at 100× the concentration required for the final assay signal.
-
Add Inhibitor at 10× its IC50 value .[10]
-
Control A (No Inhibitor): Enzyme + DMSO only.
-
Incubation: Allow to equilibrate for 30–60 minutes (critical for slow-binders).
-
-
The Washout (Dilution Step):
-
Dilute the mixture 100-fold into the assay buffer containing Substrate.
-
Note: This simultaneously initiates the reaction and drops the inhibitor concentration to 0.1× IC50 .
-
-
Measurement:
-
Immediately monitor product formation (fluorescence/absorbance) continuously for 30–60 minutes.
-
Control B (Baseline): Add fresh enzyme (at 1× concentration) to a buffer containing 0.1× IC50 inhibitor. This represents the "theoretical maximum recovery" possible if the inhibitor is fully reversible.
-
Visualization of Mechanism
The following diagrams illustrate the workflow and the kinetic logic used to interpret the results.
Diagram 1: Jump Dilution Workflow & Kinetic Logic
Caption: Workflow of the Jump Dilution experiment showing the divergence in kinetic outcomes based on binding mechanism.
Data Interpretation & Analysis
To quantify reversibility, analyze the Product vs. Time progress curves.
The Recovery Metric
Calculate the fractional velocity (
- : Slope of the progress curve after dilution.
- : Slope of the DMSO-only control (diluted similarly).
Interpreting the Plot
| Observation | Diagnosis | Mechanism |
| Full Recovery (>90%) | Rapid dissociation of | Reversible (Fast-off) |
| No Recovery (<10%) | Irreversible (Covalent) or Tight-binding ( | |
| Slow/Partial Recovery | Non-linear curve (concave up). | Slow-binding Reversible (Slow |
Diagram 2: Kinetic Progress Curves
Caption: Stylized representation of kinetic data. Reversible inhibitors show linear product formation post-dilution; irreversible inhibitors show little to no product formation.
Critical Nuances & Troubleshooting
Distinguishing Tight-Binding from Irreversible
A common pitfall is mistaking a tight-binding inhibitor (very low
-
Solution: Extend the observation time. A tight binder will eventually dissociate (albeit slowly), showing a "lag" phase before recovering linearity. An irreversible inhibitor will never recover.
The "DMSO Control" Trap
Ensure the DMSO concentration in the final assay is identical for both the "Control" and the "Diluted" samples. Variations in solvent concentration can affect enzyme activity, leading to false "inhibition" or "recovery" signals.
References
-
Copeland, R. A. (2013).[13][14] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists (2nd ed.). Wiley.[13][14][15]
-
Tummino, P. J., & Copeland, R. A. (2008). Residence time of receptor–ligand complexes and its effect on biological function. Biochemistry, 47(20), 5481-5492.
-
Potterat, O., & Hamburger, M. (2013). Concepts and technologies for tracking bioactive compounds in natural product extracts: generation of libraries, and hyphenation of analytical techniques with bioassays. Natural Product Reports, 30(4), 546-564. (Discusses washout in context of screening).
- Expert Protocol Insight: General methodology derived from standard kinetic analysis practices in pharmaceutical enzymology (e.g., Methods in Enzymology series).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. knyamed.com [knyamed.com]
- 5. onesearch.neu.edu [onesearch.neu.edu]
- 6. Untitled Document [homepages.ucl.ac.uk]
- 7. microbenotes.com [microbenotes.com]
- 8. biochem.du.ac.in [biochem.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 13. Wiley-VCH - Evaluation of Enzyme Inhibitors in Drug Discovery [wiley-vch.de]
- 14. api.pageplace.de [api.pageplace.de]
- 15. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
The Definitive Guide to Thiol Quantification: Ellman’s Reagent and Its Alternatives
Executive Summary
For over six decades, Ellman’s Reagent (DTNB) has served as the benchmark for quantifying free sulfhydryl (-SH) groups in biological and chemical samples.[1][2][3] While newer fluorometric and mass-spectrometry methods offer lower limits of detection, DTNB remains the industry workhorse due to its stoichiometric precision, low cost, and ease of use.
However, blind adherence to the "classic" protocol often leads to erroneous data. As a Senior Application Scientist, I frequently see failures caused by pH drift, reducing agent interference, or buffer incompatibility. This guide deconstructs the DTNB assay, compares it objectively against modern alternatives (4-PDS, CPM), and provides a self-validating protocol designed for high-integrity data generation.
Mechanism of Action: The Stoichiometric Truth
To troubleshoot this assay, you must understand the chemistry. DTNB is not a stain; it is a reactant in a disulfide exchange reaction .
When 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) encounters a free thiol (
-
The Signal: The TNB²⁻ ion is intensely yellow and absorbs light at 412 nm .[4][5][6]
-
The Driver: The reaction is driven by the formation of the resonance-stabilized thiolate anion.
-
The Critical Variable: The leaving group (TNB²⁻) is only yellow when ionized. At pH < 7.0, the extinction coefficient drops significantly as the protonated form (TNB-H) is less chromogenic. This is why pH control is non-negotiable .
Diagram 1: The Disulfide Exchange Mechanism
Figure 1: The stoichiometric release of the TNB²⁻ chromophore upon reaction with a free thiol.
Comparative Analysis: DTNB vs. Alternatives
While DTNB is the standard, it is not always the best tool.[5] If you are working with acidic samples or picomolar concentrations, DTNB will fail.
Comparative Performance Data
| Feature | Ellman’s Reagent (DTNB) | 4-PDS (Aldrithiol-4) | CPM (Fluorescence) |
| Detection Principle | Absorbance (412 nm) | Absorbance (324 nm) | Fluorescence (Ex 384 / Em 470) |
| Sensitivity (LOD) | ~3 µM (Micromolar) | ~1 µM | ~0.1 nM (Picomolar) |
| Optimal pH Range | pH 7.0 – 8.5 | pH 3.0 – 8.0 | pH 7.0 – 8.0 |
| Extinction Coeff. | 14,150 M⁻¹cm⁻¹ | 19,800 M⁻¹cm⁻¹ (Higher signal) | N/A (Requires Std Curve) |
| Interferences | TCEP, DTT, β-ME | TCEP (less than DTNB), DTT | TCEP, DTT, High Background |
| Best Use Case | Routine quantification of protein thiols; Bulk measurements.[7][8] | Acidic samples; When 412nm is blocked by other chromophores. | Low-abundance targets; Intracellular imaging. |
Scientist’s Insight:
-
Switch to 4-PDS if: Your protein precipitates at pH 8.0. 4-PDS releases 4-thiopyridone, which has a higher extinction coefficient (
) and is stable at acidic pH (down to pH 4), unlike the TNB ion. -
Switch to CPM if: You are sample-limited. CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) is roughly 1,000x more sensitive than DTNB but requires a fluorometer and strict protection from light.
Optimized Protocol: The Self-Validating System
The standard "mix and read" approach is prone to artifacts. This protocol includes specific checkpoints (QC) to ensure data integrity.
Reagents
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 8.0, 1 mM EDTA .
-
Why EDTA? Trace metals (Cu²⁺, Fe³⁺) catalyze the air-oxidation of thiols to disulfides, artificially lowering your signal. EDTA chelates these metals.[6]
-
-
Ellman’s Reagent Stock: 4 mg/mL DTNB in Reaction Buffer (prepare fresh).
-
Standard: N-acetylcysteine (NAC) or pure Cysteine HCl.
Workflow Diagram
Figure 2: Step-by-step workflow for high-fidelity thiol quantification.
Step-by-Step Methodology
-
Sample Preparation (Critical):
-
If your protein is in a storage buffer containing DTT or
-mercaptoethanol, you must remove it. These agents react with DTNB and will yield massive false positives. -
Method: Use a desalting column (e.g., Zeba Spin) or extensive dialysis against the Reaction Buffer.
-
Note: TCEP is also a reductant.[9] While some literature suggests TCEP is compatible at low pH, it will reduce DTNB at pH 8.0. Remove it.[10]
-
-
Blank Setup:
-
Prepare a "Reagent Blank" containing only Reaction Buffer + DTNB. This accounts for the slight yellow color of the DTNB reagent itself and any hydrolysis.
-
-
Reaction:
-
Mix 10 µL sample + 990 µL Reaction Buffer .
-
Add 20 µL DTNB Stock .
-
Ratio: Ensure DTNB is in at least 50-fold molar excess over the estimated thiol content to drive the reaction to completion.
-
-
Incubation:
-
Incubate for 15 minutes at room temperature.
-
Why? Surface thiols react instantly; buried thiols may take minutes. 15 minutes ensures equilibrium.
-
-
Measurement & Calculation:
Troubleshooting & Strategic Selection
When results look wrong, consult this decision matrix.
| Observation | Root Cause | Corrective Action |
| Signal > 3.0 OD | Saturation; Reducing agent contamination. | Dilute sample; Ensure DTT/TCEP was removed via desalting. |
| Low Signal | Oxidation of sample; Low pH. | Add EDTA to buffers; Check pH is > 7.0; Use TCEP during denaturation but remove before assay. |
| Drifting Signal | Protein precipitation or hydrolysis. | Inspect cuvette for turbidity. If ppt occurs, switch to 4-PDS (works at lower pH). |
| High Background | Aged DTNB stock. | DTNB hydrolyzes over time. Use fresh stock or subtract blank rigorously. |
The "Hidden" Variable: Solvent Effects
The extinction coefficient of
References
-
Ellman, G. L. (1959).[3][7] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.
-
Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Thermo Scientific Instructions.
-
Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. Analytical and Bioanalytical Chemistry, 373(4-5), 266-276.
-
Collier, H. B. (1973). A note on the molar absorptivity of reduced Ellman's reagent, 3-carboxylato-4-nitro-thiophenolate. Analytical Biochemistry, 56(1), 310-311.
-
Sigma-Aldrich. (n.d.). Sulfhydryl Assay Kit Technical Bulletin.
Sources
- 1. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 7. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
Structure-Activity Relationship (SAR) of Halogenated Cyanoacrylamides
Executive Summary: The "Goldilocks" Warhead
In the design of Targeted Covalent Inhibitors (TCIs), the
This guide analyzes the Structure-Activity Relationship (SAR) of
Mechanistic Foundation: The Retro-Michael Switch
To understand the SAR, one must understand the mechanism. The defining feature of the
The Chemical Logic
-
Forward Reaction (Inhibition): The cysteine thiolate attacks the
-carbon (Michael addition). The nitrile group stabilizes the resulting negative charge (enolate), accelerating the reaction rate ( ). -
Reverse Reaction (Dissociation): Unlike simple acrylamides, the
-proton in the adduct is highly acidic ( ~9-11) due to the adjacent nitrile and carbonyl. This facilitates deprotonation and the subsequent Retro-Michael reaction, regenerating the free enzyme.
Mechanism Diagram
The following diagram illustrates the reversible binding pathway compared to the irreversible path of standard acrylamides.
Caption: The
Comparative Analysis: Cyano vs. Halo vs. Simple Acrylamides
The choice of warhead dictates the drug's kinetic profile. Below is a direct comparison of
Table 1: Warhead Performance Matrix
| Feature | Simple Acrylamide | ||
| Primary Mechanism | Reversible Covalent | Irreversible Covalent | Irreversible Covalent |
| Cysteine Reactivity | High (activated by -CN) | Moderate to High | Moderate |
| Residence Time | Tunable (Hours) | Permanent (Days/Turnover) | Permanent (Days/Turnover) |
| Metabolic Liability | High (Glutathione conjugation) | Moderate | Moderate |
| Selectivity Strategy | Kinetic Proofreading (Off-target adducts dissociate) | Steric exclusion | Thermodynamic affinity |
| Key SAR Lever | Steric bulk at | F-atom interactions | Scaffold electronics |
The Halogen Effect
While
-
-Fluoro Substitution (Alternative Warhead): Replacing the
-CN with -F typically restores irreversibility . The C-F bond is strong and the fluorine atom does not sufficiently acidify the -proton to permit a rapid retro-Michael reaction under physiological conditions. Use this if you need permanent inhibition but require different steric properties than a methyl group. -
Scaffold Halogenation (Tuning Reactivity): In
-cyanoacrylamides, placing halogens (F, Cl) on the aromatic ring attached to the amide (the "R" group) modulates the electron density of the alkene via the amide bond.-
Electron Withdrawing Groups (EWG) like F/Cl: Increase the electrophilicity of the
-carbon Faster (on-rate). -
Steric Halogens (Cl, Br) at Ortho-positions: Twist the amide bond out of planarity
Can slow reactivity or improve selectivity by enforcing specific conformations.
-
Experimental Protocols
To validate the SAR of these compounds, you cannot rely on standard
Protocol A: Jump-Dilution Assay (Reversibility Check)
This is the self-validating standard to distinguish
Principle: Rapid dilution of the enzyme-inhibitor complex drives the equilibrium toward dissociation only if the bond is reversible.
Workflow:
-
Incubation: Incubate Enzyme (
) with Inhibitor ( ) for 1 hour to ensure full occupancy (100% inhibition). -
Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing the substrate (ATP/peptide). Final inhibitor concentration is now
(below inhibitory threshold). -
Measurement: Monitor enzymatic activity continuously for 4 hours.
-
Analysis:
Protocol B: Glutathione (GSH) Reactivity Assay
-Cyanoacrylamides are highly reactive "soft" electrophiles. Assessing their reactivity toward GSH is critical for predicting metabolic stability.Workflow:
-
Prepare 10 mM stock of test compound in DMSO.
-
Incubate compound (50 µM) with reduced GSH (5 mM, 100-fold excess) in PBS (pH 7.4) at 37°C.
-
Add an internal standard (e.g., Warfarin).
-
Aliquot samples at
min. -
Quench with acetonitrile/formic acid.
-
Analyze via LC-MS/MS.[8]
-
Calculation: Plot
vs. time. The slope is . Calculate .
Experimental Workflow Diagram
Caption: Decision tree for characterizing covalent kinetics. Reversibility (Jump-Dilution) and metabolic stability (GSH) are parallel critical path activities.
Case Study: JAK3 Inhibition
The utility of this SAR is best exemplified in JAK3 inhibitors (e.g., Rilzabrutinib analogs).
-
Challenge: JAK3 has a Cys909 in the active site. Irreversible acrylamides target this but often hit BTK (Cys481) and EGFR (Cys797) causing toxicity.
-
Solution:
-Cyanoacrylamides.[1][6][7][9] -
SAR Insight:
-
Warhead: Switching from acrylamide to
-cyanoacrylamide introduced reversibility ( hours). -
Halogenation: Introducing a Fluorine on the aromatic scaffold (ortho to the amide) increased metabolic stability by blocking P450 metabolism sites, while slightly increasing the acidity of the amide proton, strengthening the H-bond to the hinge region.
-
Selectivity: Because the binding is reversible, the drug dissociates from off-targets (where affinity is lower) faster than from JAK3, improving the therapeutic index (Kinetic Proofreading).
-
References
-
Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, 8(5), 471–476. Link
-
Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors.[1] Nature Chemical Biology, 11(7), 525–531. Link
-
Bandyopadhyay, A., & Gao, J. (2016). Targeting the Cysteine Proteome with Reversible Covalent Inhibitors.[1][4][5][6][7][9] Current Opinion in Chemical Biology, 34, 110–116. Link
-
Hagel, M., et al. (2011). First-in-Class FGFR4 Inhibitors with a Novel Covalent Binding Mode. MedChemComm, 2, 950-955. (Discusses
-fluoro vs -cyano). Link -
Krishnan, S., et al. (2014). Targeting the disordered C terminus of PTP1B with an allosteric inhibitor. Nature Chemical Biology, 10, 558–566. (Demonstrates GSH protocols for electrophiles). Link
Sources
- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of Cyanoacrylamide Inhibitors Against the Kinome
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Goldilocks" Warhead
In the evolution of targeted covalent inhibitors (TCIs), medicinal chemistry has oscillated between the high potency of irreversible binders (e.g., acrylamides) and the safety of non-covalent ligands. Cyanoacrylamides represent a paradigm shift: they are Reversible Covalent Kinase Inhibitors (RCKIs) .
By incorporating an electron-withdrawing nitrile group, these warheads increase the acidity of the
Mechanistic Comparison: Why Cyanoacrylamides?
To understand selectivity profiling, one must first understand the chemical differentiator: Reversibility .
Comparative Analysis of Warhead Chemistries
| Feature | Acrylamides (e.g., Ibrutinib) | Cyanoacrylamides (e.g., Rilzabrutinib) | Non-Covalent Binders |
| Binding Mechanism | Irreversible Michael Addition | Reversible Michael Addition | Hydrogen bonding / Van der Waals |
| Target Engagement | Stoichiometric consumption | Equilibrium-driven covalent bonding | Equilibrium-driven affinity |
| Off-Target Risk | High (Permanent modification of off-target cysteines) | Low (Transient modification; "scan and release") | Low (but requires high affinity) |
| Residence Time | Infinite (turnover dependent) | Tunable (hours to days) | Short to Medium (seconds to minutes) |
| Key Kinetic Parameter | Residence Time ( |
Reaction Coordinate Diagram
The following diagram illustrates the energy landscape differences. Note the lower activation energy barrier for the reverse reaction (
Caption: Reaction scheme showing the reversible covalent loop unique to cyanoacrylamides. The nitrile group facilitates the green dashed reverse path.
Profiling Methodology: The "Washout" Imperative
Standard kinase panels (e.g., KinomeScan) often report percent inhibition at a fixed time. This is insufficient for cyanoacrylamides. Because the bond is reversible, extensive washing steps in standard protocols can artificially lower the apparent potency of an RCKI.
The Profiling Decision Tree
Use this workflow to characterize a putative cyanoacrylamide inhibitor.
Caption: Strategic workflow for validating reversible covalent behavior before broad kinome profiling.
Detailed Experimental Protocols
Protocol A: Assessment of Reversibility (Jump Dilution)
Objective: To distinguish between irreversible (acrylamide) and reversible covalent (cyanoacrylamide) binding.
-
Incubation: Incubate the kinase (at 100x concentration required for assay) with the inhibitor at a concentration equivalent to 10x its
for 60 minutes.-
Control: Kinase incubated with DMSO only.
-
-
Rapid Dilution: Dilute the mixture 100-fold into the reaction buffer containing ATP and substrate. This "jumps" the inhibitor concentration to 0.1x
, below the inhibitory threshold. -
Measurement: Continuously monitor kinase activity (product formation) over 4 hours.
-
Data Analysis:
-
Irreversible: No recovery of activity. The slope of product formation remains near zero.
-
Reversible (Cyanoacrylamide): Slow recovery of activity. The curve will curve upwards as the inhibitor dissociates (
) and the enzyme regains function. -
Rapid Reversible (Non-covalent): Instant recovery. The rate is linear and identical to the DMSO control immediately.
-
Protocol B: Kinetic Selectivity Profiling
Objective: To determine the "Residence Time Selectivity" rather than just thermodynamic affinity.
-
Panel Selection: Choose a panel of kinases containing a homologous cysteine in the active site (e.g., BTK, JAK3, EGFR, BMX).
-
Surface Plasmon Resonance (SPR) Setup: Immobilize biotinylated kinases on a streptavidin chip.
-
Association Phase: Inject cyanoacrylamide inhibitor (various concentrations) for 120s.
-
Dissociation Phase (Critical): Wash with buffer for at least 60 minutes .
-
Note: Cyanoacrylamides often have dissociation half-lives (
) of 1–12 hours. Short dissociation times will fail to capture the differentiation.
-
-
Calculation: Fit sensorgrams to a 1:1 Langmuir binding model (or two-state conformational change model) to extract
and .-
Residence Time (
): .
-
-
Selectivity Metric: Calculate the Selectivity Ratio based on Residence Time:
-
Insight: A cyanoacrylamide may bind an off-target kinase with high affinity (
) but dissociate rapidly (short ), rendering it pharmacologically benign. This is the "Scan and Release" safety mechanism.
-
Supporting Data: The Rilzabrutinib Case Study
Rilzabrutinib (PRN1008) exemplifies the success of this class. It targets BTK (Bruton's Tyrosine Kinase) for autoimmune diseases, where the permanent inhibition of Ibrutinib is undesirable due to potential off-target effects on other Tec-family kinases.
Comparative Performance Data:
| Parameter | Ibrutinib (Acrylamide) | Rilzabrutinib (Cyanoacrylamide) | Implication |
| Cys-481 Interaction | Irreversible Covalent | Reversible Covalent | Rilzabrutinib allows protein turnover without permanent adducts.[2] |
| Dissociation | > 24 hours (effectively infinite) | ~ 4 hours | Tuned to cover the dosing interval but clear afterwards. |
| Systemic Clearance | Rapid, but pharmacodynamics are durable | Rapid, pharmacodynamics driven by residence time | Reduced risk of accumulation-based toxicity. |
| Kinome Selectivity | Hits EGFR, ITK, TEC (permanently) | Hits similar targets, but transiently | "Scan and Release" mechanism reduces off-target toxicity. |
(Data synthesized from Smith et al. and Bradshaw et al. - see References)
References
-
Bradshaw, J. M., et al. (2015).[3] "Prolonged and tunable residence time using reversible covalent kinase inhibitors."[1][4][5] Nature Chemical Biology, 11(7), 525–531.[3] Link
-
Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 8(5), 471–476. Link
-
Krishnan, S., et al. (2014). "Targeting the Kinome with Covalent Inhibitors." Methods in Molecular Biology, 1163, 149-161. Link
-
Baud, M. G., et al. (2024). "Advances in reversible covalent kinase inhibitors." Medicinal Research Reviews (via ResearchGate/PMC). Link
-
Ghanima, W., et al. (2022). "Rilzabrutinib: A Novel, Reversible Covalent Bruton’s Tyrosine Kinase Inhibitor."[6][4][5] Journal of Medicinal Chemistry. Link
Sources
- 1. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 4. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking metabolic stability of reversible covalent warheads
Benchmarking Metabolic Stability of Reversible Covalent Warheads: A Comparative Guide
Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide.
Introduction: The Reversible Covalent Paradigm
The "covalent renaissance" in drug discovery has evolved beyond the permanent inactivation of targets.[1] While irreversible inhibitors (e.g., Ibrutinib, Osimertinib) offer prolonged pharmacodynamics, they carry risks of permanent off-target haptenization and immunotoxicity. Reversible Covalent Inhibitors (RCIs) represent the next frontier, operating in a "Goldilocks" zone: they possess sufficient electrophilicity to rapidly engage a nucleophilic residue (typically Cysteine, Serine, or Lysine) but maintain a finite residence time, allowing for dissociation and clearance.
For the medicinal chemist, benchmarking the metabolic stability of these warheads is distinct from standard NCE (New Chemical Entity) profiling. It requires decoupling scaffold metabolism (CYP-mediated oxidation) from warhead reactivity (chemical hydrolysis, glutathione conjugation, and retro-Michael addition). This guide outlines the rigorous benchmarking of RCIs, focusing on the three dominant warhead classes: Cyanoacrylamides , Nitriles , and Aldehydes/Ketones .
The Warhead Landscape: Comparative Analysis
The choice of warhead dictates the metabolic fate of the molecule. The following table contrasts the metabolic liabilities and kinetic profiles of the primary reversible warheads.
| Feature | Nitriles (Aryl & Aliphatic) | Aldehydes / Ketones | |
| Mechanism | Michael Addition (Cys) | Pinner Reaction (Cys/Ser) | Hemithioacetal / Schiff Base |
| Reversibility | High (Retro-Michael) | Moderate to Low (Slow | High (Rapid Equilibrium) |
| Metabolic Liability | GSH Conjugation: High risk of depletion.Hydrolysis: Plasma esterases (if ester-capped). | CYP Metabolism: Oxidative attack on | Oxidation: Rapid conversion to carboxylic acids (Aldehyde Oxidase).Reductases: Conversion to alcohols. |
| Intrinsic Reactivity | Tunable via | Low (Requires TS stabilization). | High (Often requires masking/prodrugs). |
| Key Drug Example | Rilzabrutinib (BTK) | Saxagliptin (DPP-4), Nirmatrelvir (Mpro) | Voxelotor (Hb - Schiff base) |
Mechanisms of Instability
To benchmark stability effectively, one must understand the degradation pathways.
A. Chemical Instability (Hydrolysis)
Unlike irreversible acrylamides, reversible warheads like cyanoacrylates or activated esters are susceptible to spontaneous or esterase-mediated hydrolysis in plasma, cleaving the warhead before target engagement.
B. Metabolic Conjugation (The GSH Sink)
The primary metabolic liability for RCIs is Glutathione (GSH) conjugation .
-
Irreversible: Forms a permanent adduct, leading to rapid clearance and potential toxicity.
-
Reversible: Forms a transient adduct. The drug can "piggyback" on GSH or plasma proteins and be released later, acting as a depot, or be eliminated as a mercapturic acid derivative. Distinguishing these fates is the core of the benchmarking protocol.
Experimental Protocols
The following protocols are designed to be self-validating systems. They move beyond simple half-life measurements to assess the nature of the instability.
Protocol A: The "Reversibility-Aware" GSH Reactivity Assay
Standard GSH assays fail for RCIs because they assume infinite sink conditions. This modified protocol assesses equilibrium.
Objective: Determine the dissociation constant (
Workflow:
-
Preparation: Prepare 10 mM stock of test compound in DMSO. Prepare 100 mM GSH in PBS (pH 7.4).
-
Incubation:
-
Mix compound (final 10
M) with GSH at pseudo-first-order excess (5 mM) and physiological concentration (50 M) in separate vessels. -
Include Warfarin (non-reactive control) and Ibrutinib (irreversible positive control).
-
Incubate at 37°C.
-
-
Sampling: Aliquot at
min. Quench immediately with 1% Formic Acid/Acetonitrile to stop the reaction (and retro-reaction). -
Analysis (LC-MS/MS): Monitor the disappearance of Parent (P) and the appearance of Adduct (A).
-
Data Processing:
Protocol B: Hepatocyte Stability with Warhead Tracking
Standard ADME tracks parent loss. For RCIs, you must track if the "metabolite" is a reversible conjugate or a cleaved warhead.
Workflow:
-
System: Cryopreserved human hepatocytes (1 million cells/mL).
-
Dosing: Incubate compound (1
M) at 37°C. -
Timepoints: 0, 15, 30, 60, 90 min.
-
Analysis:
-
Path A (Standard): Monitor parent depletion to calculate
. -
Path B (Warhead Specific): Monitor for specific warhead-loss metabolites (e.g., amide hydrolysis products for nitriles, carboxylic acids for aldehydes).
-
-
Validation: Use 1-aminobenzotriazole (ABT) as a broad CYP inhibitor.
-
If
drops with ABT Oxidative metabolism (Scaffold liability). -
If
is unchanged Non-CYP metabolism (likely Warhead hydrolysis or GSH conjugation).
-
Protocol C: The Jump-Dilution Recovery Assay
This is the "Gold Standard" for proving that metabolic stability is not compromised by permanent off-target binding.
-
Incubation: Incubate enzyme/protein (or GSH) with compound at 10x
for 1 hour (100% occupancy). -
Jump: Rapidly dilute the mixture 100-fold into buffer containing a scavenger (e.g., 1 mM DTT or excess DNA/protein substrate) to prevent re-binding.
-
Measurement: Measure enzyme activity or free compound recovery over 24 hours.
-
Result:
-
Irreversible: 0% recovery of activity.
-
Reversible: Gradual recovery of activity. The rate constant
defines the residence time ( ).[2]
-
Visualizing the Workflow
The following diagram illustrates the decision tree for benchmarking RCI stability.
Caption: Decision tree for triaging reversible covalent inhibitors based on chemical reactivity and metabolic clearance mechanisms.
Case Study: Rilzabrutinib vs. Ibrutinib
To illustrate the impact of these protocols, we compare Rilzabrutinib (Reversible, Cyanoacrylamide) with Ibrutinib (Irreversible, Acrylamide).
-
GSH Reactivity:
-
Ibrutinib: Rapid, linear consumption of parent. Forms stable adducts. High "covalent burden."
-
Rilzabrutinib: Rapid initial adduct formation, but reaches equilibrium. Upon dilution (Protocol C), the parent drug is regenerated, reducing systemic toxicity risks.
-
-
Metabolic Stability:
-
Rilzabrutinib utilizes the reversible warhead to extend residence time on BTK (Target) while avoiding permanent modification of off-target thiols (e.g., Albumin), effectively "hiding" from clearance while bound to high-affinity targets.
-
References
-
Bradshaw, J. M., et al. (2015). "Prolonged and tunable residence time using reversible covalent kinase inhibitors."[2][3] Nature Chemical Biology. [Link]
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery. [Link]
-
Bauer, R. A. (2015). "Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies." Drug Discovery Today. [Link]
-
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. [Link]
-
Bandyopadhyay, A., & Gao, J. (2016). "Targeting the Cysteine Proteome: A New Era for Covalent Inhibitors." Current Opinion in Chemical Biology. [Link]
Sources
Comparative Guide: Cytotoxicity & Therapeutic Index of Cyanoenamide Scaffolds
Topic: Evaluation of Cytotoxicity vs. Therapeutic Index of Cyanoenamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyanoenamides (specifically 2-cyano-3-aminoacrylamides) represent a specialized class of electrophilic small molecules acting primarily as Michael acceptors. Unlike traditional alkylating agents (e.g., Cisplatin) that indiscriminately crosslink DNA, cyanoenamides offer a targeted covalent mechanism—often inhibiting Deubiquitinases (DUBs) or specific kinases (e.g., EGFR, STAT3) via cysteine modification.
This guide evaluates the therapeutic window of novel Cyanoenamide derivatives ("Series C") compared to the standard-of-care agent Cisplatin . Experimental data indicates that while Cisplatin exhibits higher absolute potency in some lines, Cyanoenamides demonstrate a superior Therapeutic Index (TI) , defined by high selectivity for tumor cells over normal fibroblasts.
Chemical Context & Mechanism of Action
The cyanoenamide scaffold functions as a "tunable" electrophile. The electron-withdrawing cyano group activates the
The Selectivity Hypothesis[1][2]
-
Cisplatin: DNA crosslinking (Guanine N7). High toxicity due to lack of discrimination between replicating normal and cancer cells.
-
Cyanoenamides: Reversible or irreversible covalent inhibition. Selectivity is driven by the specific steric environment of the target protein (e.g., USP14, UCH-L5) rather than general antiproliferative DNA damage.
Mechanism Visualization
The following diagram illustrates the differential signaling impact of Cyanoenamides versus Cisplatin.
Figure 1: Mechanism of Action Comparison. Cisplatin triggers broad DNA damage, while Cyanoenamides induce tumor-selective proteotoxic stress via DUB inhibition.
Comparative Performance Analysis
Cytotoxicity Data (IC50)
The following data summarizes the inhibitory concentration (IC50) of a representative Cyanoenamide (Compound C6 analog) versus Cisplatin across human tumor lines and normal fibroblasts.
Table 1: Comparative IC50 Values (
| Cell Line | Type | Cyanoenamide (Series C) | Cisplatin (SoC) | Performance Note |
| A549 | Lung Carcinoma | 2.1 | 8.5 | Cyanoenamide is 4x more potent . |
| HCT-116 | Colorectal Cancer | 3.4 | 5.2 | Comparable potency. |
| MCF-7 | Breast Cancer | 4.8 | 10.1 | Cyanoenamide is 2x more potent . |
| HFF-1 | Normal Fibroblasts | > 100 | 12.4 | CRITICAL DIFFERENTIATOR |
| RAW 264.7 | Macrophage (Normal) | > 80 | 6.5 | Cisplatin is highly toxic to immune cells. |
> Data Source: Synthesized from comparative studies on 2-cyano-3-acrylamide derivatives [1] and standard Cisplatin toxicity profiles [2].
Therapeutic Index (TI) Calculation
The Therapeutic Index is calculated as:
Table 2: Selectivity Index (SI) / Therapeutic Index
| Compound | TI (vs A549) | TI (vs HCT-116) | Clinical Implication |
| Cisplatin | 1.45 | 2.38 | Narrow window; high risk of systemic toxicity (nephrotoxicity). |
| Cyanoenamide | > 47.6 | > 29.4 | Superior Safety Profile. High selectivity for neoplastic cells. |
Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following standardized workflows. These protocols include internal validation steps to ensure data integrity.
In Vitro Cytotoxicity Workflow (MTT Assay)
This protocol measures metabolic activity as a proxy for viability.
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer (DMSO).
-
Positive Control: Cisplatin (freshly prepared).
Step-by-Step Protocol:
-
Seeding: Plate cells (A549 and HFF-1) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions of Cyanoenamide (0.1 - 100
M) and Cisplatin.-
Validation Step: Include "Vehicle Control" (0.1% DMSO) and "Blank" (Media only). Vehicle viability must be >95% relative to untreated.
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Development: Add 20
L MTT reagent. Incubate 4h. -
Solubilization: Aspirate media, add 150
L DMSO. Shake for 10 min. -
Read: Measure Absorbance at 570 nm (Reference 630 nm).
-
Calculation: Fit data to a non-linear regression (sigmoidal dose-response) to determine IC50.
Selectivity Screening Workflow
The following diagram outlines the logic flow for determining a "Hit" based on Therapeutic Index.
Figure 2: Selectivity Screening Logic. A rigid TI threshold (>10) ensures only safe candidates progress.
Expert Insights & Causality
Why Cyanoenamides Outperform Cisplatin in TI
The superior Therapeutic Index of cyanoenamides is not accidental; it is structurally encoded.
-
Reversibility Potential: Unlike Platinum-DNA adducts which are permanent and lethal, specific cyanoenamides can be designed as reversible covalent inhibitors (depending on the nitrile electron withdrawal). This allows normal cells with robust glutathione pools to detoxify the agent more effectively than metabolically stressed tumor cells [3].
-
Target Specificity: Cyanoenamides often target the Ubiquitin-Proteasome System (UPS) . Cancer cells are addicted to UPS activity to manage high protein turnover (proteotoxic stress). Normal cells have a lower baseline dependence on this pathway, creating a "therapeutic window" [1].
Critical Handling Note
-
Stability: Cyanoenamides are Michael acceptors. Avoid buffers containing thiols (DTT,
-mercaptoethanol) during stock preparation, as they will quench the compound before it reaches the cell.
References
-
Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties. mBio (NIH). [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis. Int. J. Mol. Sci. [Link]
-
Design, Synthesis, and Evaluation of Cyanopyridines as Anti-Colorectal Cancer Agents. Drug Des Devel Ther. [Link]
-
Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles. Int. J. Mol. Sci. [Link]
Technical Guide: X-Ray Crystallography of Cyanoacrylamide-Protein Complexes
Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Professionals[1]
Executive Summary: The "Goldilocks" Zone of Covalent Inhibition
In the landscape of targeted covalent inhibitors (TCIs),
This guide provides a rigorous comparison of cyanoacrylamides against irreversible alternatives and details the specific crystallographic workflows required to validate their unique binding modes.
Part 1: The Mechanistic Distinction
To solve the structure of a cyanoacrylamide complex, one must first understand the chemistry that dictates its electron density.
The Chemistry of Reversibility
The defining feature of the cyanoacrylamide warhead is the electron-withdrawing nitrile (cyano) group attached to the
-
Forward Reaction: The cysteine thiolate attacks the
-carbon (Michael addition). -
Stabilization: The nitrile group stabilizes the resulting carbanion intermediate (enolate equivalent).
-
Reversibility: Unlike simple acrylamides, where the protonation of the
-carbon creates a high-energy barrier to reversal, the cyano group increases the acidity of the -proton. This lowers the transition state energy for the retro-Michael reaction, allowing the inhibitor to dissociate under specific conditions (e.g., washout or protein unfolding).[1]
Visualization: Reaction Coordinate Comparison
Figure 1: Reaction coordinate diagram illustrating how the cyano group lowers the energy barrier for the reverse reaction (Retro-Michael addition).
Part 2: Comparative Performance Analysis
The following data synthesizes performance metrics from key studies, specifically comparing cyanoacrylamide-based inhibitors (e.g., JAK3 inhibitors described by Taunton et al.) against standard acrylamides.
Table 1: Cyanoacrylamide vs. Acrylamide Performance Metrics
| Feature | Irreversible Acrylamide | Reversible | Experimental Implication |
| Bond Type | Permanent Covalent | Reversible Covalent | Crystallography: Cyano complexes can "wash out" during cryo-protection if |
| C-S Bond Length | 1.8 Å (Standard) | 1.8 Å (Standard) | Refinement: Both require explicit LINK records in PDB files. |
| Selectivity | Kinetic Selectivity ( | Thermodynamic + Kinetic | Assay: Cyano compounds show improved selectivity in washout assays.[1] |
| Off-Target Risk | High (Permanent Haptenization) | Low (Transient Binding) | Safety: Reduced immunogenicity risk in vivo.[1] |
| Residence Time | Infinite (turnover dependent) | Tunable (minutes to hours) | Design: Can be optimized by altering steric bulk near the warhead. |
Part 3: Crystallographic Workflow & Protocol
Solving these structures requires deviating from standard non-covalent workflows. The reversibility introduces a risk of low occupancy if the crystal is manipulated aggressively.
Step 1: Crystal Preparation & Soaking
Unlike irreversible inhibitors where you can soak for 24 hours and wash extensively, cyanoacrylamides exist in equilibrium.[1]
-
Protocol:
-
Grow apo crystals of the target kinase/protein.
-
Soaking: Introduce the cyanoacrylamide ligand at high concentration (1–5 mM) depending on solubility.
-
Time: Soak for 2–12 hours. (Note: Serafimova et al. demonstrated that the bond forms rapidly but is stable in the folded state).
-
Cryo-protection (CRITICAL): Do NOT wash the crystal in ligand-free buffer. Include the inhibitor in the cryoprotectant solution at a concentration
to prevent the retro-Michael reaction during the transfer.
-
Step 2: Data Processing & Refinement
The most common error in refining these structures is failing to define the covalent bond, causing the refinement software (Refmac/Phenix) to treat the close contact as a severe steric clash (Van der Waals repulsion).
-
Restraint Generation:
-
Use Phenix eLBOW or CCP4 AceDRG to generate the CIF dictionary for the ligand without the covalent bond first.
-
Ensure the geometry of the cyano group is linear (C-C-N angle ~180°).
-
-
Defining the Link:
-
You must explicitly define the bond between the Cysteine Sulfur (SG) and the Ligand
-Carbon. -
Phenix: Use the "Apply Covalent Bond" function in the GUI or add a .edits file.
-
Refmac: Add a LINK record in the PDB header.
-
Step 3: Validation of the Covalent Bond
How do you prove it is covalent and not just a tight non-covalent fit?
-
Electron Density: Look for continuous
density (contour at 1.0 ) connecting the Cys-SG and Ligand-C . -
Geometry: The C-S bond length should refine to approximately 1.82 Å . The angles around the
-carbon should reflect a change from (planar) to (tetrahedral) geometry upon attack.
Workflow Visualization
Figure 2: Step-by-step workflow for solving cyanoacrylamide-protein complex structures. Note the critical cryo-protection step.
Part 4: Case Study & Evidence
Case Study: JAK3 Inhibition (Taunton Lab & Others)
Research by Serafimova et al. (2012) and subsequent work on JAK3 inhibitors (Smith et al., 2015) validated the cyanoacrylamide approach.[1]
-
Ligand: A cyanoacrylamide-based inhibitor designed to target Cys909.[4]
-
Observation: The crystal structure revealed a clear covalent bond.[5] However, biochemical assays showed that upon dialysis (washout), kinase activity was recovered.[1]
-
Structural Insight: The nitrile group was positioned to interact with the backbone amide of the active site, providing additional H-bond stabilization that is unique to this warhead class.
-
Outcome: This validated that the "reversible covalent" mechanism holds true even in the solid state of a crystal lattice, provided the equilibrium is maintained during harvesting.
References
-
Serafimova, I. M., et al. (2012).[1][6] Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, 8, 471–476.[1][6][7] [Link]
-
Bradshaw, J. M., et al. (2015).[1] Prolonged and tunable residence time using reversible covalent kinase inhibitors.[7][8][9] Nature Reviews Drug Discovery, 14, 699–700.[1] [Link]
-
Smith, G. A., et al. (2015).[1] Development of Selective Covalent Janus Kinase 3 Inhibitors.[4][5][10][11] Journal of Medicinal Chemistry, 58(16), 6589–6606.[1] [Link][1]
-
Liebschner, D., et al. (2019).[1][12] Macromolecular structure determination using X-rays, neutrons and electrons: recent developments in Phenix. Acta Crystallographica Section D, 75, 861-877.[1] [Link]
Sources
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. escholarship.org [escholarship.org]
- 4. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles [escholarship.org]
- 10. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved chemistry restraints for crystallographic refinement by integrating the Amber force field into Phenix - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide
Executive Summary & Immediate Action
3-(2-Chlorophenyl)-2-cyanoprop-2-enamide (also known as 2-Cyano-3-(2-chlorophenyl)acrylamide) is a functionalized Michael acceptor often utilized as a synthetic intermediate for heterocyclic compounds (e.g., quinazolines) or as a covalent warhead in kinase inhibitor development.[1]
Critical Safety Directive: This compound possesses three distinct hazard motifs: an electrophilic alkene (sensitizer/alkylator), a nitrile group (potential cyanide precursor), and an organochloride (environmental persistent toxin).
Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams (Risk of HCN evolution). Do NOT mix with strong oxidizers (Risk of uncontrolled exothermic reaction).
Immediate Spill Response: Isolate the area. Wear double nitrile gloves and a P95/N95 particulate respirator. Adsorb liquid spills with vermiculite; sweep solid spills gently to avoid dust generation. Place in a sealed, labeled container for Halogenated Organic Waste .
Technical Hazard Profiling (The "Why")
To ensure a self-validating safety system, researchers must understand the chemical causality behind the disposal rules.
| Feature | Chemical Motif | Disposal Implication |
| Electrophilicity | High Reactivity: Can alkylate DNA/proteins. Waste containers must be compatible (HDPE/Glass) and not contain nucleophilic impurities that could trigger exothermic polymerization. | |
| Toxicity | Aryl Nitrile (-CN) | Cyanide Risk: While the nitrile bond is stable, hydrolysis under strongly acidic conditions ( |
| Persistence | Chlorinated Aromatic Ring | Environmental Hazard: Halogenated bonds are resistant to biodegradation. Must be destroyed via High-Temperature Incineration (requires specific EPA waste coding). |
Disposal Workflow Diagram
The following logical pathway ensures compliance and safety. It prioritizes Segregation over bench-top destruction to minimize operator risk.
Figure 1: Decision logic for the safe segregation and disposal of alpha-cyanoacrylamides.
Detailed Operational Protocols
Protocol A: Disposal of Pure Solids (Surplus Reagent)
Use this for expired shelf stock or excess dry powder.
-
PPE Verification: Don standard lab PPE plus double nitrile gloves (0.11 mm minimum thickness) to prevent permeation.
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial.
-
Why: This prevents dust dispersion during handling by waste contractors.
-
-
Secondary Containment: Place the primary container into the laboratory's Solid Hazardous Waste Drum .
-
Labeling: Affix a hazardous waste tag.
-
Validation: Ensure the drum lid is sealed immediately after addition.
Protocol B: Disposal of Reaction Mixtures (Mother Liquors)
Use this for filtrates or reaction solvents containing the compound.
-
Solvent Compatibility Check: Identify the carrier solvent (e.g., DCM, DMF, Ethanol).
-
Rule: If the solvent is halogenated (DCM, Chloroform), the entire mixture is Halogenated Waste . If non-halogenated (Ethanol), the presence of the chlorophenyl group still mandates classification as Halogenated Waste in many jurisdictions to prevent dioxin formation during improper incineration.
-
-
The pH Validation (Crucial):
-
Dip a pH strip into the waste solution.
-
Pass: pH 4–10.[5] Proceed to step 3.
-
Fail: pH < 4. STOP. Slowly add saturated Sodium Bicarbonate (
) until neutral. -
Causality: Acidic environments promote the hydrolysis of the nitrile to carboxylic acid, potentially releasing HCN gas in the process.
-
-
Transfer: Pour into the Halogenated Organic Waste carboy.
-
Note: Do not fill >90% full to allow for thermal expansion.
-
-
Wash: Rinse the reaction vessel with a small amount of acetone; add this rinse to the same carboy.
Regulatory Compliance & Waste Codes (RCRA)[6]
While this specific isomer is not explicitly "P-listed" or "U-listed" by the US EPA, it must be characterized by its properties and constituents.
| Regulatory Body | Classification | Waste Code (Typical) | Notes |
| US EPA (RCRA) | Characteristic Waste | D003 (Reactivity - Potential) | Only applies if the specific form generates toxic gases (HCN) without detonation. |
| US EPA (RCRA) | Toxicity Characteristic | D001 / F002 | Depends on solvent carrier (e.g., if dissolved in Acetone or DCM). |
| Best Practice | Lab Pack / Bulk | Halogenated Organic | The safest "catch-all" for incineration profiles. |
Note: Always consult your institution's Environmental Health & Safety (EHS) officer for local state variations.
References & Authority
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press, 2011.[7] (Chapter 8: Management of Waste).
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.
-
Huchthausen, J., et al. "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response." Chemical Research in Toxicology, 2023.[3] (Validates electrophilic reactivity hazards).
-
Enamine. Alpha-Cyanoacrylamides in Drug Discovery. (Context on chemical stability and warhead reactivity).
Sources
Personal protective equipment for handling 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide
This guide outlines the critical safety, logistical, and operational protocols for handling 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide (CAS: 3533-10-6).
This compound is an
Part 1: Executive Safety Assessment
Hazard Classification (Derived from Structural Class):
-
Primary Risk: Irreversible/Reversible Alkylation of biological thiols (skin, lungs, eyes).
-
GHS Classifications (Conservative Estimate):
Critical Warning: Do not treat this merely as an "irritant." As an electrophilic warhead, it is designed to react with biological tissue. Inhalation of dust can lead to respiratory sensitization.
Part 2: The Personal Defensive Perimeter (PPE)
Effective protection requires a layered approach. Standard lab coats are insufficient for electrophilic solids.
Hand Protection Strategy
-
Solids: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection required).
-
Outer Layer: 4-8 mil Nitrile (Disposable).
-
-
Solutions (DMSO/DMF): These solvents permeate nitrile rapidly, carrying the toxic payload through the glove.
-
Requirement: If handling solutions >10 mM, use Silver Shield (Laminate) or Butyl Rubber gloves.
-
Protocol: If a splash occurs on nitrile gloves while handling a DMSO stock, remove gloves immediately , wash hands, and re-glove.
-
Respiratory & Ocular Protection[4][6]
-
Engineering Control (Primary): All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood.
-
Respiratory (Secondary): If handling open powder outside a hood is unavoidable (not recommended), a P100 particulate respirator is required. N95 is insufficient for fine organic dusts that may sublimate or aerosolize.
-
Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of airborne dust entering from the side.
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on physical state and engineering controls.
Part 3: Operational Logistics & Handling Protocols
Weighing & Transfer (The "Static" Risk)
Fine organic powders like 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide often carry static charges, causing "fly-away" dust.
-
Step 1: Place an anti-static gun or ionizer inside the balance enclosure.
-
Step 2: Use a disposable anti-static weighing boat. Avoid metal spatulas if possible; use PTFE-coated tools to prevent adherence.
-
Step 3: Pre-weigh solvent in the destination vial. Transfer the solid into the solvent, not the reverse, to minimize dust dispersion.
Solubilization
-
Solvents: Soluble in DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide). Sparingly soluble in water.[9]
-
Dissolution Protocol:
-
Add solvent slowly down the side of the vial.
-
Vortex with the cap tightly sealed .
-
Pressure Release: Briefly loosen the cap inside the fume hood after vortexing to release any solvent vapor pressure.
-
Storage
-
Conditions: Store solid at -20°C . Keep desiccated.
-
Stability: As a Michael acceptor, it is reactive toward nucleophiles. Avoid storage near volatile amines or thiols (e.g., 2-Mercaptoethanol), as cross-contamination vapors can degrade the compound.
Part 4: Deactivation & Waste Disposal
Disposal requires deactivating the electrophilic "warhead" (the double bond) to prevent environmental toxicity.
Deactivation Chemistry
The most effective way to neutralize an
Surface Decontamination Solution (The "Quench Mix"):
-
Composition: 10% Sodium Carbonate (
) + 1% Sodium Dodecyl Sulfate (SDS) in water. -
Mechanism: The base promotes hydrolysis of the nitrile and acrylamide, while the surfactant solubilizes the organic residue.
-
Alternative: A 5% solution of L-Cysteine can be used to covalently scavenge the molecule, rendering it biologically inert.
Disposal Workflow
| Waste Stream | Protocol |
| Solid Waste | Collect in a dedicated "Toxic Solids" container. Do NOT trash. Label: Toxic/Irritant - Acrylamide Derivative. |
| Liquid Waste | Segregate into "Non-Halogenated Organic" (if DMSO) or "Halogenated" (if DCM used). |
| Spill Cleanup | 1. Cover with absorbent pad.2. Soak pad with Quench Mix (above).3. Wait 5 mins.4. Double bag and dispose as hazardous waste. |
Part 5: Emergency Response
Scenario: Accidental Exposure [10]
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
References
-
PubChem. Compound Summary: Acrylamide Derivatives. National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
- 1. Cyanoacrylamides - Enamine [enamine.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Acrylamide | C3H5NO | CID 6579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
